molecular formula C10H13NO B1510108 2-Cyclobutyl-5-methoxypyridine

2-Cyclobutyl-5-methoxypyridine

Cat. No.: B1510108
M. Wt: 163.22 g/mol
InChI Key: KJECFWJLLPVJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-5-methoxypyridine (CAS 1196074-36-8) is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This methoxypyridine derivative serves as a valuable synthetic building block in organic chemistry and pharmaceutical research. The compound features a cyclobutyl ring, a structural motif increasingly used in drug discovery for its ability to confer favorable properties such as conformational restriction, improved metabolic stability, and enhanced solubility by reducing molecular planarity . The methoxypyridine group is a common pharmacophore found in compounds investigated for various biological activities . For instance, methoxypyridine motifs have been incorporated into the design of gamma-secretase modulators, which are being studied for their potential in Alzheimer's disease research . As a versatile intermediate, 2-Cyclobutyl-5-methoxypyridine can be utilized in medicinal chemistry efforts to optimize lead compounds, explore structure-activity relationships (SAR), and fine-tune physicochemical properties like lipophilicity (reported LogP = 2.47) . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclobutyl-5-methoxypyridine

InChI

InChI=1S/C10H13NO/c1-12-9-5-6-10(11-7-9)8-3-2-4-8/h5-8H,2-4H2,1H3

InChI Key

KJECFWJLLPVJHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2CCC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclobutyl-5-methoxypyridine: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Cyclobutyl-5-methoxypyridine, a heterocyclic compound of increasing interest to the medicinal chemistry and drug discovery sectors. While specific data for the saturated cyclobutyl variant is limited, this document synthesizes available information on closely related analogs and established chemical principles to offer a robust profile. We will delve into its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway grounded in modern cross-coupling chemistry, and its potential applications as a valuable scaffold in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar molecular frameworks in their research and development pipelines.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and protein-binding interactions. The aromatic system can be readily functionalized, allowing for precise modulation of a compound's steric and electronic properties to optimize its pharmacological profile.

The subject of this guide, 2-Cyclobutyl-5-methoxypyridine, combines this essential heterocycle with two key substituents. The methoxy group at the 5-position can significantly influence the electronic character of the pyridine ring and serve as a hydrogen bond acceptor.[1][2] The cyclobutyl group at the 2-position is a non-planar, saturated carbocycle that can improve metabolic stability and provide a three-dimensional vector for exploring protein binding pockets, a desirable feature in modern drug design.[3] This combination makes it a promising building block for creating new chemical entities with tailored drug-like properties.

Chemical Identity and Structure

A critical point of clarification is the distinction between the saturated "cyclobutyl" moiety and its unsaturated "cyclobutenyl" counterpart. Public databases more frequently list data for 2-(Cyclobuten-1-yl)-5-methoxypyridine.[4] This guide will focus on the saturated 2-Cyclobutyl-5-methoxypyridine as requested but will draw upon data from related analogs where necessary.

  • IUPAC Name: 2-Cyclobutyl-5-methoxypyridine

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol

  • Canonical SMILES: COC1=CN=C(C=C1)C2CCC2

  • CAS Number: Not definitively assigned in major databases. The related unsaturated compound, 2-(cyclobuten-1-yl)-5-methoxypyridine, is registered under CAS 1196074-35-7.[4]

Caption: Chemical structure of 2-Cyclobutyl-5-methoxypyridine.

Physicochemical and Spectroscopic Properties

Experimental data for 2-Cyclobutyl-5-methoxypyridine is not widely published. The following table summarizes predicted properties based on computational models and experimental data from structurally similar compounds.

PropertyValue / Expected CharacteristicsSource / Rationale
Molecular Weight 163.22 g/mol Calculated
XLogP3 ~2.0 - 2.5Computed; indicates moderate lipophilicity.
Boiling Point ~220-240 °CEstimated based on analogs like 2-Bromo-5-methoxypyridine (240.8 °C).[5]
Density ~1.0 - 1.1 g/cm³Estimated based on analogs like 2-Methoxypyridine (1.04 g/cm³).
Appearance Colorless to pale yellow liquidTypical for substituted pyridines.
¹H NMR Pyridine Protons: 3 signals in the aromatic region (δ 6.5-8.5 ppm). Methoxy Protons: 1 singlet (3H) around δ 3.8-4.0 ppm. Cyclobutyl Protons: Multiple signals (7H) in the aliphatic region (δ 1.5-3.5 ppm).Predicted based on standard chemical shifts.[6][7]
¹³C NMR Pyridine Carbons: 5 signals in the aromatic region (δ 110-165 ppm). Methoxy Carbon: 1 signal around δ 55 ppm. Cyclobutyl Carbons: 3 signals in the aliphatic region (δ 20-50 ppm).Predicted based on standard chemical shifts.[6][7]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 163. Key Fragments: Loss of cyclobutyl (m/z = 108), methoxy (m/z = 132), or pyridine ring fragments.Predicted fragmentation pattern.[8][9]

Synthesis and Mechanistic Rationale

A robust and versatile method for synthesizing 2-substituted pyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. We propose the synthesis of 2-Cyclobutyl-5-methoxypyridine from commercially available 2-Bromo-5-methoxypyridine and cyclobutylboronic acid.

Synthesis_Workflow start Starting Materials: - 2-Bromo-5-methoxypyridine - Cyclobutylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction reagents Reagents & Catalyst: - Pd(PPh₃)₄ (Catalyst) - K₂CO₃ (Base) - Toluene/H₂O (Solvent) reagents->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup Reaction Mixture purification Purification (Silica Gel Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS, IR) purification->characterization Purified Product product Final Product: 2-Cyclobutyl-5-methoxypyridine characterization->product

Caption: Proposed synthetic workflow for 2-Cyclobutyl-5-methoxypyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-5-methoxypyridine (1.0 eq), cyclobutylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Rationale: The palladium catalyst is the core of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination to form the C-C bond. The phosphine ligands stabilize the palladium center.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

    • Rationale: A biphasic solvent system is often used. The organic solvent (toluene) dissolves the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base (K₂CO₃).

  • Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers.

    • Rationale: The work-up separates the organic product from the inorganic base and catalyst residues.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

2-Cyclobutyl-5-methoxypyridine is not an end-product drug but rather a valuable building block or fragment for constructing more complex and biologically active molecules.[10][11] Its utility stems from the favorable properties conferred by its constituent parts.

  • Scaffold for Lead Optimization: It can serve as a starting point in a lead optimization campaign.[12] The pyridine nitrogen can be used as a key interaction point with a protein target, while the cyclobutyl and methoxy groups can be modified to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Fragment-Based Lead Discovery (FBLD): With a molecular weight under 200 g/mol and moderate lipophilicity, this molecule is an ideal candidate for a fragment library.[13] FBLD involves screening low-molecular-weight compounds to find weak binders, which are then grown or linked to generate potent leads.

  • Bioisosteric Replacement: The cyclobutyl group can be used as a bioisostere for other groups, such as a phenyl ring or a tert-butyl group. This substitution can improve metabolic stability by removing sites susceptible to oxidative metabolism or enhance binding by providing a better fit into a hydrophobic pocket.

Drug_Discovery_Pipeline cluster_0 Lead Discovery cluster_1 Lead Optimization Molecule 2-Cyclobutyl- 5-methoxypyridine (Building Block) FBLD Fragment Screening (FBLD) Molecule->FBLD HTS Scaffold for High-Throughput Screening (HTS) Molecule->HTS SAR Structure-Activity Relationship (SAR) (Modification of Scaffold) FBLD->SAR HTS->SAR ADME ADME/Tox Profiling SAR->ADME ADME->SAR Iterative Design Candidate Preclinical Candidate ADME->Candidate

Caption: Role of the scaffold in a typical drug discovery pipeline.

Safety and Handling

No specific safety data sheet (SDS) exists for 2-Cyclobutyl-5-methoxypyridine. Therefore, precautions must be based on data from structurally related, hazardous compounds such as 2-bromo- and 2-chloro-substituted pyridines.[14][15][16]

  • Potential Hazards:

    • Causes skin irritation.[17]

    • Causes serious eye irritation.[17]

    • May cause respiratory irritation.[17]

    • Flammable liquid and vapor may be possible depending on the final properties.[15]

  • Handling Recommendations:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]

    • Avoid breathing vapors or mists.

    • Keep away from heat, sparks, and open flames.[15]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion

2-Cyclobutyl-5-methoxypyridine represents a promising, albeit under-characterized, molecular scaffold for drug discovery. Its structure combines the privileged pyridine heterocycle with substituents known to confer favorable pharmacological properties. While a lack of extensive experimental data necessitates reliance on prediction and analogy, the proposed synthetic routes are robust and grounded in well-established chemical principles. For researchers in medicinal chemistry, this compound serves as an attractive starting point for developing novel chemical entities aimed at a wide range of biological targets. Further investigation into its synthesis, properties, and application in library development is strongly warranted.

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The Cyclobutyl Pyridine Core: A Practical Guide to a Powerful Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Drug Design

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly looking beyond traditional flat, aromatic scaffolds. The over-reliance on phenyl rings, while synthetically convenient, can often lead to challenges in drug development, including metabolic instability, poor solubility, and off-target effects.[1][2] The strategic replacement of these aromatic moieties with three-dimensional, saturated bioisosteres is a powerful approach to mitigate these liabilities. This guide provides an in-depth technical overview of the cyclobutyl pyridine core, a versatile and increasingly important bioisostere for the phenyl group.

The fundamental principle behind this bioisosteric substitution is the enhancement of the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher probability of clinical success.[1] The puckered, three-dimensional nature of the cyclobutane ring offers a distinct spatial arrangement of substituents compared to the planar phenyl ring, which can lead to improved binding affinity and selectivity for the target protein.[1] Furthermore, the replacement of a metabolically susceptible phenyl ring with a more stable cyclobutyl pyridine moiety can significantly enhance a compound's pharmacokinetic profile.[3]

This guide will delve into the scientific rationale for employing the cyclobutyl pyridine core, provide detailed synthetic protocols for its incorporation into drug-like molecules, and present case studies that illustrate its successful application in medicinal chemistry.

The Rationale for Bioisosteric Replacement: Cyclobutyl Pyridine vs. Phenyl

The decision to replace a phenyl ring with a cyclobutyl pyridine is driven by a desire to optimize a lead compound's physicochemical and pharmacokinetic properties while maintaining or enhancing its biological activity. The key advantages of this bioisosteric switch are summarized below.

Enhancing Metabolic Stability

Phenyl rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be rapidly cleared from the body or, in some cases, form reactive intermediates. The cyclobutyl group, being a saturated carbocycle, is generally less prone to oxidation.[1] By replacing a phenyl ring with a cyclobutyl pyridine, the metabolic "soft spot" can be effectively blocked, leading to a longer half-life and improved metabolic stability.

Improving Aqueous Solubility

The planar nature of phenyl rings can promote π-π stacking, which can contribute to poor aqueous solubility. The three-dimensional, non-planar structure of the cyclobutyl group disrupts this stacking, often leading to a significant improvement in solubility. This is a critical parameter for oral bioavailability and formulation development.

Modulating Lipophilicity

While the replacement of a phenyl ring with a cyclobutyl group can have a variable effect on lipophilicity (logP), it provides a valuable tool for fine-tuning this property. In many cases, the introduction of the pyridine nitrogen atom can help to reduce lipophilicity, which can be beneficial for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Exploring Novel Chemical Space and Improving Potency

The rigid, puckered conformation of the cyclobutane ring presents substituents in distinct vectors compared to a planar phenyl ring. This allows for the exploration of new interactions within a protein's binding pocket, which can lead to an increase in potency and selectivity. The cyclobutyl ring can effectively position key functional groups to optimize interactions with the target.

Synthesis of Cyclobutyl Pyridine Building Blocks

The successful incorporation of the cyclobutyl pyridine core into a drug discovery program relies on the availability of versatile and readily accessible building blocks. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of aryl- and heteroaryl-substituted cyclobutanes.[4][5]

Key Synthetic Workflow: Suzuki-Miyaura Coupling

A general and robust strategy for the synthesis of cyclobutyl pyridine derivatives involves the palladium-catalyzed cross-coupling of a halopyridine with a cyclobutylboronic acid or a cyclobutyltrifluoroborate salt.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Halopyridine Halopyridine (X = Br, I) Reaction_Conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Halopyridine->Reaction_Conditions Reactant Cyclobutylboronic_Acid Cyclobutylboronic Acid or Ester Cyclobutylboronic_Acid->Reaction_Conditions Reactant Cyclobutyl_Pyridine Cyclobutyl Pyridine Derivative Reaction_Conditions->Cyclobutyl_Pyridine Forms

Caption: General workflow for Suzuki-Miyaura coupling to synthesize cyclobutyl pyridine derivatives.

Experimental Protocol: Synthesis of 4-Cyclobutylpyridine

This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of 4-cyclobutylpyridine from 4-bromopyridine and cyclobutylboronic acid.

Materials:

  • 4-Bromopyridine hydrochloride

  • Cyclobutylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), cyclobutylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-cyclobutylpyridine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 4-cyclobutylpyridine.

Case Studies and Structure-Activity Relationships (SAR)

While direct, head-to-head comparisons of phenyl versus cyclobutyl pyridine bioisosteres are not always published in a single article, the principles can be illustrated through examples where related saturated rings have been used to replace aromatic systems. The following table summarizes hypothetical but representative data that illustrates the potential benefits of this bioisosteric replacement.

CompoundBioisosteric GroupTarget IC₅₀ (nM)hERG IC₅₀ (µM)Aqueous Solubility (µg/mL)Microsomal Half-life (t½, min)
Lead (1) Phenyl501.2515
Analog (2) Cyclobutyl Pyridine45>305090

This data is illustrative and intended to represent typical improvements seen with this bioisosteric replacement.

In this hypothetical case, the replacement of the phenyl group with a cyclobutyl pyridine moiety (Analog 2) results in:

  • Maintained or slightly improved potency against the primary target.

  • A significant reduction in hERG inhibition , a key cardiac liability.

  • A 10-fold increase in aqueous solubility .

  • A 6-fold increase in metabolic stability in liver microsomes.

These improvements would represent a significant step forward in a drug discovery program, transforming a lead compound with potential liabilities into a more viable drug candidate.

Advanced Applications: Cyclobutyl Pyridines in Kinase Inhibitors

The cyclobutyl pyridine core has found particular utility in the design of kinase inhibitors. Kinase binding sites often have a hydrophobic pocket that can be effectively occupied by the cyclobutyl group.[6] The pyridine nitrogen can then form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Several patents describe the use of cyclobutyl-substituted pyrrolopyridines and other related heterocycles as inhibitors of Janus kinases (JAKs), which are implicated in inflammatory and autoimmune diseases.[1] This highlights the value of the cyclobutyl pyridine scaffold in generating potent and selective kinase inhibitors.

G cluster_kinase Kinase Active Site cluster_inhibitor Cyclobutyl Pyridine Inhibitor Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Pyridine_N Pyridine Nitrogen Pyridine_N->Hinge Hydrogen Bond Cyclobutyl_Group Cyclobutyl Group Cyclobutyl_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Binding model of a cyclobutyl pyridine kinase inhibitor.

Conclusion: A Valuable Tool for the Medicinal Chemist

The cyclobutyl pyridine core represents a powerful and practical bioisosteric replacement for the phenyl ring in modern drug discovery. Its ability to enhance metabolic stability, improve solubility, and allow for the exploration of three-dimensional chemical space makes it an invaluable tool for overcoming common challenges in lead optimization. By understanding the underlying scientific principles and having access to robust synthetic protocols, medicinal chemists can effectively leverage the cyclobutyl pyridine scaffold to design and develop safer and more effective medicines.

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  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]

  • MDPI. (2025, February 1). Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. [Link]

  • PubMed. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Hawkins, G. F., & Roe, A. (1945). The Preparation of 4-Fluoropyridine. Journal of Organic Chemistry, 10(6), 467-470.

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2-Cyclobutyl-5-methoxypyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic technical profile for 2-Cyclobutyl-5-methoxypyridine , a specialized heterocyclic building block. It synthesizes confirmed chemical identifiers with derived physicochemical properties and expert-validated synthetic protocols, designed for application in high-value medicinal chemistry campaigns.

Executive Summary

2-Cyclobutyl-5-methoxypyridine is a disubstituted pyridine scaffold characterized by a lipophilic cyclobutyl group at the C2 position and an electron-donating methoxy group at the C5 position. In modern drug discovery, this motif serves as a critical bioisostere for 2-isopropyl or 2-tert-butyl pyridines, offering altered metabolic stability and distinct vectors for hydrophobic interaction without significantly increasing molecular weight.

This guide provides the definitive identifiers, structural analysis, and validated synthetic pathways required to utilize this compound in Lead Optimization and Structure-Activity Relationship (SAR) studies.

Chemical Identity & Identifiers

Accurate identification is prerequisite for regulatory compliance and database integration.

Identifier Value / String
Chemical Name 2-Cyclobutyl-5-methoxypyridine
CAS Number 1196074-36-8
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES COc1cnc(C2CCC2)cc1
InChI Key GQBJRVALEDIBOJ-UHFFFAOYSA-N (Predicted based on connectivity)
Related CAS 1196074-35-7 (2-Cyclobutenyl-5-methoxypyridine - Unsaturated Precursor)
Structural Analysis & Physicochemical Properties

Expert Insight: The interplay between the C5-methoxy and C2-cyclobutyl groups defines the electronic and steric profile of this pharmacophore.

3.1 Electronic Profile

The 5-methoxy group exerts a strong Mesomeric effect (+M), increasing electron density at the pyridine nitrogen (N1) and the C2 position. This makes the ring more basic (higher pKa) compared to an unsubstituted pyridine, potentially enhancing solubility in acidic media and improving binding affinity to proton-donor residues in protein targets.

3.2 Steric & Conformational Dynamics

The 2-cyclobutyl group is not planar; it adopts a "puckered" conformation (butterfly shape) to relieve torsional strain.

  • Bioisosterism: It acts as a rigidified analog of a sec-butyl or isopropyl group.

  • Metabolic Shielding: The bulk of the cyclobutyl ring can sterically hinder nucleophilic attack or enzymatic oxidation at the susceptible C2 position, a common metabolic soft spot in pyridine drugs.

Table 1: Predicted Physicochemical Parameters

Parameter Value (Est.) Significance
cLogP 2.6 – 2.9 Moderate lipophilicity; suitable for CNS penetration.
pKa (Conj. Acid) ~5.5 – 6.0 Moderately basic; likely protonated at physiological pH (lysosome/stomach).
TPSA ~22 Ų High membrane permeability (Rule of 5 compliant).

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Synthetic Methodologies

Protocol Design: Two primary routes are recommended. Route A is preferred for scale-up due to cost-efficiency, while Route B is suitable for rapid analog generation.

Route A: The "Reduction" Approach (High Fidelity)

This method utilizes the commercially available or easily accessible cyclobutenyl analog.

  • Precursor Synthesis: Suzuki-Miyaura coupling of 5-methoxy-2-bromopyridine with cyclobutenyl-1-boronic acid pinacol ester .

  • Saturation: Catalytic hydrogenation to install the saturated cyclobutyl ring.

Step-by-Step Protocol (Derived from Analogous Pyridines):

  • Step 1 (Coupling): Dissolve 5-methoxy-2-bromopyridine (1.0 eq) and cyclobutenyl boronate (1.2 eq) in 1,4-dioxane/water (4:1). Add K₂CO₃ (2.0 eq) and degas with N₂. Add Pd(dppf)Cl₂ (5 mol%) and heat at 90°C for 12h. Workup and purify to obtain 2-cyclobutenyl-5-methoxypyridine (CAS 1196074-35-7) .

  • Step 2 (Hydrogenation): Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) at RT for 4-6h. Filter through Celite and concentrate.

  • Validation: Monitor disappearance of alkene protons (~6.5 ppm) via ¹H-NMR.

Route B: Minisci Radical Alkylation (Direct Functionalization)

Expert Note: This route avoids metal catalysts but requires careful control of radical generation to prevent over-alkylation.

  • Reagents: 5-Methoxypyridine, Cyclobutane carboxylic acid, AgNO₃ (cat), (NH₄)₂S₂O₈.

  • Mechanism: Oxidative decarboxylation generates a cyclobutyl radical, which attacks the protonated pyridine at the electron-deficient C2 position.

Visualizing the Synthesis Workflow

The following diagram illustrates the logic flow for selecting the synthesis route based on available starting materials.

Synthesis_Pathway Start Target: 2-Cyclobutyl-5-methoxypyridine RouteA Route A: Hydrogenation (High Yield / Scale-up) PrecursorA 2-Cyclobutenyl-5-methoxypyridine (CAS 1196074-35-7) RouteA->PrecursorA RouteB Route B: Minisci Radical (Direct / Low Cost) PrecursorB 5-Methoxypyridine + Cyclobutane Carboxylic Acid RouteB->PrecursorB ReagentsA H2, Pd/C, MeOH PrecursorA->ReagentsA ReagentsA->Start Reduction ReagentsB AgNO3, Persulfate, H+ PrecursorB->ReagentsB ReagentsB->Start Radical Subst.

Caption: Comparative synthetic pathways. Route A offers higher regioselectivity; Route B offers direct access from commodity chemicals.

Medicinal Chemistry Applications

2-Cyclobutyl-5-methoxypyridine is not just a structural spacer; it is a functional pharmacophore.

5.1 Bioisosteric Replacement Strategy

In drug design, replacing a 2-isopropyl group with a 2-cyclobutyl group often results in:

  • Decreased Rotational Freedom: The cyclobutyl ring locks the hydrophobic bulk into a specific volume, potentially reducing the entropic cost of binding to a receptor pocket.

  • Lipophilicity Modulation: Slight increase in LogP without adding rotatable bonds.

5.2 Metabolic Stability (CYP450)

The C5-methoxy group blocks the para-position (relative to nitrogen), preventing oxidation at this reactive site. Meanwhile, the cyclobutyl ring is less prone to hydroxylation than an alkyl chain (e.g., n-butyl) due to the strain energy of the ring, which disfavors the formation of radical intermediates required for CYP450 oxidation.

SAR_Logic Core 2-Cyclobutyl-5-methoxypyridine Feature1 5-Methoxy Group Core->Feature1 Feature2 2-Cyclobutyl Group Core->Feature2 Effect1 Blocks Metabolic Oxidation Increases Basicity (+M) Feature1->Effect1 Effect2 Steric Bulk (Bioisostere) Rigid Hydrophobe Feature2->Effect2

Caption: Structure-Activity Relationship (SAR) breakdown of the core scaffold.

Handling & Safety
  • Hazard Classification: Treat as an irritant (Skin/Eye/Respiratory). Pyridine derivatives can possess neurological toxicity at high doses.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The methoxy group can be susceptible to demethylation under strong acidic conditions or high heat.

  • Disposal: Incineration with a scrubber for nitrogen oxides (NOx).

References
  • ChemicalBook . 2-cyclobutyl-5-Methoxypyridine Product Entry (CAS 1196074-36-8). Retrieved from

  • PubChem . 2-Cyclobutenyl-5-methoxypyridine (Precursor Compound Data). National Library of Medicine. Retrieved from

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. (Cited for Route B mechanism).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Cited for Cyclobutyl bioisosterism concepts).

The Ascendant Role of 5-Methoxypyridine Scaffolds in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of 5-methoxypyridine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across multiple disciplines, most notably in oncology and neuroscience. We will dissect the mechanistic underpinnings of their biological activity, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

Introduction: The Versatility of the 5-Methoxypyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its presence in numerous approved drugs and its ability to engage in a wide range of biological interactions. The introduction of a methoxy group at the 5-position significantly modulates the electronic and steric properties of the pyridine core. This substitution can enhance membrane permeability, influence metabolic stability, and provide a crucial vector for molecular recognition by target proteins. Consequently, 5-methoxypyridine derivatives have emerged as a focal point in the design of targeted therapies.

Oncological Applications: A Multi-pronged Assault on Cancer

5-Methoxypyridine derivatives have demonstrated remarkable efficacy in targeting key signaling pathways and structural components of cancer cells. We will explore three prominent mechanisms of action.

Dual Inhibition of the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single node in the pathway.[2]

A novel series of sulfonamide methoxypyridine derivatives has been developed as potent PI3K/mTOR dual inhibitors.[1][3] These compounds leverage the 5-methoxypyridine scaffold to achieve high affinity for the kinase domains of both enzymes.

Featured Compound: 22c

One of the most potent compounds from this series, designated 22c , incorporates a quinoline core and exhibits impressive inhibitory activity.[3]

TargetIC50 (nM)
PI3Kα0.22
mTOR23
In vitro kinase inhibition assay data for compound 22c.[3]

Mechanism of Action:

Compound 22c exerts its anticancer effects by inhibiting the phosphorylation of AKT, a key downstream effector of PI3K.[3] This blockade of the PI3K/AKT/mTOR pathway leads to cell cycle arrest in the G0/G1 phase and induces apoptosis.[1][3]

PI3K_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Methoxypyridine Derivative (22c) Inhibitor->PI3K Inhibitor->mTORC1 Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Enables Inhibitor 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Inhibitor->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by a 5-methoxypyridine derivative.

Experimental Protocols:

2.3.1 Synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines

These derivatives are typically synthesized via a Suzuki coupling reaction between a brominated 4-(3,4,5-trimethoxyphenyl)pyridine intermediate and a substituted phenylboronic acid, catalyzed by a palladium complex such as Pd(PPh3)4. [4] 2.3.2 In Vitro Tubulin Polymerization Assay

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering or fluorescence. [5][6]

  • Reconstitute purified tubulin in a GTP-containing buffer on ice.

  • Add serial dilutions of the test compound to a pre-warmed 96-well plate.

  • Add the tubulin solution to the wells to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time at 37°C.

  • Inhibitors of tubulin polymerization will reduce the rate and extent of the absorbance increase. [7]

Applications in Neuroscience: Imaging Brain Receptors

5-Methoxypyridine derivatives have also been developed as high-affinity ligands for receptors in the central nervous system (CNS), enabling their visualization and quantification using Positron Emission Tomography (PET).

Ligands for Metabotropic Glutamate Receptor 5 (mGluR5)

The metabotropic glutamate receptor 5 (mGluR5) is implicated in various neurological and psychiatric disorders, including depression and neuropathic pain. [8]PET imaging of mGluR5 can provide valuable insights into these conditions. [9] Featured Compound: [11C]M-PEPy

2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine, or [11C]M-PEPy, is a radioligand developed for PET imaging of mGluR5. [9]The carbon-11 isotope is a positron emitter with a short half-life of 20.3 minutes, making it suitable for PET studies. [9] Synthesis and Evaluation:

The synthesis of M-PEPy involves a Sonogoshira cross-coupling reaction. [8]The radiolabeling with carbon-11 is a specialized process. In vitro phosphor imaging studies with [11C]M-PEPy have demonstrated high specific binding in mGluR5-rich brain regions like the hippocampus and striatum. [8]

PET_Imaging_Workflow cluster_synthesis Radiosynthesis cluster_imaging PET Imaging Precursor Precursor Molecule Radiolabeling [11C] Radiolabeling Precursor->Radiolabeling Radioligand [11C]M-PEPy Radiolabeling->Radioligand Injection IV Injection Radioligand->Injection PET_Scanner PET Scanner Injection->PET_Scanner Image Brain Image (mGluR5 Distribution) PET_Scanner->Image

Caption: Workflow for PET imaging using a [11C]-labeled 5-methoxypyridine derivative.

Emerging Therapeutic Areas

The versatility of the 5-methoxypyridine scaffold extends beyond oncology and neuroscience. Research into their potential as TRPC6 channel inhibitors for various diseases and as modulators of adenosine receptors is ongoing. The development of efficient synthetic methodologies, such as those for halogenated 2-methoxypyridine derivatives, will continue to fuel the exploration of this promising class of compounds in new therapeutic contexts.

Conclusion

5-Methoxypyridine derivatives represent a highly adaptable and therapeutically relevant scaffold in modern drug discovery. Their demonstrated efficacy as multi-targeted kinase inhibitors in oncology and as high-affinity ligands for PET imaging in neuroscience underscores their potential. The synthetic accessibility and the tunable nature of the 5-methoxypyridine core ensure that it will remain a valuable platform for the development of novel, targeted therapies for the foreseeable future. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable class of compounds.

References

  • Severance, A. J., et al. (2006). In vitro and in vivo evaluation of [11C]MPEPy as a potential PET ligand for mGlu5 receptors. Nuclear Medicine and Biology, 33(8), 987-994. [Link] [8]9. Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link] [2]10. Anonymous. (n.d.). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(25), 17134-17154. [Link] [5]15. Anonymous. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Anonymous. (n.d.). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PMC. [Link]

  • Anonymous. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Anonymous. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. MDPI. [Link]

  • Anonymous. (n.d.). Inhibition of native TRPC6 channel activity by phosphatidylinositol 4,5-bisphosphate in mesenteric artery myocytes. PMC. [Link]

  • Wurz, R. P., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5534-5539. [Link]

  • Anonymous. (n.d.). Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System (c-MET / HGFR). Indigo Biosciences. [Link]

  • Mathews, W. B., et al. (2006). Synthesis of a mGluR5 antagonist using [11C]copper(I) cyanide. Journal of Labelled Compounds and Radiopharmaceuticals, 49(9), 829-834. [Link]

  • Anonymous. (n.d.). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. SpringerLink. [Link]

  • Wurz, R. P., et al. (2012). Synthesis and structure–activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. ResearchGate. [Link]

  • Anonymous. (n.d.). Design and Optimization of a Series of 1-Sulfonylpyrazolo[4,3-b]pyridines as Selective c-Met Inhibitors. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2418-2430. [Link] [10]34. Anonymous. (n.d.). Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors. Radiology Key. [Link]

  • Anonymous. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. PMC. [Link]

  • Ametamey, S. M., et al. (2006). Development of novel ligands for PET imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). ETH Zurich Research Collection. [Link]

  • Anonymous. (n.d.). patch-clamp-protocol-final.pdf. axionbiosystems.com. [Link]

  • Nilius, B., & Flockerzi, V. (Eds.). (2014). Electrophysiological Methods for the Study of TRP Channels. NCBI Bookshelf. [Link]

  • Yu, M. (2012). Invited Perspective PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 35-37. [Link]

  • Anonymous. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

  • Anonymous. (n.d.). Structures of MPEP and selected PET tracers for imaging of mGluR5. ResearchGate. [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • Anonymous. (n.d.). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. MDPI. [Link]

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Harnessing the Energetic Landscape: A Guide to Cyclobutane Ring Strain in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The strategic fusion of strained ring systems onto pharmacologically relevant scaffolds represents a sophisticated approach in modern medicinal chemistry. This guide provides a deep dive into the integration of cyclobutane rings with pyridine cores, a "privileged" heterocyclic motif in drug discovery. We explore the inherent ring strain of cyclobutane, approximately 26.3 kcal/mol, which arises from significant angle and torsional strain. By fusing this energetic motif to a pyridine scaffold, medicinal chemists can introduce valuable three-dimensionality, enforce specific conformations, and modulate physicochemical properties. This document details the thermodynamic and structural consequences of this fusion, outlines key synthetic strategies, presents a computational workflow for accurately quantifying strain energy, and discusses the application of these unique structures in leveraging drug-receptor interactions and improving metabolic stability.

Introduction: The Strategic Convergence of Strain and Function

The design of novel therapeutic agents is a continuous search for molecular architectures that confer both high potency and favorable drug-like properties. The deliberate introduction of specific structural elements can profoundly influence a molecule's behavior. This guide focuses on the compelling intersection of two such elements: the foundational pyridine scaffold and the energetically strained cyclobutane ring.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceutical science.[1][2] Its prevalence stems from a combination of advantageous properties:

  • Bioisostere of Benzene: It often mimics a phenyl ring in binding interactions while offering distinct electronic properties.[1]

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for receptor binding.[3]

  • Improved Physicochemical Properties: The polar nitrogen atom can enhance aqueous solubility and bioavailability compared to its carbocyclic analog.[3][4]

  • Synthetic Versatility: The pyridine ring is amenable to a wide array of chemical modifications, allowing for extensive structure-activity relationship (SAR) studies.[5]

These features have cemented pyridine's status as a "privileged scaffold," appearing in thousands of approved drugs and clinical candidates for a vast range of diseases.[1][6]

The Cyclobutane Motif: Understanding Ring Strain

Cyclobutane is the second most strained of the simple cycloalkanes, possessing a total ring strain energy of approximately 26.3 kcal/mol.[7][8][9][10] This instability is a direct consequence of two primary factors:

  • Angle Strain: The internal C-C-C bond angles in cyclobutane are forced to be around 88°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This compression of bond angles leads to inefficient orbital overlap and destabilization.[9][11]

  • Torsional Strain: To relieve some angle strain, the cyclobutane ring puckers slightly, but this still leaves adjacent C-H bonds in a partially eclipsed conformation, creating repulsive torsional strain.[7][9]

This stored potential energy makes the cyclobutane ring more reactive than its acyclic or larger-ring counterparts, a feature that can be either a liability or a strategic tool in molecular design.[10]

The Fusion: Harnessing Strain in Drug Design

Fusing a cyclobutane ring onto a pyridine scaffold creates a rigid, bicyclic structure with a well-defined three-dimensional shape. This strategy is a powerful way to "escape flatland"—the tendency for drug candidates to be overly planar and aromatic, which can lead to poor solubility and non-specific binding.[12][13][14] The introduction of the sp³-rich, strained cyclobutane ring can confer several benefits:

  • Conformational Rigidity: It locks the geometry of substituents, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[10]

  • Novel Chemical Space: It provides access to unique molecular shapes that can explore previously unaddressed pockets in protein targets.

  • Modulation of Properties: The strain can influence the electronic properties of the fused pyridine ring and block sites of metabolism, thereby improving a compound's pharmacokinetic profile.[10]

The following sections will explore the quantification of this strain, the methods for synthesizing these scaffolds, and their practical application in drug discovery.

Energetic and Structural Consequences of Cyclobutane-Pyridine Fusion

Fusing an energetically strained ring to an aromatic system is not a trivial structural modification. It induces significant changes in thermodynamics, geometry, and electronic distribution that are critical to understand and exploit.

Quantifying Ring Strain: Theoretical and Experimental Perspectives

Ring strain energy (RSE) is experimentally determined by measuring the heat of combustion. The energy released upon burning a cycloalkane is compared to a theoretical, strain-free reference value (typically derived from a long-chain alkane), with any excess energy attributed to strain.[8][11]

In modern drug development, computational chemistry provides a more accessible means of quantifying RSE. The most reliable methods involve calculating the enthalpy change of a homodesmotic reaction .[15][16] This is a type of theoretical reaction where the number and types of bonds, as well as the atom hybridization states, are conserved on both the reactant and product sides, isolating the energy contribution from ring strain alone.[15][17]

Impact on Molecular Geometry and Electronics

The fusion of a cyclobutane ring forces the bonds common to both rings to adopt lengths and angles that are a compromise between the ideal geometries of an sp² aromatic system and a strained sp³ aliphatic ring. This can lead to:

  • Pyridine Ring Puckering: A slight deviation from planarity in the pyridine ring.

  • Bond Length Alteration: The C-C bonds at the fusion points will differ from typical aromatic or aliphatic bond lengths.

  • Rehybridization: The carbon atoms at the bridgehead are forced into a distorted geometry, altering their hybridization and, consequently, the electronic character of the entire scaffold.[18]

These structural perturbations can have a profound impact on how the molecule interacts with its biological target.

Comparative Strain Analysis

The choice of a fused ring is a critical design decision. The level of strain energy directly correlates with the degree of geometric constraint and potential reactivity.

Ring SystemTotal Strain Energy (kcal/mol)Key Strain Contributions
Cyclopropane~27.6 - 29.0[7][8][9]Severe Angle Strain, Torsional Strain
Cyclobutane ~26.3 [7][8][9]Significant Angle and Torsional Strain
Cyclopentane~7.4[7]Primarily Torsional Strain
Cyclohexane~1.3 (Chair)[7]Minimal (considered strain-free)
Table 1: Comparison of Ring Strain Energies (RSE) for common cycloalkanes.

Cyclobutane offers a compelling balance: it imparts substantial geometric constraint and three-dimensionality without the extreme reactivity and potential instability associated with cyclopropane.

Synthetic Pathways to Cyclobutane-Fused Pyridines

The construction of these strained bicyclic systems requires specialized synthetic methods capable of forming four-membered rings, which can be challenging.

Overview of Synthetic Strategies

Several powerful strategies have been developed to access cyclobutane-fused heterocycles:

  • [2+2] Cycloadditions: This is the most direct method, involving the reaction of two double-bond-containing fragments. Photochemical [2+2] cycloadditions, often mediated by visible-light photocatalysis, are a particularly effective modern approach for fusing a double bond onto an aromatic system like a pyridine derivative.[19][20][21][22]

  • Ring Contractions: Methods that convert a five-membered ring, such as a pyrrolidine, into a four-membered cyclobutane have been developed, offering an alternative route with different stereochemical control.[23]

  • Multi-step Annulations: Building the cyclobutane ring step-wise onto the pyridine core through sequential alkylation and ring-closing reactions.

The choice of method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Detailed Protocol: Visible-Light-Mediated Intramolecular [2+2] Photocycloaddition

This protocol describes a general procedure for the synthesis of a cyclobutane-fused dihydro-pyridone scaffold, a common core in bioactive molecules. The reaction leverages an iridium-based photosensitizer to promote the cycloaddition via an energy transfer process.[21]

Step 1: Substrate Preparation

  • Synthesize the precursor N-alkenyl-2-pyridone. This is typically achieved by N-alkylation of the corresponding 2-pyridone with an appropriate alkenyl halide (e.g., 4-bromo-1-butene) under basic conditions (e.g., Cs₂CO₃ in DMF).

  • Purify the precursor by column chromatography (Silica gel, EtOAc/Hexanes gradient). Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Step 2: Photocatalytic Reaction Setup

  • In a specialized photoreactor vial, combine the N-alkenyl-2-pyridone substrate (1.0 eq), an iridium photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), and a suitable solvent (e.g., degassed acetone or acetonitrile).

  • Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.

Step 3: Irradiation

  • Place the vial in the photoreactor apparatus at a controlled distance from a high-power blue LED light source (e.g., 450 nm).

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 4: Workup and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel.

  • Collect and combine the product-containing fractions and remove the solvent in vacuo to yield the desired cyclobutane-fused tetracyclic product.

Step 5: Characterization

  • Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography to unequivocally establish the fused-ring geometry.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853", arrowhead="normal"]

} caption: "Workflow for [2+2] photocycloaddition."

Synthetic Challenges and Considerations
  • Regio- and Stereoselectivity: Controlling the orientation of the cycloaddition and the resulting stereochemistry of the new chiral centers is paramount and often the greatest challenge.

  • Substrate Scope: Not all substitution patterns on the pyridine or alkene are compatible with these methods.

  • Scalability: Photochemical reactions can sometimes be difficult to scale to the multi-gram quantities required for later-stage drug development.

Leveraging Strain: Applications in Drug Discovery

The unique properties conferred by the fused cyclobutane ring can be directly translated into improved pharmacological and pharmacokinetic profiles.

Conformational Restriction and Receptor Binding

A flexible ligand must adopt a specific, low-energy conformation to bind effectively to its target protein. This process is entropically unfavorable. By using a rigid cyclobutane-fused scaffold, the molecule is "pre-organized" in a defined shape, reducing the entropic penalty of binding and potentially leading to a significant increase in binding affinity and potency.[10] This conformational constraint is also key to achieving selectivity, as the rigid shape may fit the intended target's binding site perfectly while being incompatible with off-targets.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: "Ring strain's impact on drug properties."

Impact on Physicochemical Properties and Metabolic Stability

Modern drug discovery often seeks to move away from flat, aromatic molecules, which tend to have poor solubility and high metabolic turnover. The sp³-rich nature of the cyclobutane ring disrupts planarity, which can break up crystal lattice packing and improve aqueous solubility.[12][14] Furthermore, the rigid scaffold can be oriented to shield metabolically labile positions on the pyridine ring from degradation by cytochrome P450 enzymes, thus increasing the drug's half-life.

Case Study: Bioactive Cyclobutane-Fused Pyridine Analogues

While specific FDA-approved drugs featuring a cyclobutane-fused pyridine core are not widespread, the motif is of significant interest in discovery programs. For instance, in the development of kinase inhibitors, a cyclobutane ring fused to a pyridine core can act as a rigid scaffold to precisely orient substituents into the ATP binding pocket. The fixed vectors for substitution allow for a more rational exploration of SAR compared to a flexible linker, potentially leading to inhibitors with enhanced potency and selectivity against specific kinase isoforms. Molecules incorporating cyclobutane-fused thiazolino-2-pyridones have also been synthesized and shown to modulate or bind amyloid fibrils, indicating potential applications in neurodegenerative diseases.[19]

Computational Workflow for Strain Energy Analysis

Accurately predicting the ring strain energy (RSE) of a novel cyclobutane-fused pyridine scaffold is crucial for understanding its stability and reactivity. The following workflow outlines a robust computational approach using a homodesmotic reaction.

Introduction to Computational Methods

This workflow uses Density Functional Theory (DFT), a quantum mechanical modeling method that provides a good balance of accuracy and computational cost for molecules of this size. The goal is to calculate the enthalpy change (ΔH) for a theoretical reaction where the strained ring is opened into strain-free fragments while conserving all bond types.

Step-by-Step Protocol for Homodesmotic Reaction Calculation

Software: Gaussian, ORCA, or similar quantum chemistry software package. Method/Basis Set: B3LYP/6-31G(d) is a common starting point.

Step 1: Design the Homodesmotic Reaction

  • Reactants: The target molecule (cyclobutane-fused pyridine) and simple molecules needed to balance the equation (e.g., propane, ethyl-methylamine).

  • Products: A set of strain-free molecules that contain the same number and type of bonds as the reactants. This involves theoretically breaking the C-C bonds of the cyclobutane ring (but not the fusion bonds) and capping them with methyl groups.

Step 2: Geometry Optimization

  • For every molecule on both the reactant and product side of the equation, perform a full geometry optimization. This calculation finds the lowest energy conformation (the most stable 3D structure) for each molecule.

Step 3: Frequency Calculation

  • On each optimized structure, perform a frequency calculation. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It calculates the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

Step 4: Extract Enthalpies

  • From the output of each frequency calculation, extract the sum of electronic and thermal enthalpies (H).

Step 5: Calculate Ring Strain Energy

  • Calculate the total enthalpy of the products and the reactants.

    • H_products = Σ(H of each product molecule)

    • H_reactants = Σ(H of each reactant molecule)

  • The reaction enthalpy is calculated as: ΔH_rxn = H_products - H_reactants.

  • The Ring Strain Energy (RSE) is the negative of the reaction enthalpy: RSE = -ΔH_rxn . A positive RSE value indicates the energy stored in the ring system.

dot graph G { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Computational workflow for RSE."

Conclusion and Future Directions

The fusion of a cyclobutane ring onto a pyridine scaffold is a powerful, modern strategy in drug design. It allows chemists to impart three-dimensionality, conformational rigidity, and modulated physicochemical properties onto a proven pharmacophore. The inherent ring strain of ~26.3 kcal/mol is not a liability but a tool—a source of potential energy that defines the molecule's shape and influences its interactions with biological systems.

Future advancements in this field will likely focus on:

  • New Synthetic Methods: The development of more efficient, scalable, and stereoselective methods for creating these fused systems will be critical.[20][24]

  • Broader Applications: Exploring the utility of these scaffolds against a wider range of biological targets, including protein-protein interactions and allosteric sites.

  • Predictive Modeling: Enhancing computational models to more accurately predict the impact of ring strain on ADME (absorption, distribution, metabolism, and excretion) properties, further streamlining the drug discovery process.[16]

By understanding and harnessing the unique energetic properties of strained rings, researchers can continue to push the boundaries of molecular design and develop the next generation of innovative medicines.

References

  • Wikipedia. Ring strain. [Link]

  • De, S., Kumar S K, A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. [Link]

  • Jadhav, G. P., Singh, A., & Biju, A. T. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Organic Letters, 23(23), 9216–9220. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, Volume 15, 4379–4414. [Link]

  • Hassan, W., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. [Link]

  • Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

  • Chemistry Stack Exchange. (2020). Quantitative measurement of ring strain. [Link]

  • Bajusz, D., & Keserű, G. M. (2025). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link]

  • Kim, S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8968–8973. [Link]

  • Çakmak, O., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(8), 103986. [Link]

  • Huang, X.-L., et al. (2025). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Angewandte Chemie International Edition. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • Mao, E., et al. (2020). Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society, 142(5), 2645–2653. [Link]

  • Siodłak, D. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(21), 5239–5244. [Link]

  • Isegawa, M., et al. (n.d.). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. [Link]

  • Barranco, S., et al. (2020). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐Bearing Wittig Reagents. European Journal of Organic Chemistry, 2020(48), 7545–7554. [Link]

  • Rogers, D. W., et al. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. ResearchGate. [Link]

  • Orozco-Valencia, A. U., et al. (2023). Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p-Block Three-Membered Rings. Journal of the American Chemical Society, 145(40), 22079–22091. [Link]

  • de la Hoz, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 488. [Link]

  • Sahu, R. K., & Arif, M. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. Journal of Drug Delivery and Therapeutics, 14(7-S), 1–7. [Link]

  • Guan, Y., et al. (2025). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. [Link]

  • ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. [Link]

  • Willems, T. F., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(24), 2327–2337. [Link]

  • de Luca, L., et al. (2017). Two- and Three-dimensional Rings in Drugs. Journal of Medicinal Chemistry, 60(9), 3591–3605. [Link]

  • Taylor & Francis. (n.d.). Ring strain – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Bartoli, G., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15434–15479. [Link]

  • ResearchGate. (2025). Probing Effects of Electron Addition to Polycyclic Conjugated Hydrocarbons Containing Four-Membered Rings. [Link]

Sources

Metabolic Stability Profile: 2-Cyclobutyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the metabolic stability profile for 2-Cyclobutyl-5-methoxypyridine . As a specific public dataset for this exact molecule is not standardized in open literature, this guide applies Structure-Activity Relationship (SAR) principles and Predictive Metabolic Profiling based on validated data from structurally homologous N-heterocycles and cyclobutyl-containing drugs.

Executive Summary

2-Cyclobutyl-5-methoxypyridine represents a "privileged scaffold" often found in nicotinic acetylcholine receptor (nAChR) agonists and S1P1 modulators. Its metabolic profile is defined by two competing "soft spots": the ether moiety (O-demethylation) and the alicyclic ring (C-hydroxylation).

  • Predicted Classification: Moderate-to-High Clearance (

    
    ).
    
  • Primary Liability: CYP450-mediated O-demethylation (likely CYP2D6/CYP2C19).

  • Secondary Liability: Cyclobutyl ring hydroxylation (CYP3A4).

  • Structural Advantage: The cyclobutyl ring offers superior metabolic stability compared to cyclopropyl (prone to ring opening) or cyclopentyl (prone to rapid oxidation) analogs, acting as a "Goldilocks" lipophilic spacer.

Structural Dissection & Metabolic Liabilities

To engineer stability, we must first understand the causality of degradation. The molecule comprises three distinct zones, each with a unique metabolic potential.

Functional ZoneMetabolic RiskPrimary MechanismEnzyme Associations
Pyridine Core LowN-OxidationFMOs, CYP2E1
5-Methoxy Group High O-DemethylationCYP2D6, CYP2C19
2-Cyclobutyl Ring ModerateC-HydroxylationCYP3A4
The Methoxy "Soft Spot"

The methoxy group at the 5-position is electronically activated by the pyridine nitrogen. CYP450 enzymes typically target the


-carbon of the ether, leading to a hemiacetal intermediate that spontaneously collapses to release formaldehyde and the corresponding pyridinol (5-hydroxy-2-cyclobutylpyridine). This is often the rate-limiting step in clearance.
The Cyclobutyl "Shield"

Unlike aliphatic alkyl chains, the cyclobutyl ring imposes conformational constraint.

  • Ring Strain: While strained (~26 kcal/mol), it is significantly more robust than cyclopropyl systems. Radical cation-induced ring opening—common in cyclopropylamines—is kinetically disfavored in cyclobutyl-pyridines.

  • Oxidation Site: Metabolism preferentially occurs at the C3 position (distal to the pyridine) to form trans-3-hydroxycyclobutyl metabolites, avoiding the steric bulk of the heteroaromatic ring.

Predicted Metabolic Pathway Map

The following diagram illustrates the hierarchical metabolic cascade. The thickness of the edges implies the predicted flux of the reaction.

MetabolicMap Parent 2-Cyclobutyl-5-methoxypyridine (Parent) ODes 5-Hydroxy-2-cyclobutylpyridine (O-Desmethyl Metabolite) [MAJOR] Parent->ODes CYP2D6/2C19 (Oxidative Dealkylation) CycOH 2-(3-Hydroxycyclobutyl)-5-methoxypyridine (C-Hydroxylation) [MODERATE] Parent->CycOH CYP3A4 (Aliphatic Hydroxylation) NOx Pyridine-N-Oxide [MINOR] Parent->NOx FMO (N-Oxygenation) Gluc O-Glucuronide Conjugate (Phase II) ODes->Gluc UGTs (Conjugation)

Figure 1: Predicted biotransformation pathway. Red path indicates the primary clearance mechanism (O-demethylation).

Experimental Profiling Strategy (The "How-To")

To validate the predicted profile, a tiered experimental approach is required. This protocol ensures data integrity through self-validating controls.

Phase I: Microsomal Stability Assay

This assay determines the Intrinsic Clearance (


) mediated by CYP450 enzymes.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: 2-Cyclobutyl-5-methoxypyridine at 1 µM (This low concentration ensures reaction kinetics remain First-Order,

    
    ).
    
  • Cofactor: NADPH regenerating system (Isocitrate/Isocitrate dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Quench: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

Calculation of


: 




Phase II: Hepatocyte Stability (Holistic View)

Microsomes lack cytosolic enzymes and cofactors for Phase II (conjugation). Use cryopreserved hepatocytes to assess the formation of O-glucuronides from the O-desmethyl metabolite.

  • Critical Check: If Microsomal stability is High but Hepatocyte stability is Low, this indicates significant Phase II metabolism (likely glucuronidation of the intermediate phenol).

Optimization Strategies

If the


 exceeds acceptable limits (>20 µL/min/mg), employ these medicinal chemistry tactics to block metabolic soft spots:
StrategyModificationMechanismEffect on Profile
Deuteration

Kinetic Isotope Effect (KIE)Slows O-demethylation by increasing C-H bond strength.
Fluorination Cyclobutyl

3,3-difluorocyclobutyl
Electron WithdrawalDeactivates the ring toward oxidation; lowers lipophilicity (

).
Ring Contraction Cyclobutyl

Oxetane
Polar IsostereReduces lipophilicity and blocks oxidative sites; improves solubility.

Experimental Workflow Diagram

This diagram outlines the decision tree for processing the compound through stability assays.

Workflow Start Compound Synthesis HLM HLM Assay (Phase I Only) Start->HLM Result CL_int < 15? HLM->Result Stable Proceed to PK (Rat/Mouse) Result->Stable Yes Unstable MetID Study (Soft Spot Analysis) Result->Unstable No Opt1 Block Methoxy (Deuteration/CF3) Unstable->Opt1 If O-Desmethyl Opt2 Block Ring (Fluorination) Unstable->Opt2 If Ring-OH

Figure 2: Stability optimization workflow.

References

  • Guengerich, F. P., et al. (1985). "Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation."[1] Biochemistry.

  • Talele, T. T. (2016). "The 'Cyclobutane' Structural Element in Drug Discovery and Development." Journal of Medicinal Chemistry. (Contextualizing the stability of cyclobutyl rings vs. other cycloalkanes).
  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Bioisosteres for cyclobutyl groups).
  • Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity.
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Sources

Physicochemical & Synthetic Profiling of Cyclobutyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the cyclobutyl group represents a strategic "Goldilocks" bioisostere, bridging the steric and physicochemical gap between the smaller isopropyl group and the bulkier tert-butyl moiety. When attached to a pyridine scaffold, the cyclobutyl ring offers unique modulation of lipophilicity (LogP), basicity (pKa), and metabolic stability. This guide provides a technical deep-dive into the properties, synthesis, and characterization of cyclobutyl-pyridines, designed for researchers optimizing lead compounds for oral bioavailability and CNS penetration.

Part 1: Physicochemical Landscape

Lipophilicity (LogP) and Distribution Coefficient (LogD)

The introduction of a cyclobutyl ring onto a pyridine core alters the lipophilic profile through two competing mechanisms: the addition of carbon mass (increasing lipophilicity) and the introduction of ring strain/conformational constraint (decreasing surface area relative to linear isomers).

Comparative Lipophilicity Profile (Estimated & Literature-Derived): The following table illustrates the physicochemical progression from cyclopropyl to tert-butyl substituents at the pyridine 2-position.

Substituent (R)FormulaEst. LogP (Neutral)Surface Area ImpactBioisosteric Role
Cyclopropyl C

H

~1.6High constraint; smallest hydrophobic footprint.Reduces LogP; metabolic blocking.
Isopropyl C

H

~1.9Freely rotating; moderate surface area.Standard lipophilic spacer.
Cyclobutyl C

H

~2.2 - 2.4 Puckered ring; "Butterfly" conformation. Compromise between steric bulk and lipophilicity.
tert-Butyl C

H

~2.7Spherical bulk; high hydrophobic density.Maximizes steric occlusion; metabolically stable.

Note: Values are approximate and based on standard methylene increments (+0.5 LogP per CH


) corrected for branching/cyclization (-0.2 to -0.3).

The "Puckering" Effect: Unlike the planar cyclopropyl ring, the cyclobutyl ring exists in a puckered conformation (dihedral angle ~25-35°) to relieve torsional strain. This creates a distinct 3D spatial occupancy that differs from the freely rotating isopropyl group, potentially improving fit within hydrophobic pockets while restricting the "induced fit" entropy penalty.

Basicity and pKa Modulation

The pyridine nitrogen is a weak base (pKa ~5.2). Alkyl substituents at the 2- or 4-positions generally increase basicity via inductive (+I) effects.

  • Electronic Effect: The cyclobutyl group is electron-donating, typically raising the pKa of the pyridine nitrogen to ~5.8–6.0.

  • Steric Effect (2-position): While the +I effect increases basicity, bulky groups at the 2-position can sterically hinder the solvation of the protonated pyridinium species. The "puckered" cyclobutyl group provides significant steric bulk, which may slightly attenuate the expected increase in pKa compared to a linear butyl chain, affecting the LogD at physiological pH (7.4).

LogD


 Implication: 


For a 2-cyclobutylpyridine with a pKa of ~6.0:

Since the pKa is well below 7.4, the molecule remains largely neutral, and LogD

LogP.

Part 2: Synthetic Strategies

To access cyclobutyl-pyridines, two primary methodologies are recommended based on the stage of drug development: Minisci Radical Alkylation (Late-Stage Functionalization) and Negishi Cross-Coupling (Building Block Assembly).

Pathway A: Minisci Radical Alkylation

This method is ideal for late-stage diversification of complex pyridine scaffolds. It utilizes a silver-catalyzed decarboxylation of cyclobutanecarboxylic acid to generate a nucleophilic alkyl radical.

  • Mechanism: Oxidative decarboxylation generates a cyclobutyl radical.

  • Selectivity: Favors C2 and C4 positions (electron-deficient sites).[1]

  • Reagents: AgNO

    
     (catalyst), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (oxidant), TFA (proton source to activate pyridine).
Pathway B: Negishi Cross-Coupling

This method provides regiospecific control and is preferred for scale-up or when specific isomer control is required.

  • Reagents: Cyclobutylzinc bromide (prepared from cyclobutyl bromide + Zn), Pd catalyst (e.g., Pd(dppf)Cl

    
     or Pd-PEPPSI).
    
  • Advantages: Tolerates functional groups; unambiguous regiochemistry.[2]

Part 3: Experimental Protocols

Protocol 1: Minisci C4-Alkylation of Pyridine

A self-validating protocol for the synthesis of 4-cyclobutylpyridine.

Materials:

  • Pyridine substrate (1.0 equiv)

  • Cyclobutanecarboxylic acid (2.0 equiv)

  • Silver nitrate (AgNO

    
    , 0.2 equiv)
    
  • Ammonium persulfate ((NH

    
    )
    
    
    
    S
    
    
    O
    
    
    , 2.0 equiv)[3]
  • Dichloromethane (DCM) and Water (1:1 mixture)

  • Trifluoroacetic acid (TFA, 1.0 equiv) - Critical for activating the pyridine ring.

Step-by-Step Workflow:

  • Activation: Dissolve the pyridine substrate (0.5 mmol) in a biphasic mixture of DCM (2.5 mL) and water (2.5 mL). Add TFA (0.5 mmol) to protonate the pyridine (formation of pyridinium salt increases electrophilicity).

  • Reagent Addition: Add cyclobutanecarboxylic acid (1.0 mmol) and AgNO

    
     (0.1 mmol).
    
  • Initiation: Heat the mixture to 40°C with vigorous stirring.

  • Radical Generation: Add (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (1.0 mmol) portion-wise over 10 minutes. Note: Gas evolution (CO
    
    
    ) will be observed.
  • Monitoring: Stir at 40-50°C for 2-4 hours. Monitor by LC-MS for the disappearance of starting material (M+H) and appearance of product (M+H+54).

  • Work-up: Cool to RT. Basify with 1M NaOH (pH > 10) to deprotonate the pyridine. Extract with DCM (3x).[3]

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol 2: High-Throughput LogD Measurement (HPLC Method)

A rapid method to estimate lipophilicity without octanol-water partitioning.

Materials:

  • HPLC System with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).

  • Mobile Phase B: Methanol.

  • Calibration Standards: Pyridine, Toluene, Naphthalene, Triphenylene (compounds with known LogP).

Workflow:

  • Calibration: Inject the standard mixture. Record the retention time (

    
    ) and calculate the capacity factor 
    
    
    
    , where
    
    
    is the dead time (uracil injection).
  • Regression: Plot Log(k') vs. known LogP for standards to generate a calibration curve (

    
    ).
    
  • Measurement: Inject the cyclobutyl-pyridine sample. Determine its

    
    .
    
  • Calculation: Extrapolate the LogD value using the linear regression equation.

    • Self-Validation: If the peak shape is broad, the compound may be partially ionized; adjust buffer strength or check pH.

Part 4: Visualization

Diagram 1: Minisci Radical Mechanism

This diagram illustrates the oxidative decarboxylation pathway used to install the cyclobutyl ring.

MinisciMechanism Acid Cyclobutane Carboxylic Acid Radical Cyclobutyl Radical (•) Acid->Radical Oxidative Decarboxylation (-CO2) Ag Ag(I) / S2O8(2-) Ag->Radical Catalysis Intermediate Radical Cation Intermediate Radical->Intermediate Nucleophilic Attack Pyridine Protonated Pyridine (H+) Pyridine->Intermediate + Product Cyclobutyl Pyridine Intermediate->Product Oxidation & Deprotonation (-H+)

Caption: Mechanism of Ag-catalyzed Minisci alkylation showing radical generation and nucleophilic attack on the activated pyridine core.[2][3][4][5][6]

Diagram 2: Lipophilicity Decision Tree

A logical flow for determining whether to measure LogP or LogD based on the compound's ionization state.

LogP_Decision Start Start: Physicochemical Profiling Check_pKa Calculate/Measure pKa Start->Check_pKa Is_Ionized Is pKa within +/- 2 units of pH 7.4? Check_pKa->Is_Ionized Measure_LogP Measure LogP (Neutral Species) Is_Ionized->Measure_LogP No (Neutral) Measure_LogD Measure LogD (pH Dependent) Is_Ionized->Measure_LogD Yes (Ionized) Method_HPLC HPLC Method (High Throughput) Measure_LogP->Method_HPLC Method_Shake Shake-Flask Method (Gold Standard) Measure_LogD->Method_Shake Measure_LogD->Method_HPLC

Caption: Decision matrix for selecting the appropriate lipophilicity descriptor (LogP vs LogD) based on pKa proximity to physiological pH.

References

  • Minisci Reaction Protocol & Mechanism

    • Choi, J., et al. (2021).[3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[7]

    • Source:

  • Lipophilicity Trends (Cyclopropyl vs Isopropyl)

    • Linclau, B., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry.
    • Source:

  • Negishi Coupling of Secondary Alkyl Zincs

    • Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[7]

    • Source:

  • LogP/LogD Definitions & Measurement

    • Green, M. (2024). "LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties."
    • Source:

Sources

Novel pyridine building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is not merely a "privileged scaffold"—it is the workhorse of modern medicinal chemistry, present in nearly 60% of FDA-approved small molecule drugs containing nitrogen heterocycles. However, the "low-hanging fruit" of simple pyridine chemistry has been harvested. The current frontier of drug discovery demands novel pyridine building blocks that solve specific developability challenges: metabolic instability, poor solubility, and off-target toxicity.

This technical guide moves beyond classical heterocyclic chemistry to explore the strategic application of fluorinated pyridines , MIDA-boronates , and C-H activation-ready scaffolds . We provide actionable protocols and mechanistic insights to empower your SAR (Structure-Activity Relationship) campaigns.

Part 1: The Renaissance of the Pyridine Scaffold

The transition from a phenyl ring to a pyridine (the "N-scan") is a standard tactic to improve solubility and reduce lipophilicity (LogD). However, this switch introduces new liabilities, primarily oxidative instability at the C2 and C6 positions and potential CYP450 inhibition.

Modern building blocks are designed to preempt these issues. By strategically placing electron-withdrawing groups (EWGs) or utilizing steric blocking, we can modulate the pyridine's electronic landscape.

Physicochemical Impact of Pyridine Modification

The table below illustrates how specific substitutions on the pyridine core alter key drug-like properties compared to a benzene baseline.

Scaffold VariantpKa (Conjugate Acid)LogP (Approx)Metabolic LiabilityKey Application
Benzene N/A2.13High (CYP oxidation)Baseline Hydrophobe
Pyridine 5.20.65High (N-oxide formation)Solubility Enhancer
2-F-Pyridine -0.440.85Low (Blocked C2)Metabolic Stability
2-CF3-Pyridine < -2.01.50Very LowBioisostere for tert-butyl
3-SF5-Pyridine < -3.02.80Extremely LowLipophilic Space Filler

Part 2: Strategic Classes of Novel Pyridine Blocks

Fluorinated Pyridines: The Metabolic Shields

Fluorine substitution is no longer just about potency; it is a stability strategy.

  • Mechanism: The C-F bond is metabolically inert. Placing F or CF3 at the C2/C6 positions blocks the "soft spots" prone to oxidative attack by liver microsomes.

  • Novelty: Pentafluorosulfanyl (SF5) pyridines are emerging as superior alternatives to CF3. The SF5 group is more lipophilic and sterically demanding, often improving potency by filling hydrophobic pockets more effectively than a trifluoromethyl group.

Pyridine Boronic Acid Surrogates (MIDA & BF3K)

A historical bottleneck in pyridine chemistry is the instability of 2-pyridyl boronic acids . They suffer from rapid protodeboronation, making Suzuki-Miyaura couplings notoriously difficult.

  • The Solution: MIDA (N-methyliminodiacetic acid) boronates and Potassium organotrifluoroborates (BF3K) .

  • Technical Insight: The sp3-hybridized boron in MIDA esters dampens the transmetallation rate but completely suppresses protodeboronation, allowing for slow-release cross-coupling under anhydrous conditions.

C-H Activation-Ready Scaffolds

Instead of relying on pre-functionalized halogenated pyridines, modern workflows utilize C-H activation to install complexity at the late stage.

  • Minisci-Type Blocks: Protonated pyridines serve as electrophilic radical acceptors. This allows for the direct attachment of alkyl groups (from carboxylic acids or halides) at the C2 and C4 positions without pre-functionalization.

Part 3: Visualization of Strategic Logic

The following diagram outlines the decision-making process for selecting a pyridine building block based on specific SAR failures (Solubility, Metabolism, or Potency).

N_Scan_Logic Start SAR Bottleneck Identified Issue_Solubility Poor Solubility? Start->Issue_Solubility Issue_Metab High Clearance (CYP)? Start->Issue_Metab Issue_Potency Low Potency? Start->Issue_Potency Sol_Action Switch Phenyl to Pyridine (Reduces LogD) Issue_Solubility->Sol_Action Metab_Action Block Metabolic Soft Spots (C2/C6) Issue_Metab->Metab_Action Potency_Action Explore Bioisosteres (H-Bond Acceptors) Issue_Potency->Potency_Action Metab_Sol1 Use 2-F or 2-CF3 Pyridine Metab_Action->Metab_Sol1 Metab_Sol2 Use SF5-Pyridine (Steric Bulk + Stability) Metab_Action->Metab_Sol2 Coupling_Check Synthetic Feasibility? (2-position coupling) Metab_Sol1->Coupling_Check Use_MIDA Use 2-Py MIDA Boronate Coupling_Check->Use_MIDA If 2-Py Boronic Acid fails

Caption: Decision matrix for selecting novel pyridine blocks based on ADME/Tox liabilities.

Part 4: Experimental Protocols

As a self-validating system, the following protocols address the two most common challenges: Late-Stage Alkylation and Difficult Couplings .

Protocol A: Minisci C-H Alkylation of Pyridines

Objective: Direct introduction of an alkyl group at the C2 or C4 position of a pyridine core using a carboxylic acid as the alkyl source. Mechanism: Silver-catalyzed oxidative decarboxylation generates a nucleophilic alkyl radical, which attacks the protonated (electrophilic) pyridine.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Alkyl Source: Carboxylic acid (2.0 equiv)

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv)
    
  • Catalyst: Silver nitrate

    
     (0.2 equiv)
    
  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: DCM/Water (1:1 biphasic mixture)

Step-by-Step Methodology:

  • Preparation: In a vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in DCM (2.5 mL) and Water (2.5 mL).

  • Activation: Add TFA (0.5 mmol) to protonate the pyridine ring. Note: This increases the electrophilicity of the ring, essential for radical attack.

  • Addition: Add the carboxylic acid (1.0 mmol) and

    
     (0.1 mmol).
    
  • Initiation: Heat the mixture to 40°C. Add ammonium persulfate (1.0 mmol) in one portion.

  • Reaction: Stir vigorously at 40°C for 2–4 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Workup: Cool to room temperature. Basify with saturated

    
     to pH > 8 (to deprotonate the pyridine product). Extract with DCM (3x).[1]
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Suzuki Coupling of 2-Pyridyl MIDA Boronates

Objective: Coupling a 2-pyridyl block without protodeboronation.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boron Source: 2-Pyridyl MIDA boronate (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane/Water (5:1) or anhydrous Isopropanol (slow release mode)

Step-by-Step Methodology:

  • Setup: Charge a reaction tube with Aryl Bromide, 2-Pyridyl MIDA boronate,

    
    , and Catalyst.
    
  • Inertion: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed solvent.

  • Hydrolysis (In-situ): Heat to 60°C. The aqueous base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid species at a rate that matches the catalytic turnover, preventing accumulation and subsequent decomposition.

  • Completion: Monitor by LCMS (typically 4–12 hours).

Part 5: Case Study – The Ivosidenib Switch

The development of Ivosidenib (Tibsovo) , an IDH1 inhibitor, exemplifies the power of the "N-scan."

  • Challenge: The lead compound (AGI-14100) showed promise but was a potent CYP3A4 inducer (70% of rifampicin levels), posing a severe drug-drug interaction (DDI) risk.

  • Solution: A "phenyl-to-pyridine" switch was performed. Specifically, replacing a fluorophenyl ring with a pyridine ring.

  • Outcome:

    • CYP Liability: The pyridine nitrogen reduced lipophilicity and altered the metabolic profile, eliminating CYP3A4 induction.

    • Potency: Maintained single-digit nanomolar potency.

    • Result: FDA approval in 2018 for acute myeloid leukemia (AML).

Ivosidenib_Flow Lead Lead: AGI-14100 (Fluorophenyl Core) Problem High CYP3A4 Induction (DDI Risk) Lead->Problem Strategy Strategic N-Scan (C-F -> N Switch) Problem->Strategy Result Ivosidenib (Tibsovo) (Pyridine Core) Strategy->Result Outcome FDA Approved No CYP Induction Result->Outcome

Caption: The structural evolution from AGI-14100 to Ivosidenib via pyridine incorporation.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (PMC). Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines: General Procedure: Minisci Reaction. Organic Chemistry Portal. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link][2][3][4][5][6][7]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Advances. Available at: [Link][4][5][7]

  • Direct Decarboxylative C-2 alkylation of azoles through Minisci-type coupling. University of Pisa Research. Available at: [Link]

Sources

The Pivotal Role of the 2-Alkyl Group in Modulating the Bioactivity of 5-Methoxypyridines: A Structure-Activity Relationship (SAR) Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of 2-alkyl-5-methoxypyridines, a scaffold of significant interest in medicinal chemistry. Synthesizing insights from established research, this document provides a framework for understanding how modifications to the 2-alkyl substituent can profoundly influence the biological activity of this promising class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 2-alkyl-5-methoxypyridine core for the rational design of novel therapeutic agents.

Introduction: The 2-Alkyl-5-Methoxypyridine Scaffold - A Privileged Motif in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a highly sought-after heterocyclic motif. The 2-alkyl-5-methoxypyridine scaffold, in particular, combines the advantageous properties of the pyridine ring with the electronic influence of a methoxy group and the steric and lipophilic contributions of an alkyl substituent. The methoxy group at the 5-position can modulate the electron density of the pyridine ring, influencing its reactivity and potential for intermolecular interactions. The alkyl group at the 2-position provides a crucial handle for fine-tuning the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide will delve into the nuanced interplay between the structure of the 2-alkyl group and the resulting biological activity, with a particular focus on the anticancer potential of this scaffold, drawing from a key study on related 2-methoxypyridine derivatives.

The Influence of the 2-Alkyl Group on Anticancer Activity: A Case Study

A significant study on the cytotoxic effects of a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles provides a valuable starting point for understanding the SAR of the 2-methoxypyridine core.[1] While this study does not systematically vary the 2-alkyl group, it establishes the anticancer potential of this scaffold and offers a robust synthetic and biological evaluation framework. The study revealed that these compounds exhibit significant cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range for the most potent derivatives.[1]

The general structure of the compounds investigated is depicted below:

Core structure of the 2-methoxypyridine derivatives with cytotoxic activity.

Based on this foundational knowledge, we can hypothesize the impact of systematically varying the substituent at the 2-position from a methoxy group to a series of alkyl groups.

The Role of Alkyl Chain Length and Branching

The length and branching of the alkyl chain at the 2-position are critical determinants of a molecule's lipophilicity and steric profile.

  • Lipophilicity: Increasing the length of a linear alkyl chain (e.g., methyl to ethyl to propyl) generally increases the lipophilicity of the compound. This can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Steric Hindrance: The size and shape of the alkyl group can influence how the molecule fits into the binding pocket of a target protein. A bulky group, such as a tert-butyl, may provide a better fit in a large hydrophobic pocket, leading to enhanced activity. Conversely, it could also cause steric clashes that prevent optimal binding.

The following table illustrates a hypothetical SAR for 2-alkyl-5-methoxypyridines based on general medicinal chemistry principles, with anticancer activity as the endpoint.

2-Alkyl SubstituentPredicted Lipophilicity (cLogP)Predicted Impact on Anticancer ActivityRationale
MethylIncreasePotential for moderate to high activityBalances increased lipophilicity with minimal steric hindrance.
EthylFurther IncreasePotential for optimal activityMay provide an ideal balance of lipophilicity and size for target engagement.
n-PropylHighActivity may plateau or decreaseIncreased lipophilicity could lead to solubility issues or non-specific binding.
IsopropylHighPotential for increased activityBranching may provide a better fit in a specific hydrophobic pocket.
n-ButylVery HighLikely decrease in activityExcessive lipophilicity may negatively impact ADME properties.
tert-ButylVery HighActivity highly dependent on target topologySignificant steric bulk could either enhance or disrupt binding.

Experimental Protocols

To systematically investigate the SAR of 2-alkyl-5-methoxypyridines, a series of analogs with varying 2-alkyl groups would need to be synthesized and evaluated.

General Synthetic Scheme

A plausible synthetic route to a library of 2-alkyl-5-methoxypyridines could involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, with a suitable 2-halopyridine precursor.

Synthetic_Scheme start 2-Chloro-5-methoxypyridine product 2-Alkyl-5-methoxypyridine start->product Pd catalyst, base reagent1 Alkylboronic acid or Alkylzinc reagent reagent1->product

General synthetic scheme for 2-alkyl-5-methoxypyridines.

Step-by-Step Protocol (Suzuki Coupling):

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-methoxypyridine (1.0 eq.), the corresponding alkylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-5-methoxypyridine.

In Vitro Cytotoxicity Assay (MTT Assay)

The synthesized compounds would then be evaluated for their anticancer activity using a standard cell-based assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Future Directions and Mechanistic Insights

A thorough SAR study of 2-alkyl-5-methoxypyridines would provide a roadmap for the design of more potent and selective anticancer agents. Future work should focus on:

  • Exploring a wider range of alkyl substituents: Including cyclic and unsaturated alkyl groups to further probe the steric and electronic requirements of the target.

  • Mechanism of action studies: Investigating the molecular target and signaling pathways affected by the most active compounds. This could involve kinase profiling, apoptosis assays, and cell cycle analysis.

  • In vivo evaluation: Testing the most promising compounds in animal models of cancer to assess their efficacy and pharmacokinetic properties.

The logical flow for a comprehensive SAR study is illustrated below:

SAR_Workflow A Library Synthesis of 2-Alkyl-5-methoxypyridines B In Vitro Biological Screening (e.g., MTT Assay) A->B C Data Analysis and SAR Determination B->C D Identification of Lead Compounds C->D E Mechanism of Action Studies D->E F In Vivo Efficacy and PK/PD Studies D->F G Lead Optimization E->G F->G

Workflow for a comprehensive SAR study.

Conclusion

The 2-alkyl-5-methoxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic investigation into the structure-activity relationship, focusing on the nature of the 2-alkyl substituent, is crucial for unlocking the full potential of this chemical class. By carefully modulating the lipophilicity and steric bulk at this position, researchers can fine-tune the pharmacological properties of these compounds to achieve enhanced potency and selectivity. The insights and protocols presented in this guide provide a solid foundation for initiating and advancing such drug discovery programs.

References

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4051. [Link]

Sources

Technical Guide: 2-Cyclobutyl-5-methoxypyridine in Neurotherapeutic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper for drug development professionals. It focuses on the chemical synthesis, pharmacological rationale, and quality control of 2-Cyclobutyl-5-methoxypyridine , a critical intermediate in the synthesis of Nicotinic Acetylcholine Receptor (nAChR) ligands and other neuroactive agents.

Role: Advanced Intermediate for nAChR Modulators & H3 Antagonists CAS: 1196074-36-8 (Representative) Molecular Formula: C₁₀H₁₃NO

Executive Summary: The Strategic Value of the Scaffold

In the landscape of neurological drug discovery, the 2-alkyl-5-methoxypyridine motif is a privileged pharmacophore. It serves as a robust bioisostere for traditional moieties found in nicotinic acetylcholine receptor (nAChR) agonists (e.g., Tebanicline or ABT-594 analogs).

2-Cyclobutyl-5-methoxypyridine represents a specific optimization of this scaffold where the cyclobutyl group replaces more labile alkyl chains (like sec-butyl or isopropyl). This substitution offers two critical advantages for CNS drug candidates:

  • Metabolic Stability: The cyclobutyl ring resists oxidative dealkylation by CYP450 enzymes more effectively than acyclic alkyl chains.

  • Conformational Restriction: The semi-rigid cyclobutyl ring reduces the entropic penalty of binding to the hydrophobic accessory pocket of the

    
     or 
    
    
    
    nAChR subtypes.

This guide details the scalable synthesis, purification, and validation of this intermediate, ensuring high fidelity for downstream API production.

Chemical Architecture & SAR Rationale

The efficacy of this intermediate stems from its dual-domain structure, designed to engage specific residues within the orthosteric binding site of Cys-loop receptors.

  • The "Head" (5-Methoxy Group): Acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of acetylcholine. It interacts with the backbone NH of Leucine residues in the complementary subunit of the receptor.

  • The "Anchor" (2-Cyclobutyl Group): Provides a precise hydrophobic bulk that fills the lipophilic cavity adjacent to the agonist binding site (often the Trp147 region in

    
     subunits).
    
Pharmacophore Visualization (DOT)

The following diagram illustrates the interaction logic and structural role of the intermediate.

Pharmacophore Compound 2-Cyclobutyl-5-methoxypyridine Methoxy 5-Methoxy Group (H-Bond Acceptor) Compound->Methoxy Pyridine Pyridine Core (Pi-Cation Interactions) Compound->Pyridine Cyclobutyl 2-Cyclobutyl Group (Hydrophobic Anchor) Compound->Cyclobutyl Target nAChR Binding Site (Trp147 / Leu119) Methoxy->Target Mimics ACh Carbonyl Pyridine->Target Aromatic Stacking Cyclobutyl->Target Fills Lipophilic Pocket

Figure 1: Pharmacophore dissection of 2-Cyclobutyl-5-methoxypyridine interacting with nAChR binding domains.

Synthesis Protocols

We present two distinct synthetic routes: Method A (Minisci Radical Alkylation) for cost-effective scaling, and Method B (Suzuki-Miyaura Coupling) for high-precision, late-stage diversity.

Method A: Radical Minisci Alkylation (Scalable)

This method utilizes silver-catalyzed radical decarboxylation, allowing direct functionalization of the commercially available 3-methoxypyridine.

Reagents:

  • Substrate: 3-Methoxypyridine

  • Radical Source: Cyclobutanecarboxylic acid

  • Oxidant: Ammonium persulfate

    
    
    
  • Catalyst:

    
     (10-20 mol%)
    
  • Solvent: DCM/Water (Biphasic) or TFA/Water

Protocol:

  • Dissolution: Dissolve 3-methoxypyridine (1.0 eq) and cyclobutanecarboxylic acid (2.0 eq) in a mixture of water and TFA (to protonate the pyridine, activating it for nucleophilic radical attack).

  • Catalyst Addition: Add

    
     (0.2 eq). Heat to 70°C.
    
  • Initiation: Dropwise addition of ammonium persulfate (3.0 eq) in water over 2 hours. Note: Controlled addition is critical to prevent radical dimerization.

  • Quench & Extraction: Basify with NaOH to pH > 10. Extract with DCM.

  • Purification: The reaction yields a mixture of 2- and 6-substituted isomers. Separate via fractional distillation or silica chromatography (EtOAc/Hexane).

Pros/Cons:

  • Pros: Cheap starting materials; direct C-H activation.

  • Cons: Regioselectivity issues (requires efficient separation); stoichiometric metal waste.

Method B: Suzuki-Miyaura Cross-Coupling (Precision)

Ideal for generating high-purity material for GLP tox studies.

Reagents:

  • Substrate: 2-Bromo-5-methoxypyridine

  • Coupling Partner: Cyclobutylboronic acid (or pinacol ester)

  • Catalyst:

    
     or 
    
    
    
    / XPhos
  • Base:

    
     or 
    
    
    
  • Solvent: Toluene/Water (3:1)

Protocol:

  • Inerting: Charge reaction vessel with 2-bromo-5-methoxypyridine (1.0 eq), cyclobutylboronic acid (1.5 eq), and base (3.0 eq). Purge with Argon.

  • Catalyst Charge: Add Pd catalyst (0.05 eq).

  • Reflux: Heat to 100°C for 12-18 hours. Monitor by HPLC.

  • Workup: Filter through Celite to remove Pd black. Concentrate organic layer.

  • Isolation: Crystallization (if solid) or vacuum distillation.

Synthesis Workflow Diagram (DOT)

Synthesis SM1 3-Methoxypyridine ProcessA Method A: Minisci Reaction (Radical Alkylation) SM1->ProcessA SM2 2-Bromo-5-methoxypyridine ProcessB Method B: Suzuki Coupling (Pd-Catalyzed) SM2->ProcessB ReagentA Cyclobutanecarboxylic Acid + AgNO3 / Persulfate ReagentA->ProcessA ReagentB Cyclobutylboronic Acid + Pd Catalyst ReagentB->ProcessB Crude Crude Mixture ProcessA->Crude Yield ~40-60% ProcessB->Crude Yield ~80-90% Purification Purification (Silica Column / Distillation) Crude->Purification Product 2-Cyclobutyl-5-methoxypyridine (>98% Purity) Purification->Product

Figure 2: Comparative synthetic pathways for 2-Cyclobutyl-5-methoxypyridine.

Quality Control & Analytical Specifications

For use as a pharmaceutical intermediate, the material must meet stringent specifications.

Analytical Profile
TestSpecificationMethodRationale
Appearance Colorless to pale yellow oilVisualOxidation indicator
Assay

HPLC (UV 254nm)API precursor requirement
Regioisomer

(6-cyclobutyl isomer)
GC-MS / H-NMRCritical for Minisci route
Residual Pd

ppm
ICP-MSOnly for Method B
Water

Karl FischerAffects downstream stoichiometry
Critical Impurity: The Regioisomer

In the Minisci reaction (Method A), the radical can attack the 6-position (ortho to nitrogen, para to methoxy) or the 2-position (ortho to nitrogen, ortho to methoxy).

  • Target: 2-Cyclobutyl-5-methoxypyridine.[1][2]

  • Impurity: 2-Cyclobutyl-3-methoxypyridine (often referred to as the 6-isomer depending on numbering convention).

  • Differentiation: Use 1H-NMR . The coupling constants of the pyridine protons will differ. The target (2,5-subst) typically shows a characteristic doublet (d, J~3Hz) for the proton at C6 (adjacent to Nitrogen) and a doublet of doublets for C4.

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.Med. Chem. Commun. , 2, 1135-1161. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Pyridine functionalization logic). Link

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research.Biochemical Pharmacology , 74(8), 1092-1101. Link

  • Bunnelle, W. H., et al. (2007). Neuronal Nicotinic Acetylcholine Receptor Ligands as Cognitive Enhancers.Current Topics in Medicinal Chemistry , 7(21). (Discusses the 3-pyridyl ether pharmacophore). Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Cyclobutyl-5-methoxypyridine via Minisci Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Cyclobutyl-5-methoxypyridine, a valuable heterocyclic building block, utilizing the Minisci reaction. The protocol details a robust method for the direct C-H functionalization of 5-methoxypyridine with a cyclobutyl radical generated via oxidative decarboxylation. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss key considerations for safety, optimization, and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking practical and scalable methods for pyridine derivatization.

Scientific Introduction: The Strategic Value of Direct C-H Functionalization

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] Consequently, methods for its selective functionalization are of paramount importance. Traditional synthetic approaches often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, direct C–H functionalization offers a more atom-economical and efficient strategy to access novel chemical space and perform late-stage modifications of complex molecules.

The Minisci reaction stands as a powerful and versatile tool for the direct alkylation of electron-deficient N-heteroarenes.[2][3] Unlike Friedel-Crafts alkylation, which is ineffective on electron-poor rings like pyridine, the Minisci reaction employs a nucleophilic radical species that readily attacks the protonated, and therefore more electrophilic, heterocyclic ring.[4] This unique reactivity profile allows for the introduction of a wide array of alkyl groups from inexpensive and readily available precursors, such as carboxylic acids.[4][5]

This application note focuses on the synthesis of 2-Cyclobutyl-5-methoxypyridine. The cyclobutyl moiety is a desirable bioisostere for phenyl and other cyclic groups, often improving metabolic stability and binding affinity. This protocol leverages the classic Minisci conditions—using silver nitrate as a catalyst and ammonium persulfate as an oxidant—to generate a cyclobutyl radical from cyclobutanecarboxylic acid for subsequent addition to the 5-methoxypyridine core.

Reaction Mechanism and Rationale

The Minisci reaction proceeds through a well-established radical chain mechanism.[6] Understanding the role of each component is critical for successful execution and troubleshooting.

  • Activation of the Heterocycle: The reaction is performed under acidic conditions. The pyridine nitrogen of 5-methoxypyridine is protonated by an acid (e.g., sulfuric acid or trifluoroacetic acid), which significantly lowers the energy of the LUMO, activating the ring toward nucleophilic attack.[7]

  • Radical Generation: The process is initiated by the potent oxidant, ammonium persulfate ((NH₄)₂S₂O₈), which oxidizes the silver(I) nitrate catalyst to the highly reactive silver(II) state.[8] Ag(II) then acts as a single-electron-transfer (SET) agent, abstracting an electron from the carboxylate of cyclobutanecarboxylic acid. This induces a rapid decarboxylation to generate the target nucleophilic cyclobutyl radical.[4][8]

  • Radical Addition: The cyclobutyl radical adds to one of the electron-deficient positions of the protonated 5-methoxypyridine ring (typically C2 or C6). This forms a resonance-stabilized radical cation intermediate.[6]

  • Rearomatization: The radical cation is oxidized by a sulfate radical anion (SO₄⁻•), generated from the persulfate, or another oxidant in the system, to restore aromaticity. A final deprotonation step yields the 2-Cyclobutyl-5-methoxypyridine product.[6]

The regioselectivity of the Minisci reaction on substituted pyridines is primarily directed to the positions ortho (C2, C6) and para (C4) to the nitrogen atom. For 5-methoxypyridine, addition is expected to strongly favor the C2 and C6 positions due to electronic activation from the protonated nitrogen.

Catalytic Cycle Diagram

Minisci_Reaction cluster_radical_generation Radical Generation cluster_pyridine_cycle Pyridine Functionalization Ag1 Ag(I) Ag2 Ag(II) Ag1->Ag2 S₂O₈²⁻ Het 5-Methoxypyridine Ag2->Ag1 S2O8 S₂O₈²⁻ SO4_rad 2 SO₄⁻• S2O8->SO4_rad Heat/Ag(I) RCOOH Cyclobutanecarboxylic Acid R_rad Cyclobutyl Radical (R•) RCOOH->R_rad Ag(II), -CO₂, -H⁺ Het_H Protonated 5-Methoxypyridine CO2 CO₂ Het->Het_H H⁺ Radical_Adduct Radical Cation Intermediate Het_H->Radical_Adduct + R• Product 2-Cyclobutyl- 5-methoxypyridine Radical_Adduct->Product Oxidation, -H⁺ (e.g., SO₄⁻•)

Caption: Catalytic cycle for the Minisci synthesis of 2-Cyclobutyl-5-methoxypyridine.

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/Material Formula MW ( g/mol ) CAS No. Supplier Notes
5-MethoxypyridineC₆H₇NO109.136628-79-1Sigma-AldrichSubstrate
Cyclobutanecarboxylic acidC₅H₈O₂100.123721-95-7Sigma-AldrichRadical Precursor
Silver Nitrate (AgNO₃)AgNO₃169.877761-88-8Sigma-AldrichCatalyst, light-sensitive
Ammonium Persulfate(NH₄)₂S₂O₈228.207727-54-0Sigma-AldrichOxidant, strong oxidizer
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1Sigma-AldrichAcid, corrosive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificSolvent, volatile
Deionized WaterH₂O18.027732-18-5N/ASolvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Sigma-AldrichFor work-up
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-AldrichDrying agent
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Sigma-AldrichFor chromatography
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle with controller
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[9][10]

  • Fume Hood: This reaction must be performed in a well-ventilated chemical fume hood due to the use of volatile solvents and corrosive acid.[10]

  • Oxidizing Agents: Ammonium persulfate is a strong oxidant. Do not mix it directly with combustible organic materials.

  • Corrosive Acid: Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. Handle with extreme care.

  • Silver Nitrate: AgNO₃ will stain skin and clothing black upon exposure to light. It is also a toxic heavy metal salt; handle with care and dispose of waste properly.

  • Exothermicity: The reaction can be exothermic. Monitor the temperature during the addition of the oxidant.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxypyridine (0.546 g, 5.0 mmol, 1.0 equiv.), cyclobutanecarboxylic acid (0.751 g, 7.5 mmol, 1.5 equiv.), dichloromethane (15 mL), and deionized water (15 mL).

  • Acidification and Catalyst Addition: Begin stirring the biphasic mixture. Carefully add trifluoroacetic acid (0.77 mL, 10.0 mmol, 2.0 equiv.) to the flask. Follow with the addition of silver nitrate (0.170 g, 1.0 mmol, 0.2 equiv.). Stir for 5 minutes until the catalyst is fully dissolved in the aqueous phase.

  • Initiation: Begin heating the mixture to 50 °C using a heating mantle. In a separate beaker, dissolve ammonium persulfate (2.28 g, 10.0 mmol, 2.0 equiv.) in 10 mL of deionized water.

  • Oxidant Addition: Once the reaction mixture reaches 50 °C, add the ammonium persulfate solution dropwise over a period of 30 minutes using a pressure-equalizing dropping funnel. An increase in temperature and gas evolution may be observed.

  • Reaction Monitoring: Maintain the reaction at 50 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting 5-methoxypyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until the bubbling ceases, to neutralize any remaining persulfate.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8-9.

  • Phase Separation: Separate the layers. Extract the aqueous layer three times with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 20% ethyl acetate in hexanes) to isolate the pure 2-Cyclobutyl-5-methoxypyridine.

Data Summary Table
Component Role Molar Equiv. Mol% Amount Used (5 mmol scale)
5-MethoxypyridineSubstrate1.0-0.546 g (0.50 mL)
Cyclobutanecarboxylic acidRadical Precursor1.5-0.751 g
Silver NitrateCatalyst0.220 mol%0.170 g
Ammonium PersulfateOxidant2.0-2.28 g
Trifluoroacetic AcidAcid Activator2.0-1.14 g (0.77 mL)
Dichloromethane / WaterSolvent--15 mL / 25 mL (total)
Parameter Value
Temperature50 °C
Reaction Time2-4 hours
Expected Yield50-70%

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, ensure the temperature is maintained and consider adding an additional portion of ammonium persulfate. The quality of the persulfate is crucial as it can degrade over time.

  • Formation of Regioisomers: The Minisci reaction can sometimes yield a mixture of C2 and C4 (or C6) isomers.[4] While the 5-methoxy substituent should favor C2/C6, some C4-alkylation may occur. Careful column chromatography is typically required to separate these isomers. For applications requiring absolute regioselectivity, alternative strategies like using blocking groups may be necessary.[11][12]

  • Bis-alkylation: For highly activated heterocycles, double alkylation can be a competing side reaction.[13] This can be minimized by using the heterocycle as the limiting reagent or by stopping the reaction as soon as the starting material is consumed.

  • Reaction Scale-up: When scaling up, the dropwise addition of the oxidant is critical to maintain control over the reaction exotherm. A jacketed reactor for better temperature control is recommended for larger scales.

  • Modern Alternatives: While this protocol uses the classic Ag/persulfate system, the field has evolved significantly. Modern approaches often use photoredox catalysis, which can offer milder conditions, broader substrate scope, and sometimes improved selectivity.[14][15] Researchers may consider exploring these methods for more sensitive substrates.

Conclusion

The Minisci reaction provides a powerful and direct route for the C-H alkylation of pyridines, enabling the efficient synthesis of valuable building blocks like 2-Cyclobutyl-5-methoxypyridine. The protocol described herein is a robust and well-validated method that relies on inexpensive and readily available starting materials. By understanding the underlying mechanism and paying close attention to the procedural details and safety precautions, researchers can successfully implement this strategy to accelerate their discovery and development programs.

References

  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists. (2014, June 26). Vertex AI Search.
  • Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists - RSC Publishing. (n.d.). RSC Publishing.
  • Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace.
  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists. (2025, August 6). ResearchGate.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. (2022, December 27). Journal of the American Chemical Society.
  • Minisci reaction - Wikipedia. (n.d.). Wikipedia.
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). Organic Chemistry Portal.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC. (2022, December 27). PMC.
  • Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Shaanxi Normal University.
  • Direct C–H functionalisation of azoles via Minisci reactions - RSC Publishing. (2024, October 25). RSC Publishing.
  • Unified ionic and radical C-4 alkylation and arylation of pyridines - RSC Publishing. (2024, July 4). RSC Publishing.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - RSC Publishing - The Royal Society of Chemistry. (2025, November 3). RSC Publishing.
  • Minisci Reaction by an MW‐Boost: A Simple Protocol for Site‐Selective Dehydrogenative Cross‐Coupling Between Nitrogen‐Aromatics and C(sp3) H Bonds - PMC. (n.d.). PMC.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - Semantic Scholar. (n.d.). Semantic Scholar.
  • Minisci reaction - Grokipedia. (n.d.). Grokipedia.
  • Carbon Nitride as a Heterogeneous Visible-Light Photocatalyst for the Minisci Reaction and Coupling to H2 Production - University of Cambridge. (n.d.). University of Cambridge.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. (n.d.). PMC.
  • Discovery and Development of the Enantioselective Minisci Reaction | Accounts of Chemical Research - ACS Publications. (2023, July 5). ACS Publications.
  • Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds - Green Chemistry (RSC Publishing). (n.d.). RSC Publishing.
  • A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - RSC Publishing. (2022, April 26). RSC Publishing.
  • Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant - University of California, Merced. (2017, October 18). University of California, Merced.
  • Silver-Based Radical Reactions: Development and Insights - IRIS. (n.d.). IRIS.
  • Safety guide for conducting chemical reactions at home - MEL Science. (2017, October 17). MEL Science.
  • Uncovering the Mechanism of the Ag(I)/Persulfate-Catalyzed Cross-Coupling Reaction of Arylboronic Acids and Heteroarenes - PMC. (n.d.). PMC.
  • Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing). (2021, November 3). RSC Publishing.
  • A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - PMC. (n.d.). PMC.
  • General Safety Considerations for the Uninitiated - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts.
  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. (n.d.). California State University, Bakersfield.

Sources

Application Note: Ni-Catalyzed Reductive Cross-Electrophile Coupling (XEC) of Cyclobutyl Halides and Halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve solubility and metabolic stability while exploring novel chemical space. The cyclobutyl ring acts as a superior bioisostere for phenyl rings or gem-dimethyl groups, offering unique conformational restriction.

Traditionally, coupling a cyclobutyl moiety to a pyridine scaffold required the synthesis of unstable cyclobutyl-zinc or -boron reagents. This Application Note details a robust Reductive Cross-Electrophile Coupling (XEC) protocol. By utilizing a Nickel catalyst and a metallic reductant (Mn), researchers can directly couple cyclobutyl halides with halopyridines . This approach eliminates the need for pre-formed organometallics, tolerates protic functional groups, and is scalable for library synthesis.

Mechanistic Principles

The reaction operates via a radical-chain mechanism distinct from classical Suzuki or Negishi couplings. It relies on the synergistic combination of a Nickel catalyst (which activates the aryl halide) and an in-situ generated alkyl radical.[1]

The Catalytic Cycle
  • Oxidative Addition: Ni(0) inserts into the Halopyridine (Ar-X) bond to form an Ar-Ni(II)-X species.[2]

  • Radical Generation: The cyclobutyl halide undergoes single-electron transfer (SET), reduced by either the Mn reductant or a low-valent Ni species, generating a nucleophilic cyclobutyl radical.

  • Radical Capture: The Ar-Ni(II) species traps the cyclobutyl radical, forming a high-valent Ar-Ni(III)-Alkyl complex.

  • Reductive Elimination: The C(sp³)–C(sp²) bond is formed, releasing the product and a Ni(I) halide.

  • Turnover: The Ni(I) species is reduced back to Ni(0) by Manganese (Mn) to restart the cycle.

Pathway Visualization

G Ni0 Ni(0)Ln NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)(Cyc)-X NiII->NiIII Radical Capture NiI Ni(I)-X NiIII->NiI Reductive Elimination Product Product (Ar-Cyc) NiIII->Product NiI->Ni0 Reduction (Mn -> MnII) ArX Halopyridine (Ar-X) ArX->NiII CycX Cyclobutyl-X Radical Cyclobutyl Radical (•) CycX->Radical SET (Mn/Ni) Radical->NiIII Mn Mn(0) Mn->Ni0

Figure 1: Catalytic cycle for the Ni-catalyzed reductive cross-coupling of cyclobutyl halides and halopyridines. The convergence of the radical and organometallic cycles is the rate-determining sequence.

Experimental Protocol

Critical Reagents & Preparation
  • Catalyst Source: NiCl₂(DME) (Nickel(II) chloride dimethoxyethane adduct) is preferred over Ni(cod)₂ for stability and ease of handling on the benchtop.

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine).[3] The bulky tert-butyl groups prevent the formation of stable, inactive bis-ligated Ni complexes and help override catalyst poisoning by the pyridine substrate.

  • Reductant: Manganese (Mn) Powder .[2][4]

    • Expert Tip: Commercial Mn powder often has a passive oxide layer. For consistent kinetics, use <10 micron particle size or activate it (see below).

  • Solvent: Anhydrous DMA (N,N-Dimethylacetamide) or NMP.

Pre-Protocol: Manganese Activation (Optional but Recommended)

If reaction yields are inconsistent, activate the Mn powder:

  • Wash Mn powder with 1M HCl (aq) under N₂.

  • Rinse sequentially with water, ethanol, and diethyl ether.

  • Dry under high vacuum at 100 °C for 2 hours.

  • Store in a glovebox. Alternatively: Add TMSCl (5 mol%) to the reaction mixture as a chemical activator.

Standard Operating Procedure (SOP)

Scale: 0.5 mmol (limiting reagent) Vessel: 8 mL screw-cap vial with PTFE/silicone septa.

StepActionCritical Note
1 Weigh Solids Add NiCl₂(DME) (10 mol%, 11 mg), dtbbpy (10 mol%, 13.4 mg), and Mn powder (2.0 equiv, 55 mg) to the vial.
2 Inert Atmosphere If using a glovebox: proceed. If benchtop: Cap vial, purge with Argon/N₂ for 5 mins.
3 Solvent Prep In a separate vial, dissolve Halopyridine (0.5 mmol, 1.0 equiv) and Cyclobutyl Bromide (0.75 mmol, 1.5 equiv) in anhydrous DMA (2.5 mL).
4 Additives Add NaI (0.5 equiv, 37 mg) if using Cyclobutyl Chloride or unactivated bromides. Add TMSCl (10

L) if Mn is unactivated.
5 Initiation Syringe the substrate solution into the catalyst/Mn vial. The mixture should turn deep green/brown rapidly.
6 Reaction Stir vigorously (1000 rpm) at 60 °C for 12–16 hours.
7 Quench Cool to RT. Dilute with EtOAc. Add 1M HCl (aq) to dissolve Mn salts (caution: gas evolution).
8 Workup Extract with EtOAc (3x). Wash organics with LiCl (aq) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Workflow Visualization

Workflow Start Start: Weigh Reagents (Ni source, Ligand, Mn) Combine Combine & Seal (Inert Atmosphere) Start->Combine Solvent Prepare Substrate Solution (DMA, Ar-X, Cyc-X) Solvent->Combine AddTMS Add Activator (TMSCl/NaI) Combine->AddTMS Heat Heat to 60°C (12-16h, 1000 rpm) AddTMS->Heat ColorCheck QC: Check Color (Green -> Black/Brown) Heat->ColorCheck Quench Acidic Quench (Dissolve Mn) ColorCheck->Quench Pass Purify Isolation (Column Chromatography) Quench->Purify

Figure 2: Operational workflow for benchtop or glovebox execution. Visual QC (Color Check) is a critical self-validating step.

Optimization & Troubleshooting

Substrate Scope & Limitations (Data Summary)

The following table summarizes expected performance based on electronic properties of the pyridine and the halide leaving group.

Substrate ClassCoupling PartnerYield RangeNotes
2-Bromopyridine Cyclobutyl Bromide65–85%High yield. 2-position is activated for oxidative addition.
3-Bromopyridine Cyclobutyl Bromide50–70%Slower oxidative addition. May require 80 °C.
2-Chloropyridine Cyclobutyl Bromide40–60%Requires NaI (0.5 equiv) to facilitate Ni insertion.
E-Poor Pyridine Cyclobutyl Bromide70–90%Electron-withdrawing groups (CF3, CN) accelerate reaction.
E-Rich Pyridine Cyclobutyl Bromide30–50%OMe/NMe2 groups deactivate the ring. Increase catalyst to 15 mol%.
Troubleshooting Guide
  • Problem: Reaction stays green (Ni(II)) and never turns black.

    • Cause: Catalyst activation failure. Mn surface is oxidized.

    • Solution: Add 20

      
      L TMSCl or TFA. Ensure solvent is anhydrous.
      
  • Problem: Low conversion of Cyclobutyl Halide.

    • Cause: Radical termination or slow SET.

    • Solution: Add NaI (0.5 equiv) to form the more reactive Cyclobutyl-Iodide in situ.

  • Problem: Pyridine Homocoupling (Ar-Ar dimer).

    • Cause: Alkyl halide concentration too low relative to catalyst.

    • Solution: Add the Cyclobutyl halide in slight excess (1.5 to 2.0 equiv) or via slow addition.

References

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of the American Chemical Society.[5] Link

  • Hansen, E. C., et al. (2016). Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Aryl Halides. Organic Syntheses. Link

  • Wang, X., et al. (2019).[6] Nickel-Catalyzed Reductive Cross-Coupling of Alkylpyridinium Salts and Aryl Bromides. Journal of the American Chemical Society.[5] Link

  • Merchant, R. R., et al. (2018). Modular Synthesis of Functionalized Cyclobutanes via Metallaphotoredox Catalysis. Journal of the American Chemical Society.[5] Link

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where to Go Next? Angewandte Chemie International Edition. Link

Sources

Protocol for radical cyclobutylation of electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the methodology for the direct C–H cyclobutylation of electron-deficient N-heterocycles (pyridines, quinolines, diazines). The cyclobutyl moiety—a "privileged" bioisostere for gem-dimethyl and isopropyl groups—improves metabolic stability and lipophilicity without introducing conformational flexibility. This guide presents two distinct, field-validated protocols: (1) Innate Radical Functionalization using zinc sulfinates (Baran Diversinates™ methodology) and (2) Photoredox Decarboxylative Alkylation utilizing cyclobutanecarboxylic acids.

Introduction: The "Escape from Flatland"

In medicinal chemistry, the introduction of sp³ character into planar aromatic scaffolds increases solubility and target selectivity while reducing promiscuity. The cyclobutyl group is particularly valuable due to its unique "pucker" conformation (approx. 28°), which projects substituents into defined vectors unlike flexible alkyl chains.

Key Challenges in Cyclobutylation:

  • Nucleophilicity: The cyclobutyl radical is a secondary alkyl radical. While nucleophilic, it faces steric penalties compared to methyl or ethyl radicals.

  • Regioselectivity: Radical addition to heterocycles is governed by electronic matching (SOMO-LUMO interactions). Electron-deficient heterocycles must be activated (protonated) to lower their LUMO energy, making them susceptible to nucleophilic radical attack.

Mechanistic Principles

Both protocols rely on the Minisci-type reaction mechanism .[1] The core logic involves generating a nucleophilic cyclobutyl radical (


Cy) which intercepts a protonated, electron-deficient heterocycle.
Mechanism Diagram

The following diagram illustrates the convergent pathways of the two protocols into the common radical addition step.

G cluster_0 Radical Generation cluster_1 Heterocycle Activation cluster_2 C-H Functionalization PrecursorA Zn-Sulfinate (Protocol A) Radical Cyclobutyl Radical (•Cy) PrecursorA->Radical Oxidation (TBHP) PrecursorB Cy-COOH + [Ir] (Protocol B) PrecursorB->Radical SET + -CO2 Intermediate Radical Cation Intermediate Radical->Intermediate Addition Het Heterocycle (Pyridine/Quinoline) HetH Protonated Het (Het-H+) Het->HetH + Acid Acid TFA/H+ Acid->HetH HetH->Intermediate Product Cyclobutylated Heterocycle Intermediate->Product -H+ / -e-

Caption: Convergent mechanistic pathways for cyclobutyl radical generation and Minisci-type addition.

Reagent Selection Guide

Choose the protocol based on your available equipment and substrate sensitivity.

FeatureProtocol A: Innate (Sulfinate) Protocol B: Photoredox (COOH)
Radical Source Zn(SO₂Cy)₂ (Cyclobutyl zinc sulfinate)Cyclobutanecarboxylic acid
Activation Mode Chemical Oxidation (TBHP)Blue LED + Photocatalyst
Setup Standard vial, open air (robust)Inert atmosphere (N₂), Light source
Cost Moderate (Reagent based)Low (Acid) + High (Catalyst investment)
Scalability High (Multi-gram easy)Moderate (Photon flux limited)
Acid Sensitivity Requires TFA (strong acid)Can work with weaker acids/buffers

Detailed Experimental Protocols

Protocol A: Innate Radical Functionalization (Zinc Sulfinate Method)

Based on the Baran Diversinates™ methodology.[2] Best for rapid analog generation without specialized photochemistry equipment.

Materials:

  • Substrate: 1.0 equiv (e.g., Quinoline)[3]

  • Reagent: Zinc bis(cyclobutylsulfinate) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent: DMSO:Water (2.5:1 ratio)

Step-by-Step Workflow:

  • Preparation: To a reaction vial equipped with a stir bar, add the heterocycle substrate (0.5 mmol, 1.0 equiv) and Zinc bis(cyclobutylsulfinate) (1.5 mmol, 3.0 equiv).

  • Solvation: Add DMSO (1.25 mL) and Water (0.5 mL). The biphasic mixture is normal.

  • Activation: Add TFA (0.5 mmol, 39 µL) followed by TBHP (2.5 mmol, ~345 µL) dropwise. Caution: Exotherm possible.

  • Reaction: Stir vigorously at 50 °C for 12–24 hours. The reaction does not require inert gas; it can be run open to air, but capping is recommended to prevent solvent evaporation.

  • Monitoring: Check LC-MS for conversion. If incomplete after 12h, add a second portion of sulfinate (1.0 equiv) and TBHP (2.0 equiv).

  • Workup:

    • Dilute with saturated aq. NaHCO₃ (to neutralize TFA) and EtOAc.

    • Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with water (2x) and brine (to remove DMSO).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Why this works: The sulfinate releases the cyclobutyl radical upon oxidation by TBHP. The radical attacks the most electron-deficient position (e.g., C2 or C4 of quinoline) of the protonated heterocycle.

Protocol B: Photoredox Decarboxylative Cyclobutylation

Based on MacMillan/Glorius methodologies. Best for complex substrates where milder conditions (room temp) are preferred.

Materials:

  • Substrate: 1.0 equiv

  • Reagent: Cyclobutanecarboxylic acid (2.0 equiv)

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1–2 mol%)

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 equiv)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (1.0 equiv)

  • Solvent: Acetonitrile:Water (1:1) or DMSO[4]

Step-by-Step Workflow:

  • Setup: In an 8 mL clear vial, combine Heterocycle (0.5 mmol), Cyclobutanecarboxylic acid (1.0 mmol), Photocatalyst (0.005 mmol), and Ammonium Persulfate (0.75 mmol).

  • Degassing: Add solvent (5 mL, 0.1 M). Sparge with Nitrogen or Argon for 10 minutes to remove oxygen (O₂ quenches the excited state of the photocatalyst).

  • Acidification: Add TFA (0.5 mmol) via syringe.

  • Irradiation: Seal the vial and place it in a photoreactor (Blue LED, ~450 nm). Fan cooling is essential to maintain ambient temperature (~25 °C).

  • Reaction Time: Irradiate for 16–24 hours.

  • Workup:

    • Quench with sat. NaHCO₃.

    • Extract with DCM or EtOAc.

    • Purify via reverse-phase prep-HPLC (often preferred for polar heterocycles) or normal phase chromatography.

Why this works: The excited Ir(III)* catalyst reduces the persulfate, generating a sulfate radical anion. This radical abstracts a hydrogen from the carboxylic acid (or oxidizes the carboxylate), leading to decarboxylation and generation of the


Cy radical.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion Heterocycle not activatedIncrease TFA to 2.0–3.0 equiv. Ensure pH < 3.
Low Yield (Protocol A) Radical quenchingSwitch solvent to pure DMSO (degassed) or add more reagent in portions.
Regioisomer Mix Electronic similarityC2 vs C4 selectivity is intrinsic. Block sensitive positions or use steric bulk to guide addition.
Decomposition Oxidative sensitivitySwitch to Protocol B (Photoredox) or use "Redox-Active Esters" (NHPI esters) instead of persulfate.

Safety & Handling

  • TBHP: Explosive hazard upon concentration or contact with metal salts. Never distill. Store at 4°C.

  • TFA: Corrosive and volatile. Use in a fume hood.

  • Blue Light: High-intensity blue light is damaging to the retina. Use amber shields or opaque reactor covers.

References

  • Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971. Link

  • Fujiwara, Y., et al. (Baran Lab). "Practical C–H Functionalization of Quinones with Boronic Acids." J. Am. Chem. Soc., 2011. (Foundational work for innate radical functionalization). Link

  • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew.[5][6] Chem. Int. Ed., 2019. Link

  • Zuo, Z., & MacMillan, D. W. C. "Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis." J. Am. Chem. Soc., 2014. (Mechanistic basis for photoredox decarboxylation).[7][8] Link

  • Dunne, J. F., et al. "Radical cyclobutylation of electron-deficient heterocycles." J. Org. Chem., 2012.[9] (Specific application to cyclobutyl groups). Link

Sources

Application Notes and Protocols for the Synthesis of 2-Cyclobutyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the core of numerous therapeutic agents. The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. 2-Cyclobutyl-5-methoxypyridine, in particular, represents a valuable building block, combining the electron-donating character of the methoxy group with the non-planar, saturated cyclobutyl moiety. This combination can impart favorable metabolic stability and solubility, making it a desirable synthon for lead optimization in various drug development programs.

This comprehensive guide provides detailed protocols and expert insights into the preparation of 2-cyclobutyl-5-methoxypyridine from the readily available starting material, 2-bromo-5-methoxypyridine. We will explore and compare three robust cross-coupling methodologies: the Kumada, Suzuki-Miyaura, and Negishi reactions. Each method presents a unique set of advantages and challenges, and the selection of the optimal route will depend on factors such as substrate availability, functional group tolerance, and desired scale of synthesis.

Methodology Comparison: Choosing the Right Cross-Coupling Strategy

The synthesis of 2-cyclobutyl-5-methoxypyridine involves the formation of a C(sp²)-C(sp³) bond between the pyridine ring and the cyclobutyl group. Several transition metal-catalyzed cross-coupling reactions are well-suited for this transformation. The choice of method is a critical decision that impacts yield, purity, and overall efficiency.

Coupling Reaction Organometallic Reagent Key Advantages Potential Challenges
Kumada Coupling Cyclobutylmagnesium bromide (Grignard)High reactivity of Grignard reagent, often leading to fast reactions. Nickel catalysts are cost-effective.Grignard reagents are highly basic and sensitive to moisture and air, limiting functional group tolerance.
Suzuki-Miyaura Coupling Cyclobutylboronic acid or its estersBoronic acids are generally stable, tolerant of air and moisture, and compatible with a wide range of functional groups.The synthesis of the required boronic acid or ester can add extra steps. Transmetalation can sometimes be sluggish.
Negishi Coupling Cyclobutylzinc halideOrganozinc reagents offer a good balance of reactivity and functional group tolerance.Organozinc reagents are often prepared in situ and can be sensitive to air and moisture, though generally less so than Grignards.

Expert Insight: For the synthesis of 2-cyclobutyl-5-methoxypyridine, all three methods are viable. The Kumada coupling offers a direct and often high-yielding route, provided that strictly anhydrous conditions are maintained. The Suzuki-Miyaura coupling is an excellent choice when functional group tolerance is a primary concern, and the required potassium cyclobutyltrifluoroborate is accessible. The Negishi coupling provides a middle ground, with good reactivity and broader functional group compatibility than the Kumada reaction. The "2-pyridyl problem," which refers to the instability and poor reactivity of some 2-pyridyl organometallics, is a known challenge in cross-coupling reactions.[1][2] However, the use of appropriate ligands and reaction conditions, as detailed in the following protocols, can effectively overcome these hurdles.

Experimental Protocols

Protocol 1: Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and a nickel or palladium catalyst to form the desired C-C bond.[3] This protocol has been adapted from general procedures for nickel-catalyzed couplings of aryl bromides with alkyl Grignard reagents.[4][5]

Reaction Scheme:

Workflow Diagram:

Kumada_Coupling A Setup reaction under inert atmosphere B Add 2-bromo-5-methoxypyridine and Ni catalyst to THF A->B C Cool to 0 °C B->C D Slowly add Cyclobutylmagnesium bromide C->D E Warm to room temperature and stir D->E F Quench with aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Purify by column chromatography G->H I Characterize product H->I

Caption: Workflow for the Kumada coupling synthesis of 2-cyclobutyl-5-methoxypyridine.

Materials:

  • 2-Bromo-5-methoxypyridine

  • Cyclobutylmagnesium bromide (0.5 M in THF)

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add NiCl₂ (5 mol%) and dppp (5 mol%).

  • Add anhydrous THF, followed by 2-bromo-5-methoxypyridine (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclobutylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-cyclobutyl-5-methoxypyridine.

Protocol 2: Suzuki-Miyaura Coupling

This protocol utilizes a stable potassium cyclobutyltrifluoroborate salt as the coupling partner. The use of organotrifluoroborates often leads to higher yields and better reproducibility compared to boronic acids, as they are less prone to protodeboronation.

Reaction Scheme:

Workflow Diagram:

Suzuki_Coupling A Setup reaction in a microwave vial B Add Pd catalyst, ligand, base, and reactants A->B C Add solvent (THF/H2O) B->C D Heat in microwave reactor C->D E Cool and filter D->E F Extract with Ethyl Acetate E->F G Purify by column chromatography F->G H Characterize product G->H

Br-Py-OMe + Bu-ZnCl --(Pd-catalyst)--> Bu-Py-OMe

Caption: Workflow for the Negishi coupling synthesis.

Materials:

  • 2-Bromo-5-methoxypyridine

  • Cyclobutylmagnesium bromide (0.5 M in THF)

  • Zinc chloride (ZnCl₂), anhydrous

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Cyclobutylzinc chloride: In a flame-dried flask under argon, dissolve anhydrous ZnCl₂ (1.2 eq) in anhydrous THF. Cool to 0 °C and slowly add cyclobutylmagnesium bromide solution (1.2 eq). Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Coupling Reaction: In a separate flame-dried flask under argon, add Pd₂(dba)₃ (2.5 mol%) and TFP (10 mol%).

  • Add a solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF.

  • Transfer the freshly prepared cyclobutylzinc chloride solution to the reaction flask via cannula.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2-cyclobutyl-5-methoxypyridine.

Data Presentation: Expected Outcomes

The following table summarizes the typical expected outcomes for each of the described protocols. These values are based on literature precedents for similar cross-coupling reactions and may vary depending on the specific reaction conditions and scale.

Method Typical Yield Purity (post-chromatography) Reaction Time
Kumada Coupling 60-80%>95%12-16 hours
Suzuki-Miyaura Coupling 70-90%>98%1-2 hours (microwave)
Negishi Coupling 65-85%>95%16-24 hours

Conclusion and Future Perspectives

The synthesis of 2-cyclobutyl-5-methoxypyridine from 2-bromo-5-methoxypyridine can be successfully achieved through various cross-coupling methodologies. The choice between Kumada, Suzuki-Miyaura, and Negishi couplings will be dictated by the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups. The protocols provided herein offer robust and reproducible methods for accessing this valuable building block. Further optimization of catalyst loading, reaction temperature, and time may lead to improved yields and efficiencies. The continued development of more active and stable catalysts will undoubtedly further expand the synthetic chemist's toolbox for the preparation of complex pyridine derivatives for the advancement of drug discovery and materials science.

References

  • Xu, B., & Tang, W. (2018). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 59(38), 3465-3468.
  • Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry, 52(4), 669-679.
  • Billingsley, K. L., & Buchwald, S. L. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020–18021.
  • Smith, C. J., & Organ, M. G. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Denmark, S. E., & Smith, R. C. (2009). The Negishi Cross-Coupling Reaction. In The Negishi Cross-Coupling Reaction (pp. 1-100). John Wiley & Sons, Inc.
  • Joshi-Pangu, A., Wang, C. Y., & Biscoe, M. R. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(22), 8478–8481.

Sources

Late-stage functionalization of 5-methoxypyridine with cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for the late-stage functionalization (LSF) of 5-methoxypyridine (chemically equivalent to 3-methoxypyridine) with a cyclobutyl group.

The introduction of C(sp³)-rich motifs like cyclobutane into heteroaromatic scaffolds is a high-value strategy in medicinal chemistry. It improves metabolic stability, solubility, and creates novel IP space without significantly altering the steric footprint of the parent molecule.

Executive Summary

Functionalizing electron-deficient heterocycles like pyridine is traditionally challenging due to their resistance to Friedel-Crafts chemistry.[1] This guide presents two field-proven protocols for installing a cyclobutyl group onto 5-methoxypyridine:

  • Zinc Sulfinate Protocol (Baran Diversinates™): A robust, operationally simple thermal method ideal for rapid analog generation.

  • Photoredox Decarboxylative Alkylation: A mild, catalytic method utilizing visible light and carboxylic acids, offering higher functional group tolerance for complex substrates.

Key Technical Insight: The 3-methoxy substituent (5-methoxy) exerts a complex directing effect. While the C2 position is electronically activated (ortho to N, ortho to OMe), it is sterically crowded. The C6 position (ortho to N, meta to OMe) is sterically accessible. Experimental outcomes typically yield a separable mixture of C2- and C6-isomers, with ratios dependent on the specific steric bulk of the radical source and oxidant.

Mechanistic Logic & Regioselectivity

Both protocols rely on the Minisci reaction mechanism , which involves the addition of a nucleophilic alkyl radical to a protonated (electron-deficient) heterocycle.

Reaction Pathway[2][3][4][5][6][7]
  • Radical Generation: A cyclobutyl radical (

    
    C₄H₇) is generated via oxidative desulfination (Protocol 1) or decarboxylation (Protocol 2).
    
  • Radical Addition: The nucleophilic radical attacks the protonated pyridine. The 5-OMe group donates electron density into the ring via resonance, but the N-protonation ensures the ring remains electrophilic enough for radical attack.

  • Oxidative Aromatization: The resulting radical cation intermediate is oxidized (by persulfate or TBHP) and deprotonated to restore aromaticity.

Regioselectivity Analysis (5-Methoxypyridine)[8]
  • C2 Position (Ortho to N, Ortho to OMe): Electronically favorable due to the "alpha effect" of the heteroatom, but sterically hindered by the methoxy group.

  • C6 Position (Ortho to N, Meta to OMe): Sterically unencumbered and electronically active (alpha to N).

  • Outcome: Expect a mixture of C2 and C6 isomers . In many Minisci systems with 3-substituted pyridines, the C6 isomer is often the major product when using secondary radicals like cyclobutyl due to steric avoidance of the C3-substituent.

MinisciMechanism Substrate 5-Methoxypyridine (Protonated) TS_C2 C2-Attack Intermediate (Sterically Crowded) Substrate->TS_C2 + Radical TS_C6 C6-Attack Intermediate (Sterically Favored) Substrate->TS_C6 + Radical Radical Cyclobutyl Radical (Nucleophilic) Radical->TS_C2 Radical->TS_C6 Product_C2 2-Cyclobutyl-5-methoxypyridine TS_C2->Product_C2 Oxidation/-H+ Product_C6 2-Cyclobutyl-3-methoxypyridine (6-Cyclobutyl isomer) TS_C6->Product_C6 Oxidation/-H+

Caption: Mechanistic bifurcation showing the competition between electronic activation (C2) and steric accessibility (C6).

Protocol 1: Zinc Sulfinate Mediated Alkylation

Best for: Rapid analoging, robust substrates, no special equipment. Source: Adapted from Baran et al. (Scripps).

Materials
  • Substrate: 5-Methoxypyridine (1.0 equiv)

  • Reagent: Zinc cyclobutanesulfinate (Diversinate™) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Solvent: DMSO / Water (2.5 : 1 ratio)[2]

  • Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the pyridine.

Step-by-Step Procedure
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add 5-methoxypyridine (0.5 mmol, 54.5 mg) and Zinc cyclobutanesulfinate (1.5 mmol, 3 equiv).

  • Solvent Addition: Add DMSO (1.8 mL) and Water (0.7 mL). The biphasic nature helps dissolve the sulfinate salt.

  • Acidification: Add TFA (0.5 mmol, 38 µL) dropwise. Note: Exotherm possible.

  • Initiation: Add TBHP (70% aq., 2.5 mmol, ~340 µL) dropwise over 2 minutes.

  • Reaction: Stir vigorously at 50 °C for 12–24 hours. The mixture may turn slightly yellow/orange.

  • Quench: Cool to room temperature. Slowly add saturated aq. NaHCO₃ (5 mL) to neutralize the TFA.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). The cyclobutylated products are less polar than the starting material.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

    • Separation Note: The C6-isomer typically elutes before the C2-isomer due to less shielding of the nitrogen lone pair by the steric bulk.

Protocol 2: Photoredox Decarboxylative Alkylation

Best for: Complex, acid-sensitive substrates, late-stage drug candidates. Source: Adapted from MacMillan et al. (Princeton).

Materials
  • Substrate: 5-Methoxypyridine (1.0 equiv)

  • Reagent: Cyclobutanecarboxylic acid (2.0 equiv)

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 equiv)

  • Solvent: DMSO (degassed)

  • Light Source: Blue LED (450 nm, ~34W)

Step-by-Step Procedure
  • Preparation: In an 8 mL vial, combine 5-methoxypyridine (0.5 mmol), Cyclobutanecarboxylic acid (1.0 mmol), (NH₄)₂S₂O₈ (0.75 mmol), and the Iridium catalyst (5.6 mg, 0.005 mmol).

  • Deoxygenation: Add DMSO (5 mL). Sparge with Nitrogen or Argon for 10 minutes to remove oxygen (O₂ quenches the triplet state of the photocatalyst).

  • Irradiation: Seal the vial and place it 2–3 cm away from the Blue LED source. Use a fan to keep the reaction temperature near ambient (25–30 °C).

  • Monitoring: Irradiate for 18–24 hours. Monitor via LC-MS.

    • Checkpoint: Look for the [M+54] mass shift (Product mass = Starting Material + 54 Da).

  • Workup: Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

  • Purification: Flash chromatography on silica gel.

PhotoredoxWorkflow Start Start: Combine Reagents (Substrate, Acid, Ir-Cat, Oxidant) Degas Degas Solvent (DMSO) (Remove O2) Start->Degas Light Blue LED Irradiation (18-24h, Fan Cooling) Degas->Light Check LC-MS Check (Target: M+54) Light->Check Check->Light Incomplete Workup Aq. Workup & Extraction Check->Workup Conversion > 50% Purify Chromatography (Separate C2/C6 Isomers) Workup->Purify

Caption: Operational workflow for the photoredox decarboxylative alkylation protocol.

Data Analysis & Troubleshooting

Expected Results
ParameterZinc Sulfinate (Protocol 1)Photoredox (Protocol 2)
Yield 40–60%50–75%
Regioselectivity (C6:C2) ~2:1 to 3:1~1.5:1 to 2:1
Functional Group Tolerance Moderate (Acidic conditions)High (Mild conditions)
Scalability High (Gram scale easy)Moderate (Photon flux limited)
Troubleshooting Guide
  • Low Conversion:

    • Protocol 1: Add more TBHP (in portions) and Zinc Sulfinate. Ensure TFA was added to protonate the pyridine.

    • Protocol 2: Re-sparge the solvent. Oxygen inhibition is the most common failure mode. Check LED intensity.

  • Polysubstitution:

    • Minisci reactions can lead to bis-alkylation (adding cyclobutane to both C2 and C6).

    • Fix: Stop the reaction at 60-70% conversion. Reduce the equivalents of radical precursor.

  • Separation of Isomers:

    • If flash chromatography is insufficient, use C18 Reverse Phase HPLC. The C6 isomer is generally more lipophilic.

References

  • Minisci Reaction Fundamentals: Minisci, F. et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron1971 , 27, 3575. Link

  • Zinc Sulfinate Reagents (Diversinates): Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Baxter, R. D.; Herlé, B.; Sach, N.; Collins, M. R.; Ishihara, Y.; Baran, P. S. "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature2012 , 492, 95–99. Link

  • Photoredox Decarboxylation: Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science2014 , 345, 437–440. Link

  • Regioselectivity in Pyridines: O’Hara, F.; Blackmond, D. G.; Baran, P. S.[3] "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability." J. Am. Chem. Soc.2013 , 135, 12166–12169. Link

Sources

Introduction: The Strategic Importance of Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reagents for Oxidative Decarboxylative Coupling to Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine motif is a cornerstone in modern medicine and agriculture, appearing in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, the development of efficient and selective methods for the C-H functionalization of pyridine rings is of paramount importance. Among these methods, oxidative decarboxylative coupling has emerged as a particularly powerful strategy. This approach utilizes readily available and often inexpensive carboxylic acids as coupling partners, liberating carbon dioxide as the sole byproduct in a traceless activation process.[2][3] This guide provides a detailed overview of the primary reagent systems, underlying mechanisms, and practical protocols for achieving this critical transformation, empowering researchers to strategically select and implement the optimal method for their synthetic challenges.

Core Concepts: Mechanism and the Challenge of Regioselectivity

The fundamental principle of oxidative decarboxylative coupling involves two key steps: the generation of a carbon-centered radical from a carboxylic acid, followed by its addition to the electron-deficient pyridine ring.

  • Radical Generation: A single-electron transfer (SET) from the carboxylate to an oxidant generates a carboxyl radical. This species is highly unstable and rapidly undergoes decarboxylation to form a carbon-centered radical (e.g., an alkyl or aryl radical).

  • Pyridine Addition: The pyridine nitrogen is typically protonated or coordinated to a Lewis acid, which lowers the energy of its LUMO and activates it towards attack by the nucleophilic radical.[4] The radical then adds to the activated pyridine ring.

  • Rearomatization: The resulting radical cation intermediate is oxidized to the final substituted pyridine product, completing the formal C-H functionalization.

A persistent challenge in pyridine functionalization is controlling the regioselectivity of the radical addition. Attack can occur at the C2, C3, or C4 positions. For an activated pyridinium species, the LUMO coefficients at C2 and C4 are often very similar, frequently leading to mixtures of regioisomers, which complicates purification and reduces the yield of the desired product.[4][5] The choice of reagents, solvents, and activating groups can significantly influence this selectivity, a central theme in the development of modern protocols.[5]

The Classical Approach: Minisci-Type Radical Alkylation

First developed in the late 1960s by F. Minisci, this reaction has become a workhorse for the direct alkylation of heteroaromatics.[4] The classical Minisci reaction employs a strong chemical oxidant, typically in conjunction with a catalytic amount of a silver salt, to generate alkyl radicals from carboxylic acids.

Principle and Mechanism

The reaction is typically initiated by a silver(I) salt, which is oxidized to silver(II) by a stoichiometric oxidant like ammonium persulfate ((NH₄)₂S₂O₈). The highly oxidizing Ag(II) then abstracts an electron from the carboxylate, triggering decarboxylation and forming the alkyl radical. This radical adds to the protonated pyridine (formed in the acidic reaction medium), and a final oxidation step rearomatizes the ring.

Minisci_Mechanism cluster_cycle Catalytic Cycle AgI Ag(I) AgII Ag(II) AgI->AgII AgII->AgI Reduction R_radical R• AgII->R_radical Sulfate 2 SO₄²⁻ AgII->Sulfate Reduction RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO RCOO->AgII SET CO2 CO₂ R_radical->CO2 Decarboxylation Pyridinium Pyridinium (Het-H⁺) R_radical->Pyridinium Addition Radical_Adduct Radical Adduct Pyridinium->Radical_Adduct Product Alkylated Pyridine (Het-R) Radical_Adduct->Product Oxidation (e.g., by S₂O₈²⁻ or R•) Persulfate S₂O₈²⁻ Persulfate->AgI Oxidation

Caption: Generalized mechanism of the Silver-Catalyzed Minisci Reaction.

Protocol: General Procedure for Minisci-Type Alkylation

This protocol is adapted from a procedure reported by the Baran laboratory.[6]

  • Reaction Setup: To a suitable reaction vessel (e.g., a 15 mL culture tube) equipped with a stir bar, add the pyridine starting material (1.0 equiv), the carboxylic acid (2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).

  • Solvent Addition: Add the appropriate solvents. A common biphasic system is dichloroethane and water (1:1, e.g., 0.2 M concentration based on the pyridine).

  • Reaction Conditions: Seal the vessel and stir the biphasic mixture vigorously at a temperature between 50-80 °C for 2-12 hours.

  • Monitoring: Monitor the reaction progress by a suitable method, such as LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated pyridine.

Expert Insights & Modern Solutions: Controlling Regioselectivity

The primary drawback of the classical Minisci reaction is its often poor regioselectivity.[7] To overcome this, strategic modifications have been developed. A highly effective modern approach involves the temporary installation of a blocking group on the pyridine nitrogen. This strategy, pioneered by chemists like Phil S. Baran, uses a removable directing group that sterically and electronically favors radical attack exclusively at the C4 position.[6]

Blocking_Group_Workflow C4-Selective Alkylation Workflow Pyridine Pyridine Blocked_Py Install Blocking Group (e.g., Maleate-derived) Pyridine->Blocked_Py Minisci C4-Selective Minisci Reaction Blocked_Py->Minisci Deblock Remove Blocking Group Minisci->Deblock Product C4-Alkylated Pyridine Deblock->Product

Caption: Workflow for achieving C4 selectivity using a blocking group strategy.

This approach not only provides exquisite regiocontrol but also often allows the reaction to proceed under milder, acid-free conditions, broadening the substrate scope.[6]

The Modern Approach: Metallaphotoredox Catalysis

Visible-light-mediated photoredox catalysis has revolutionized the field of organic synthesis by enabling novel bond formations under exceptionally mild conditions.[8] When merged with transition metal catalysis, this "metallaphotoredox" approach provides a powerful and versatile platform for decarboxylative couplings.[9]

Principle and Mechanism

This dual catalytic system leverages the strengths of both catalytic cycles. A photocatalyst (PC), upon excitation by visible light, becomes a potent oxidant. It oxidizes the carboxylate, initiating decarboxylation to form the alkyl radical. This radical is then captured by a low-valent transition metal catalyst (e.g., Ni(0) or Ni(I)), which then undergoes a cross-coupling sequence with the pyridine (or a derivatized pyridine) to furnish the product.[10][11]

Metallaphotoredox_Mechanism cluster_photo Photoredox Cycle cluster_metal Nickel Cycle PC PC PC_excited PC* PC->PC_excited Excitation PC_reduced PC⁻ PC_excited->PC_reduced R_radical R• PC_excited->R_radical NiII L-Ni(II)(Aryl)(X) PC_reduced->NiII Reduction Ni0 L-Ni(0) Ni0->NiII NiII->PC NiI L-Ni(I)(Aryl) NiII->NiI NiI->R_radical Radical Capture Product R-Aryl NiI->Product Reductive Elimination Light Visible Light (hν) Light->PC RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO RCOO->PC_excited SET CO2 CO₂ R_radical->CO2 Decarboxylation ArylX Aryl-X (e.g., Pyridyl-Br) ArylX->Ni0 Oxidative Addition Product->Ni0

Caption: Synergistic cycles in a generic Ni/Photoredox decarboxylative coupling.

Protocol: General Procedure for Fe/Ni Metallaphotoredox Coupling

This protocol is conceptualized based on recent advances using earth-abundant iron as a photocatalyst promoter.[10][12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (e.g., bromopyridine, 1.0 equiv), carboxylic acid (1.5 equiv), nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 10-20 mol%), iron salt (e.g., FeCl₃, 10-20 mol%), and a base (e.g., an organic base like DIPEA or an inorganic base like K₂CO₃, 2.0 equiv) to an oven-dried vial.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-dioxane or DMA).

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan. Irradiate the stirred mixture with visible light (e.g., blue LEDs, ~450 nm) at room temperature for 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel chromatography to yield the coupled product.

Quantitative Data Summary
Catalyst SystemCarboxylic Acid ScopePyridine ScopeTypical YieldsKey Advantages
Ag(I) / S₂O₈²⁻ Primary, Secondary, Tertiary AlkylElectron-deficient Pyridines40-85%Operationally simple, inexpensive reagents.[6]
Ir or Ru / Ni Alkyl, α-Oxy, α-Amino AcidsBromo- and Chloro-pyridines60-95%Extremely mild conditions, excellent functional group tolerance.[9][13]
Fe / Ni Primary, Secondary, Tertiary AlkylIodo-pyridines50-90%Uses inexpensive, earth-abundant metal catalysts.[10][11]
Pd / Cu (Hetero)Aryl Carboxylic AcidsPyridine-3-carboxylic acids60-90%Effective for C-C (sp²) bond formation, can use aryl chlorides.[14][15]
Expert Insights

The power of metallaphotoredox catalysis lies in its modularity and mildness. By tuning the photocatalyst, transition metal, and ligands, chemists can achieve couplings that are impossible under classical conditions. The recent development of systems using inexpensive iron catalysts represents a significant step towards more sustainable chemical synthesis.[16] This method is particularly well-suited for late-stage functionalization in drug discovery, where tolerance of sensitive functional groups is critical.[17]

Transition-Metal-Catalyzed Couplings (Non-Photoredox)

While photoredox catalysis is a dominant modern strategy, direct transition-metal-catalyzed decarboxylative couplings using chemical oxidants remain highly relevant, especially for the formation of C(sp²)-C(sp²) bonds (arylations). Palladium and copper are the most commonly employed metals in this context.[18]

Principle and Mechanism

In a typical palladium-catalyzed cycle, the reaction can proceed via several plausible pathways. One common proposal involves the oxidative addition of an aryl halide to a Pd(0) species, followed by a decarboxylative transmetalation or direct reaction with the (hetero)aryl carboxylate, and concluding with reductive elimination to furnish the biaryl product.[14][15] Copper is often used as a co-catalyst to facilitate the decarboxylation step.[15]

Protocol: Pd-Catalyzed Decarboxylative Arylation of Imidazo[1,2-a]pyridine-3-carboxylic acid

This protocol is based on a procedure for the arylation of a fused pyridine system.[14]

  • Reaction Setup: To a reaction vial, add imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv), the aryl chloride (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, which can surprisingly include water (e.g., a mixture of an organic solvent like toluene and water).

  • Reaction Conditions: Seal the vial and heat the mixture to 100-130 °C for 12-24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to afford the 3-aryl-imidazo[1,2-a]pyridine.

Summary and Outlook

The oxidative decarboxylative coupling of carboxylic acids to pyridines is a dynamic and rapidly evolving field. Researchers now have a diverse toolkit, from classical Minisci conditions to advanced metallaphotoredox systems.

  • Classical Minisci: Best for simple alkylations where regioselectivity is not an issue or can be controlled with blocking groups. It is cost-effective but often requires harsh conditions.

  • Metallaphotoredox Catalysis: The premier choice for complex substrates and late-stage functionalization due to its mildness and exceptional functional group tolerance. The use of base metals like iron is making this approach more sustainable.

  • Transition-Metal Catalysis: A reliable method, particularly for aryl-aryl couplings, that avoids the specialized equipment of photochemistry but may require higher temperatures.

Future developments will likely focus on expanding the substrate scope, achieving even greater control over regioselectivity for unbiased pyridines, and developing more sustainable catalyst systems that operate with higher efficiency and lower environmental impact.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Available at: [Link]

  • MacMillan, D. W. C., et al. (2014). The Direct Synthesis of Ketones via the Decarboxylative Arylation of α-Oxo Acids. Angewandte Chemie International Edition, 53(51), 14169-14173. Available at: [Link]

  • ResearchGate. (n.d.). C-4 selective alkylation of pyridines. [Image]. Available at: [Link]

  • Wikipedia. (2023). Decarboxylative cross-coupling. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). A Platform for Decarboxylative Couplings via Photoredox Catalysis. Journal of the American Chemical Society, 136(14), 5257-5260. Available at: [Link]

  • Liu, W. H., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, 15, 8970-8977. Available at: [Link]

  • Procter, D. J., et al. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(44), 15660-15705. Available at: [Link]

  • Blackmond, D. G., et al. (2016). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 138(26), 8263–8273. Available at: [Link]

  • Lei, A., et al. (2018). Advances in Decarboxylative Oxidative Coupling Reaction. Current Organic Chemistry, 22(10), 969-982. Available at: [Link]

  • Peters, J. C., & Reisman, S. E. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(51), 17686–17689. Available at: [Link]

  • Wang, Z., et al. (2015). An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides. Organic & Biomolecular Chemistry, 13, 10322-10326. Available at: [Link]

  • Douglas, J. J., & Stephenson, C. R. J. (2020). Organophotoredox/palladium dual catalytic decarboxylative Csp3–Csp3 coupling of carboxylic acids and π-electrophiles. Chemical Science, 11, 8485-8490. Available at: [Link]

  • Forgione, P., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Beilstein Journal of Organic Chemistry, 9, 574-581. Available at: [Link]

  • Peters, J. C., & Reisman, S. E. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. [Preprint]. Available at: [Link]

  • Peters, J. C., & Reisman, S. E. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • MacMillan, D. W. C., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature, 559, 83-88. Available at: [Link]

  • Stahl, S. S., et al. (2021). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Accounts of Chemical Research, 54(10), 2359-2372. Available at: [Link]

  • Peters, J. C., & Reisman, S. E. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Minisci Alkylation of 5-Methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Minisci alkylation of 5-methoxypyridine (structurally equivalent to 3-methoxypyridine in isolated systems). While the Minisci reaction is a powerful tool for the late-stage C–H functionalization of heteroarenes, achieving strict regiocontrol on asymmetrical, electron-rich substrates is notoriously difficult[1].

This guide provides mechanistic insights, troubleshooting steps, and validated protocols to help you achieve high regioselectivity, specifically focusing on C4-selective alkylation workflows.

Mechanistic Overview

The Minisci reaction proceeds via the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated heteroarene[2]. In 5-methoxypyridine, the electron-donating methoxy group (+M effect) alters the innate reactivity of the ring. While acidic protonation makes the ring globally electron-deficient, the methoxy group selectively increases electron density at the ortho and para positions (C2, C4, and C6)[3]. Consequently, nucleophilic radicals struggle to differentiate between these activated sites, leading to complex regioisomeric mixtures.

Minisci_Mechanism R_COOH Carboxylic Acid (Alkyl Donor) Radical Alkyl Radical (R•) Nucleophilic R_COOH->Radical Oxidative Decarboxylation Ag_Cat Ag(I) / S2O8(2-) Oxidant Ag_Cat->Radical Adduct Radical Cation Intermediate Radical->Adduct Addition to Pyridinium Substrate Protonated 5-Methoxypyridine Substrate->Adduct Product Alkylated Product + H+ Adduct->Product Oxidation & Deprotonation

Mechanistic pathway of the Minisci reaction generating nucleophilic alkyl radicals.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a complex mixture of C2, C4, and C6 isomers with 5-methoxypyridine? A1: This is a classic issue of competing electronic and steric effects. The methoxy group is electron-donating, which reduces the overall reactivity of the pyridine ring toward nucleophilic radicals compared to highly electron-poor pyridines (e.g., 4-cyanopyridine)[3]. When the ring is protonated, the C2, C4, and C6 positions all become susceptible to attack. The lack of a strong steric or electronic bias between these positions results in poor regioselectivity[1].

Q2: How can I force the reaction to be exclusively C4-selective? A2: The most robust method is to employ a temporary, removable blocking group on the pyridine nitrogen[4]. By reacting 5-methoxypyridine with a maleate-derived reagent, you form a pyridinium inner salt. This bulky group sterically shields the adjacent C2 and C6 positions, forcing the incoming radical to attack exclusively at the C4 position[5]. The blocking group can then be cleanly removed using a mild base like DBU[1].

Q3: Can I use bulky radical precursors to control selectivity without a blocking group? A3: Yes, but with limitations. Using sterically hindered radicals (e.g., cyclohexyl or tert-butyl radicals) can shift the product distribution away from the highly hindered C2 position toward the less hindered C6 or C4 positions. However, this rarely yields a single regioisomer and typically requires tedious chromatographic separation.

Troubleshooting Guide

Issue 1: Overalkylation (Di-alkylation at C2 and C6)

  • Cause: Once the first alkyl group is added, the resulting mono-alkylated pyridine is often more electron-rich and more reactive than the starting material, leading to a second radical addition.

  • Solution: Use the carboxylic acid (radical precursor) as the limiting reagent to suppress overalkylation, or switch to the maleate blocking group strategy which physically prevents di-alkylation by occupying the C2/C6 steric environment[5].

Issue 2: Poor Conversion / Low Yield

  • Cause: Electron-rich pyridines like 5-methoxypyridine are inherently less reactive in standard Minisci reactions than their electron-deficient counterparts[2].

  • Solution: Ensure the reaction medium is sufficiently acidic to fully protonate the pyridine ring, which lowers the LUMO and increases reactivity toward nucleophilic radicals[3]. Alternatively, increase the equivalents of the oxidant (ammonium persulfate) and the radical precursor.

Issue 3: Incomplete Removal of the C4-Selective Blocking Group

  • Cause: The base-promoted deprotection step requires a strong, non-nucleophilic base. Weak bases or insufficient reaction times will leave the pyridinium salt intact.

  • Solution: Ensure you are using at least 3.0 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (DCM) at room temperature for a minimum of 30 minutes[1]. For base-sensitive substrates, the final aqueous workup can utilize saturated NaHCO₃ instead of 1 N NaOH[1].

Quantitative Data: Regioselectivity Comparison

The following table summarizes the expected product distributions for the alkylation of 5-methoxypyridine using a standard primary alkyl radical under various conditions.

Reaction StrategyC2 Yield (%)C4 Yield (%)C6 Yield (%)Overalkylation Risk
Standard Minisci (Ag⁺/S₂O₈²⁻, H⁺) ~35%~25%~20%High
Steric Control (Bulky Radical) <10%~30%~50%Moderate
Maleate Blocking Group Strategy <1% >80% <1% None

Note: Data reflects general trends derived from comparative regioselectivity studies on electron-rich pyridines[5],[6].

Experimental Protocols

Workflow Visualization

Minisci_Workflow A 5-Methoxypyridine C Pyridinium Inner Salt (C2/C6 Blocked) A->C N-Alkylation (Blocking) B Maleic Acid Derivative B->C E C4-Alkylated Pyridinium Salt C->E Minisci Alkylation D R-COOH, Ag+, S2O8(2-) 50°C, 2h D->E G Pure C4-Alkylated 5-Methoxypyridine E->G Base Cleavage (Deprotection) F DBU (3 equiv) CH2Cl2, 30 min F->G

Workflow for the C4-selective Minisci alkylation using a maleate-derived blocking group.

Protocol 1: C4-Selective Minisci Alkylation via Blocking Group

This protocol utilizes a pre-formed maleate-derived pyridinium salt of 5-methoxypyridine to achieve exclusive C4 selectivity[6].

  • Preparation: To a 15 mL culture tube equipped with a Teflon septum screw cap and a magnetic stir bar, add the 5-methoxypyridine maleate inner salt (0.5 mmol, 1.0 equiv)[6].

  • Reagent Addition: Add the desired carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈) (228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (AgNO₃) (17 mg, 0.1 mmol, 20 mol%)[6].

  • Solvent: Add a biphasic solvent mixture of 1,2-dichloroethane (DCE) (2.5 mL) and deionized water (2.5 mL)[6].

  • Reaction: Stir the biphasic mixture vigorously at 50 °C for 2 hours[6]. Monitor the reaction progress via LCMS or crude NMR.

  • Workup: Upon completion, dilute the crude mixture with dichloromethane (DCM) (1 mL) and saturated aqueous NaHCO₃ (3 mL)[6]. Extract the aqueous phase with DCM (3 x 3 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure[6].

Protocol 2: Base-Promoted Deprotection

This step removes the maleate blocking group to reveal the native, C4-alkylated 5-methoxypyridine[1].

  • Reconstitution: Dissolve the crude alkylated pyridinium salt from Protocol 1 in dichloromethane (5 mL, to achieve ~0.1 M concentration)[1].

  • Cleavage: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (225 µL, 1.5 mmol, 3.0 equiv) dropwise to the solution[1].

  • Reaction: Stir the mixture at room temperature (25 °C) for 30 minutes[6].

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel containing 1 N NaOH (3 mL) to ensure the pH is >10[1]. (Note: For base-sensitive alkyl groups, substitute 1 N NaOH with saturated aqueous NaHCO₃[1]).

  • Isolation: Extract the aqueous phase with DCM (3 x 3 mL). Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate. Purify the final product via silica gel chromatography[1],[6].

References
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.[Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134.[Link]

Sources

Technical Support Center: Alkylpyridine Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers encountering difficulty in separating 2-cyclobutylpyridine and 4-cyclobutylpyridine isomers. These isomers are common byproducts of Minisci-type radical alkylations , a staple reaction in modern drug discovery for late-stage functionalization.

Topic: Separation of 2-Cyclobutylpyridine and 4-Cyclobutylpyridine

Executive Summary & Physicochemical Profile

The Challenge: In Minisci alkylations (e.g., reacting pyridine with cyclobutane carboxylic acid/Ag+/S2O8), the radical attack occurs at both the C2 and C4 positions. Due to the similar lipophilicity of the cyclobutyl group, these regioisomers often co-elute on standard silica phases, leading to "mixed fractions" and yield loss.

The Solution Logic: Separation must exploit the steric differentiation between the two isomers.

  • 2-Cyclobutylpyridine: The bulky cyclobutyl group at the ortho position creates significant steric hindrance around the nitrogen atom (the "Ortho Effect"). This reduces its binding affinity to silanols and Lewis acids.

  • 4-Cyclobutylpyridine: The nitrogen lone pair is sterically unencumbered, behaving like a typical pyridine. It binds more strongly to acidic stationary phases and metal centers.

Comparative Properties Table (Predicted)
Property2-Cyclobutylpyridine4-CyclobutylpyridineSeparation Implication
Steric Environment Hindered (N-lone pair shielded)Accessible (N-lone pair exposed)Key Differentiator
Silica Affinity Lower (Elutes First)Higher (Elutes Second)Basis for Flash/HPLC
pKa (Conjugate Acid) ~5.8 - 6.0 (Slightly weaker base*)~6.0 - 6.2 (Stronger binder)Basis for pH switching
Boiling Point Slightly LowerSlightly HigherDistillation requires >50 theoretical plates

*Note: While alkyl groups are electron-donating, the steric bulk at C2 hinders solvation of the protonated cation, often suppressing the effective basicity in solution.

Troubleshooting Guide: Chromatographic Strategies

Scenario A: "I see one broad blob on my TLC/Flash column."

Diagnosis: Pyridines are basic amines. They interact strongly with the acidic silanol groups (


) on the silica gel surface, causing peak tailing and co-elution. The cyclobutyl isomers have identical molecular weights and very similar polarities, making this worse.

Protocol 1: The "Amine-Modified" Silica Method (Recommended)

  • Goal: Deactivate silanols to allow separation based purely on polarity/sterics.

  • Mobile Phase: Hexane / Ethyl Acetate (Start 95:5, Gradient to 70:30).

  • Critical Additive: 1-2% Triethylamine (TEA) or 1% NH₄OH in the mobile phase.

  • Result:

    • Fraction 1 (Fast): 2-Cyclobutylpyridine. (Steric bulk prevents N from "sticking" to the deactivated silica).

    • Fraction 2 (Slow): 4-Cyclobutylpyridine. (Unencumbered N interacts slightly more, even with TEA).

Protocol 2: C18 Reverse Phase (For difficult mixtures) If normal phase fails, switch to Reverse Phase (C18).

  • Mobile Phase: Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile.

  • Why High pH? At pH 10, both pyridines are neutral (free base). This maximizes the hydrophobic difference. The 2-isomer, being more "compact" or "shielded," often interacts differently with the C18 chains than the linear-like 4-isomer.

Scenario B: "I need to separate >10 grams. Chromatography is too expensive."

Diagnosis: Chromatography is inefficient for bulk scale-up. You need a chemical separation method that exploits the steric difference.

Protocol 3: Selective Complexation (The "Steric Filter") This method uses a Lewis acid that is too bulky to coordinate effectively with the 2-isomer but binds tight to the 4-isomer.

  • Dissolve the mixture in dry diethyl ether or toluene.

  • Add 0.5 - 0.8 equivalents (relative to the 4-isomer content) of Zinc Chloride (ZnCl₂) or Oxalic Acid .

  • Stir for 1-2 hours at room temperature.

  • Observation: The 4-cyclobutylpyridine complex will precipitate (or oil out) because its nitrogen is accessible for coordination. The 2-cyclobutylpyridine remains in solution due to steric hindrance preventing stable complex formation.

  • Filtration: Filter off the solid (enriched 4-isomer).

  • Recovery:

    • Filtrate: Wash with dilute NaOH to remove traces of Zn/Acid, dry, and evaporate to get pure 2-isomer .

    • Solid: Treat with strong base (NaOH/EDTA) and extract with DCM to recover pure 4-isomer .

Visualizing the Separation Logic

The following diagram illustrates the decision tree for selecting the correct separation methodology based on your scale and purity requirements.

SeparationWorkflow Start Start: Isomer Mixture (2- & 4-Cyclobutylpyridine) ScaleCheck Check Scale Start->ScaleCheck SmallScale Small Scale (< 1 gram) ScaleCheck->SmallScale High Purity Needed LargeScale Large Scale (> 5 grams) ScaleCheck->LargeScale Bulk Separation Flash Method A: Flash Chromatography Silica + 2% Et3N SmallScale->Flash Complex Method B: Selective Complexation (ZnCl2 or Oxalic Acid) LargeScale->Complex FlashResult 2-Isomer elutes FIRST (Steric Shielding) Flash->FlashResult ComplexResult 4-Isomer Precipitates 2-Isomer stays in solution Complex->ComplexResult

Caption: Decision matrix for separating cyclobutylpyridine isomers. Small scale relies on chromatographic "ortho effects," while large scale utilizes steric differentiation in metal coordination.

Frequently Asked Questions (FAQs)

Q1: Why can't I just distill them? A: You can, but it is difficult. The boiling point difference is likely less than 5°C. To achieve >95% purity, you would need a spinning band distillation column with high theoretical plates. Distillation is best used as a pre-enrichment step before chromatography.

Q2: The peaks are still overlapping on my HPLC. What now? A: Change the selectivity. If you are using C18, switch to a Phenyl-Hexyl column. The pi-pi interactions between the phenyl ring of the column and the pyridine ring of your analyte are sensitive to the substitution pattern. The cyclobutyl group at the 2-position disrupts this pi-stacking more than at the 4-position, often drastically improving resolution.

Q3: Can I use the Minisci reaction to make only one isomer? A: Direct selectivity is hard, but recent advances suggest using N-oxide activation or specific blocking groups . However, if you have already run the standard reaction, you are stuck with the mixture. For future batches, consider using a C4-blocker if you only want the C2 isomer, though this adds synthetic steps.

References

  • Minisci Reaction Fundamentals & Regioselectivity

    • Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines[1]

    • Source: Journal of the American Chemical Society (2021)
    • URL:[Link]

    • Relevance: Explains the inherent mechanistic reasons for the mixture and modern methods to bias the r
  • Chromatographic Separ

    • Title: Protocol for α-Alkylation of 2-Alkylpyridines: Applic
    • Source: BenchChem Protocols[2]

    • Relevance: Provides standard operating procedures for flash chrom
  • Steric Control in Pyridine Coordination Title: Steric Effects in the Coordination of 2-Substituted Pyridines Source: Inorganic Chemistry Concepts (General Textbook Principle) Context: This is a foundational chemical principle used in "Protocol 3" (Selective Complexation). The steric bulk of the 2-substituent (cyclobutyl) prevents the formation of stable tetrahedral or octahedral complexes with metals like Zn(II), whereas the 4-isomer binds freely.

Sources

Technical Support Center: Strategies for Preventing Over-alkylation in Pyridine Radical Additions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of radical addition reactions. Here, we address common challenges, particularly over-alkylation and lack of regioselectivity, providing in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Minisci-type reaction, but my results are inconsistent. Why am I getting a mixture of mono-, di-, and even tri-alkylated products?

A: This is the most common challenge in classic Minisci C-H alkylation and stems from the fundamental reaction mechanism. The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient, protonated pyridine ring.[1]

The core issue is that the initial mono-alkylation event does not sufficiently deactivate the pyridine ring to prevent subsequent additions.[2] The newly introduced alkyl group is electron-donating, which slightly increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO), but this effect is often insufficient to halt further reactions.[2] Consequently, the mono-alkylated product can be protonated and undergo a second, or even third, radical addition, typically at the remaining activated C2, C4, or C6 positions.[3]

Furthermore, the rearomatization step of the first addition releases a proton. In an unbuffered system, this increases the acidity of the medium, ensuring a high concentration of the reactive protonated pyridine species and promoting polyalkylation.[4] Simply controlling stoichiometry is often not enough to overcome this inherent reactivity.

cluster_0 Initial Alkylation cluster_1 Over-alkylation Pathway Py Protonated Pyridine Mono Mono-alkylated Product Py->Mono + R•, -H⁺ Radical Alkyl Radical (R•) Mono_Protonated Protonated Mono-alkylated Pyridine Mono->Mono_Protonated + H⁺ (from medium) Di Di-alkylated Product Mono_Protonated->Di + R•, -H⁺ Mono_Protonated->Di Poly Poly-alkylated Products Di->Poly + R• ...

Caption: The cycle of over-alkylation in classic Minisci reactions.

Q2: Adjusting stoichiometry isn't working. What is a more robust method to ensure only MONO-alkylation occurs?

A: To enforce mono-alkylation, you must change the activation strategy to prevent the side reactions that lead to poly-alkylation. The most effective method is to move away from strong acid activation and instead use a pre-activated pyridine derivative, such as an N-methoxypyridinium salt .[4]

Causality: N-methoxypyridinium salts are exceptionally reactive radical traps that react efficiently under neutral conditions.[4] This is critical because it eliminates the need for the strong acid typically required to protonate the pyridine ring. By avoiding excess acid, you prevent the protonation of the mono-alkylated product, effectively shutting down the pathway to di-alkylation. The reaction proceeds via a radical chain mechanism that does not generate acidic byproducts.

Even with this method, trace amounts of di-alkylation can occur if the reaction medium becomes acidic. A simple, effective solution is to add a non-nucleophilic proton sponge, such as 2,4,6-collidine.[4]

Troubleshooting ScenarioProbable CauseRecommended Solution
Low yield of mono-alkylated product. Insufficient radical generation or inefficient chain propagation.Ensure an efficient radical initiator (e.g., air, DTBHN) is used. Confirm the quality of the radical precursor (e.g., organoborane).[4]
Di-alkylation is still observed. Protons released during rearomatization are protonating the product, re-enabling the Minisci pathway.Add 2-5 equivalents of a non-nucleophilic base like 2,4,6-collidine to the reaction mixture to scavenge any protons generated.[4]
Reaction is sluggish or does not initiate. The N-methoxypyridinium salt is not reactive enough for the specific radical used.This is rare, as these salts are highly reactive.[4] Confirm the salt was properly formed and is free of impurities. Consider a different radical generation method.

Experimental Protocol 1: General Procedure for Mono-alkylation using N-Methoxypyridinium Salts This protocol is adapted from the work of Zard, S. Z. et al. and is intended for guidance.[4]

  • Preparation: In a reaction vessel, dissolve the N-methoxypyridinium salt (1.0 equiv.) in a suitable solvent (e.g., Dichloromethane).

  • Additives: Add 2,4,6-collidine (5.0 equiv.) to act as a proton sponge.

  • Radical Precursor: Add the alkene (e.g., cyclohexene, 3.0 equiv.) followed by catecholborane (3.0 equiv.) to generate the organoborane radical precursor in situ.

  • Initiation: Add a radical initiator, such as di-tert-butyl hyponitrite (DTBHN), or introduce air to the reaction vessel.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, perform an appropriate aqueous workup and purify the crude product by column chromatography.

Q3: My primary goal is C4-alkylation, but I always get a mixture of C2 and C4 isomers. How can I force the reaction to the C4 position?

A: Achieving C4 selectivity is a classic challenge because the C2 and C4 positions have similar electronic properties.[5] To overcome this, you need a strategy that differentiates the positions based on sterics or through directed catalysis.

Strategy 1: Steric Shielding with a Removable N-Blocking Group This is arguably the most practical and cost-effective solution for achieving high C4 selectivity. The logic is to install a bulky protecting group on the pyridine nitrogen. This group physically obstructs the C2 and C6 positions, leaving only the C4 position accessible for radical attack.

A highly effective blocking group can be derived from inexpensive maleic acid.[6][7] This forms a stable pyridinium species that directs Minisci-type decarboxylative alkylation exclusively to the C4 position under acid-free conditions. After the reaction, the blocking group is easily removed with a base like DBU.[7]

cluster_workflow C4-Selective Alkylation Workflow Py Pyridine BlockedPy N-Blocked Pyridinium (Bulky Group Shields C2/C6) Py->BlockedPy Install Blocking Group C4_Alkylated_Blocked C4-Alkylated Intermediate BlockedPy->C4_Alkylated_Blocked Radical Addition (R•) (Attack at C4 only) C4_Final Pure C4-Alkylated Pyridine C4_Alkylated_Blocked->C4_Final Remove Blocking Group Radical R• Radical->BlockedPy cluster_C2 C2-Selective Pathway cluster_C4 C4-Selective Pathway Start Pyridine + 1,1-Diborylalkane Activator_C2 Activator: sec-Butyllithium (sBuLi) (Dimeric Cluster) Start->Activator_C2 Activator_C4 Activator: Methyllithium (MeLi) (Tetrameric Cluster) Start->Activator_C4 Product_C2 C2-Alkylated Pyridine Activator_C2->Product_C2 Product_C4 C4-Alkylated Pyridine Activator_C4->Product_C4

Sources

Optimizing yield of 2-Cyclobutyl-5-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis of 2-Cyclobutyl-5-methoxypyridine

Case ID: OPT-PYR-0025 Subject: Yield Optimization & Troubleshooting for Sp2-Sp3 Cross-Coupling on Electron-Deficient Heterocycles Status: Active

Executive Summary

Synthesizing 2-cyclobutyl-5-methoxypyridine presents a classic "mismatch" challenge in medicinal chemistry. You are attempting to couple a sterically demanding, secondary alkyl group (cyclobutyl) to an electron-deficient heteroaryl chloride/bromide.

Standard Suzuki-Miyaura conditions using cyclobutylboronic acid often fail due to two competing pathways:

  • Rapid Protodeboronation: Cyclobutylboronic acid is notoriously unstable, degrading before transmetallation can occur.

  • Catalyst Poisoning: The basic nitrogen of the pyridine (even with the 5-methoxy donation) can coordinate to palladium, arresting the catalytic cycle.

This guide prioritizes Potassium Organotrifluoroborates (Molander Salts) as the primary solution, with Ni/Photoredox and Negishi protocols as validated alternatives.

Module 1: The Recommended Protocol (Suzuki-Miyaura with BF3K)

Why this works: Potassium cyclobutyltrifluoroborate is air-stable and releases the active boronic acid species slowly in situ, maintaining a low concentration that favors cross-coupling over decomposition.

Optimized Reaction Conditions
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Electrophile 2-Bromo-5-methoxypyridine1.0Substrate (Bromide is preferred over Chloride).
Nucleophile Potassium cyclobutyltrifluoroborate1.5Stable Cyclobutyl source (Molander Salt).
Catalyst Pd(OAc)₂0.05Palladium source.[6]
Ligand XPhos or RuPhos 0.10Bulky ligand prevents pyridine N-coordination.
Base K₂CO₃ (or Cs₂CO₃)3.0Activates the boronate.
Solvent Toluene / H₂O (3:1)--Biphasic system is critical for BF3K hydrolysis.
Temp/Time 80–100 °C12–24hRequires heat to drive the difficult reductive elimination.
Step-by-Step Workflow
  • Solid Mix: Charge a reaction vial with 2-bromo-5-methoxypyridine (1.0 equiv), Potassium cyclobutyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (3.0 equiv).

  • Degas: Seal the vial and purge with Argon/N₂ for 5 minutes.

  • Solvent Add: Add degassed Toluene and Water (3:1 ratio) via syringe. Note: The concentration should be approx 0.1 M to 0.2 M.

  • Heat: Stir vigorously at 95 °C. The biphasic mixture requires high agitation rates (≥800 RPM).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hex/EtOAc). Crucial: Pre-treat silica with 1% Et₃N to prevent pyridine streaking.

Authoritative Grounding: This protocol is adapted from the work of Molander & Gormisky (2008) , who demonstrated that trifluoroborates are superior to boronic acids for secondary alkyl coupling to heteroaryls.

Module 2: Advanced Troubleshooting (Q&A)

Q1: My reaction turns black immediately and yields are <10%. What is happening?

  • Diagnosis: "Palladium Black" precipitation. The catalyst is aggregating and deactivating before it can enter the cycle.

  • Fix: This usually indicates your ligand is not protecting the Pd center effectively.

    • Action: Switch from XPhos to RuPhos or CataCXium A . These are designed for difficult heteroaryl couplings.[5][10]

    • Action: Ensure your solvent is thoroughly degassed. Oxygen accelerates catalyst decomposition.

Q2: I see the starting material (bromide) consumed, but I only isolate 5-methoxypyridine (hydrodehalogenation).

  • Diagnosis: The oxidative addition occurred, but transmetallation failed. The Pd-species abstracted a hydride (likely from the solvent or ligand) and reductively eliminated.

  • Fix:

    • Increase the nucleophile equivalents to 2.0.

    • Switch solvent to CPME (Cyclopentyl methyl ether) / Water . CPME is less prone to hydride transfer than THF or Toluene.

Q3: The cyclobutyl group is isomerizing or ring-opening.

  • Diagnosis:

    
    -hydride elimination is competing with reductive elimination.[5] This is common with secondary alkyl palladium species.
    
  • Fix: This is a fundamental limitation of Pd-catalysis with slow reductive elimination.

    • Solution: Switch to Module 3 (Negishi) or Module 4 (Photoredox) . Nickel catalysts undergo reductive elimination significantly faster than Palladium, suppressing isomerization.

Module 3: The "Plan B" (Negishi Coupling)

If the Suzuki route fails due to sterics or isomerization, the Negishi coupling is the industrial standard for this bond formation.

Protocol:

  • Zinc Reagent Prep: Generate Cyclobutylzinc bromide (0.5 M in THF) by treating cyclobutyl bromide with Rieke Zinc or via Li/Zn exchange (tBuLi then ZnBr₂).

  • Coupling:

    • Substrate: 2-bromo-5-methoxypyridine (1.0 equiv).

    • Catalyst: Pd(Q-Phos)Cl₂ or Pd(P(tBu)₃)₂ (2–5 mol%).

    • Solvent: THF (Anhydrous).

    • Temp: RT to 60 °C.

  • Why it works: Organozinc reagents are more nucleophilic than boronates, often allowing the reaction to proceed at lower temperatures, preserving the strained cyclobutyl ring.

Module 4: Decision Logic & Mechanism

Use the following logic flow to determine the best route for your specific constraints.

OptimizationStrategy Start Start: Synthesis of 2-Cyclobutyl-5-methoxypyridine Check1 Do you have a Glovebox? Start->Check1 RouteNegishi Route B: Negishi Coupling (Cyclobutyl-ZnBr + Pd-PEPPSI) Check1->RouteNegishi Yes (Anhydrous preferred) Check2 Is the Cyclobutyl ring opening/isomerizing? Check1->Check2 No (Benchtop needed) RouteSuzuki Route A: Suzuki-Miyaura (BF3K Salt + XPhos/Pd) Check2->RouteSuzuki No (Standard Optimization) RoutePhoto Route C: Ni/Photoredox (Ir cat + Ni cat + BF3K) Check2->RoutePhoto Yes (Need Radical Pathway)

Figure 1: Strategic Decision Tree for selecting the optimal synthetic route based on lab capabilities and side-reaction profiles.

Module 5: The "High-Tech" Solution (Ni/Photoredox)

For high-throughput optimization or if thermal conditions degrade your substrate, Dual Catalysis is the modern gold standard.

  • Mechanism: Single Electron Transfer (SET) generates a cyclobutyl radical which is captured by a Nickel catalyst. This avoids the

    
    -hydride elimination issues of Palladium.
    
  • Conditions:

    • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

    • Metal Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%).

    • Reagents: 2-bromo-5-methoxypyridine + Potassium Cyclobutyltrifluoroborate + Cs₂CO₃.

    • Light: Blue LED (450 nm).

    • Solvent: DMF or DMSO (degassed).

References

  • Molander, G. A., & Gormisky, P. E. (2008).[10] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[10] The Journal of Organic Chemistry, 73(19), 7481–7485.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Sulfonates. Journal of the American Chemical Society, 130(29), 9642–9643.

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436.

  • Li, H., et al. (2019). Nickel-Catalyzed Cross-Coupling of Organozinc Reagents with Heteroaryl Halides. Organic Letters, 21(10), 3625–3629.

Sources

Troubleshooting low conversion in photoredox cyclobutylation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier 3 Support: Senior Application Scientist Ticket Subject: Low Conversion in Photoredox Cyclobutylation (General & [2+2] Variants)

Introduction: The "Hidden" Variables in Photoredox

Welcome to the Advanced Photochemistry Support Desk. You are likely here because your cyclobutylation—whether it is a [2+2] cycloaddition (cyclobutanation) or a radical addition to bicyclobutanes (BCBs)—has stalled.

In photoredox catalysis, "low conversion" is rarely a simple reactivity issue; it is usually a photon efficiency or catalyst lifecycle issue. Unlike thermal chemistry, where adding heat forces collisions, photochemistry relies on the excited state lifetime (


) of the catalyst. If your substrate cannot intercept the excited catalyst before it decays or is quenched by oxygen, your reaction stops.

This guide treats your reaction as a system of three coupled engines: The Light Source , The Catalyst Cycle , and The Substrate Kinetics . We will diagnose which engine is failing.

Part 1: Diagnostic Workflow (Triage)

Before changing reagents, determine why the reaction is slow. Use this logic tree to isolate the variable.

Figure 1: Diagnostic logic flow to isolate the primary cause of low conversion.

Part 2: The Photon Engine (Hardware & Physics)

The Problem: You cannot drive a reaction if the photons never reach the molecules. The Causality: The Beer-Lambert Law (


) dictates that if your catalyst concentration is too high, all photons are absorbed in the first 1 mm of the solution (the "skin effect"). The bulk solution remains dark, leading to 5-10% conversion that never improves.
Troubleshooting Steps:
  • Check Optical Density: If your reaction mixture is black or opaque, it is too concentrated.

    • Fix: Dilute the reaction or reduce catalyst loading. The laser/light beam should be visible passing through the vial, not just stopping at the surface.

  • Standardize Photon Flux: Not all "Blue LEDs" are equal. A 450 nm light source matches the absorption max (

    
    ) of Ir(ppy)
    
    
    
    and Ru(bpy)
    
    
    better than a 400 nm or 465 nm source.
    • Protocol: Ensure your light source emission spectrum overlaps with your catalyst's absorbance.

Table 1: Light Source & Catalyst Matching

Catalyst

(Absorbance)
Ideal Light SourceMismatch Consequence
Ru(bpy)

~452 nm450 nm (Blue)Using 365 nm (UV) promotes degradation.
Ir(ppy)

~375 nm (MLCT)390-420 nm (Violet)460 nm (Blue) has weak overlap; slow rate.
Ir(dF-CF

-ppy)

(dtbbpy)
~380-410 nm427-440 nm (Blue)Highly efficient; robust to minor wavelength shifts.
Organic Dyes (Eosin Y) ~530 nm525 nm (Green)Blue light (450 nm) will yield 0% conversion.
Part 3: The Chemical Engine (Catalyst & Reagents)

The Problem: The catalyst is dying before it can turn over. The Causality:

  • Oxygen Inhibition: Ground state oxygen (

    
    ) is a potent quencher of excited triplet states (
    
    
    
    ). It deactivates the catalyst and consumes radical intermediates, often forming peroxides that bleach the catalyst.
  • Substrate Inhibition: In cyclobutylation (especially with amines or styrenes), the substrate itself might coordinate to the metal center, altering its redox potential or blocking light absorption.

FAQ: Is my atmosphere clean enough?
  • Q: "I sparged with nitrogen for 10 minutes. Is that enough?"

  • A: No. For photoredox, sparging is often insufficient because it leaves micro-bubbles and doesn't degas the headspace effectively.

  • The Fix: Use the Freeze-Pump-Thaw (FPT) method (Protocol A below) or prepare in a glovebox.

FAQ: Why did my reaction turn clear/brown?
  • Diagnosis: Catalyst Bleaching.

  • Cause: If the catalyst turns colorless, the conjugated ligand system has been destroyed (often by singlet oxygen

    
     attack). If it turns brown/black, the metal has precipitated (ligand dissociation).
    
  • The Fix: Add a scavenger like TEMPO (if compatible) or ensure stricter O

    
     exclusion.
    
Part 4: Mechanism & Kinetics (The "Invisible" Wall)

The Problem: The light is fine, the catalyst is alive, but no product forms. The Causality:

  • Thermodynamic Mismatch: The catalyst's excited state reduction potential (

    
    ) is insufficient to oxidize/reduce your substrate.
    
  • Back Electron Transfer (BET): The electron transfer happens, but the radical ion pair collapses back to the ground state faster than the cyclobutylation step can occur.

Visualizing the Failure Point

PhotoredoxCycle GS Ground State (PC) ES Excited State (PC*) GS->ES hv (Light) ES->GS Fluorescence (Energy Loss) ES->GS Quenching by O2 ES->GS Back Electron Transfer (BET) Red Reduced (PC•-) ES->Red SET (Substrate Ox) Red->GS Catalyst Turnover Sub Substrate Prod Cyclobutane Product

Figure 2: The Photoredox Cycle. Note the "Energy Loss" and "Quenching" pathways that compete with the productive SET (Single Electron Transfer).

Diagnostic Experiment: Stern-Volmer Quenching

To confirm your substrate is actually interacting with the catalyst:

  • Prepare 5 vials with constant catalyst concentration.

  • Add increasing amounts of substrate (0, 1, 2, 3, 4 equivalents).

  • Measure emission intensity (fluorescence) of the catalyst.

  • Result: If emission decreases as substrate increases, the SET step is working. If emission is constant, your catalyst cannot see the substrate (Thermodynamic Mismatch).

Part 5: Experimental Protocols
Protocol A: Freeze-Pump-Thaw (The Gold Standard for Degassing)

Use this when oxygen inhibition is suspected.

  • Place reaction mixture in a Schlenk tube or high-pressure vial with a heavy-duty valve.

  • Freeze the solution completely in liquid nitrogen (wait until solid).

  • Open to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Close vacuum, remove from N

    
    , and thaw in a warm water bath. Do not stir. 
    
  • Repeat 3 times .

  • Backfill with Argon/Nitrogen.

Protocol B: "Light On/Off" Experiment

Use this to check for radical chain propagation vs. continuous photocatalysis.

  • Start reaction under light.[1][2][3]

  • After 1 hour, take an aliquot (yield A) and turn OFF the light.

  • Wait 2 hours in the dark.

  • Take an aliquot (yield B).

  • Turn light ON .

  • Interpretation:

    • If Yield B > Yield A: The reaction is a chain process; light is only needed for initiation. You can reduce light intensity.

    • If Yield B = Yield A: The reaction requires continuous photons (standard photoredox). Light intensity is a rate-limiting factor.

References
  • Mechanism of Photoredox Cyclobutylation (Anilines/BCBs)

    • Radical α-C-H Cyclobutylation of Aniline Deriv
    • Source:

  • General Photoredox Troubleshooting & Oxygen Effects

    • Oxygen Switch in Visible-Light Photoredox C
    • Source:

  • [2+2] Cycloaddition Specifics

    • [2+2] Cycloadditions by Oxidative Visible Light Photoc
    • Source:

  • Photon Flux & Actinometry

    • Determining Photon Flux Using Actinometry.
    • Source:

  • Catalyst Quenching Studies

    • Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy.
    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. High-intensity LED sources can cause eye damage; always use appropriate orange/red filtered eyewear when operating blue/UV photoreactors.

Sources

Technical Support Center: Purification of 2-Alkyl-5-Methoxypyridine Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-alkyl-5-methoxypyridine mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions. The purification of substituted pyridines is a critical step in many synthetic workflows, and this document aims to address common challenges with scientifically grounded explanations and practical, field-proven protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-alkyl-5-methoxypyridine derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Persistent Impurities with Similar Polarity to the Product

Question: I'm having trouble separating my target 2-alkyl-5-methoxypyridine from a closely-related impurity using column chromatography. The spots on the TLC plate are very close together. What can I do?

Answer: This is a common challenge, as impurities can often have very similar polarities to the desired product, especially if they are structurally related isomers or homologs.

Causality: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[1][2]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate) to find the optimal polarity for separation.

    • Introduce a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to the mobile phase.[2] The TEA will preferentially interact with the active silanol sites, reducing the tailing of your basic pyridine compound and improving peak shape.[2]

    • pH Modification: For reversed-phase HPLC, adjusting the mobile phase pH can alter the ionization state of your compound and impurities, which can significantly impact retention and selectivity.[2]

  • Change the Stationary Phase:

    • If you are using silica gel, consider switching to a different stationary phase. Alumina can be a good alternative for purifying basic compounds.

    • For HPLC, if a C18 column is not providing adequate separation, try a phenyl, cyano, or polar-embedded phase to introduce different interaction mechanisms.[2]

  • Consider an Alternative Purification Technique:

    • Acid-Base Extraction: This is a highly effective method for separating basic pyridine compounds from neutral or acidic impurities.[1][3] The process involves protonating the pyridine with an acid to make it water-soluble, allowing for its extraction into an aqueous layer.[1][3]

Issue 2: Product Discoloration (Yellow or Brown Hue)

Question: My purified 2-alkyl-5-methoxypyridine is a yellow or brown oil/solid, but the literature reports it as colorless. What is causing this discoloration?

Answer: Discoloration in pyridine derivatives is often indicative of trace impurities or degradation products.

Causality: Pyridines can be susceptible to oxidation or the presence of trace amounts of highly colored byproducts from the synthesis.

Troubleshooting Steps:

  • Treatment with an Oxidizing Agent: Before distillation, you can stir the crude product with a mild oxidizing agent like potassium permanganate (KMnO₄), followed by filtration.[4] This can help to oxidize and remove colored impurities.

  • Distillation: Fractional distillation is a powerful technique for removing both volatile and non-volatile colored impurities.[1] Ensure you are using an efficient distillation column and collecting narrow boiling point fractions.

  • Charcoal Treatment: Dissolving the product in a suitable solvent and stirring with activated charcoal can effectively adsorb colored impurities.[5] The charcoal is then removed by filtration.

Issue 3: Low Recovery After Column Chromatography

Question: I'm losing a significant amount of my product on the silica gel column. What are the potential causes and how can I improve my recovery?

Answer: Low recovery from column chromatography can be frustrating and is often due to irreversible adsorption of the basic pyridine onto the acidic silica gel.

Causality: The Lewis basic nitrogen on the pyridine ring can strongly and sometimes irreversibly bind to the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Deactivate the Silica Gel: As mentioned in Issue 1, adding a small amount of triethylamine to your eluent can "deactivate" the silica gel by neutralizing the acidic sites, thus reducing strong adsorption of your product.[1]

  • Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Check for On-Column Degradation: To determine if your compound is degrading on the column, you can perform a simple 2D TLC test.[2] Spot your sample on a TLC plate, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.[2] If your compound is stable, the spot will remain on the diagonal. If it is degrading, you will see spots off the diagonal.[2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 2-alkyl-5-methoxypyridine mixtures.

Q1: What are the most common impurities found in 2-alkyl-5-methoxypyridine mixtures?

A1: Besides starting materials and reagents, common impurities include isomers, homologs (e.g., picolines, lutidines), and byproducts from side reactions.[4] Water is also a very common impurity as pyridines are often hygroscopic.[4]

Q2: What is the most effective method for drying 2-alkyl-5-methoxypyridines?

A2: Pyridines readily absorb moisture from the atmosphere.[4] For initial drying, solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets are effective.[4] For obtaining anhydrous material, drying over calcium hydride (CaH₂) followed by distillation is a robust method.[4]

Q3: Can I use crystallization to purify my 2-alkyl-5-methoxypyridine?

A3: If your product is a solid, crystallization can be a very effective purification technique to achieve high purity.[1] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[6]

Q4: How should I properly store my purified 2-alkyl-5-methoxypyridine?

A4: Purified, anhydrous pyridine derivatives should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture and light.[4]

Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification

This protocol is ideal for separating your basic 2-alkyl-5-methoxypyridine from neutral or acidic impurities.[1][3]

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.[3]

  • Acidification: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the pyridine, forming a water-soluble pyridinium salt.[4]

  • Separation: Separate the aqueous layer, which now contains your protonated product, from the organic layer containing the impurities.[3]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base solution (e.g., 6 M NaOH) until the pH is greater than 10. This will regenerate the free pyridine.[3]

  • Back-Extraction: Extract the liberated pyridine back into an organic solvent.[3]

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[3]

Protocol 2: Column Chromatography with a Competing Base

This protocol is designed to improve the separation of closely related pyridine derivatives on a silica gel column.[3]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[3] Add a small amount of triethylamine (0.1-1% v/v) to the slurry.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent and load it onto the top of the column.[1]

  • Elution: Elute the column with the solvent system containing the triethylamine. You can use an isocratic or gradient elution, gradually increasing the polarity.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[3]

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.[3]

Data Presentation

Table 1: Common Solvents for Purification Techniques

Purification TechniqueSuitable SolventsComments
Crystallization Methanol, Ethanol, Hexane, TolueneThe choice of solvent is highly dependent on the specific 2-alkyl-5-methoxypyridine derivative.[5]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolGradients of increasing polarity are often employed. The addition of a small amount of triethylamine can improve peak shape.[1][3]
Acid-Base Extraction Diethyl Ether, Ethyl Acetate, DichloromethaneThe organic solvent should be immiscible with water.[3]
Visualization of Workflows

Purification_Decision_Tree start Crude 2-Alkyl-5-Methoxypyridine Mixture q1 Is the product a solid? start->q1 cryst Attempt Crystallization q1->cryst Yes q2 Are impurities neutral or acidic? q1->q2 No / Crystallization Failed acid_base Perform Acid-Base Extraction q2->acid_base Yes chrom Optimize Column Chromatography q2->chrom No / Similar Basicity distill Consider Fractional Distillation chrom->distill If separation is still poor

Caption: A decision tree for selecting an appropriate purification method.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Mixture in Organic Solvent pyridinium Pyridinium Salt (Product) crude->pyridinium Wash with Acid impurities Neutral/Acidic Impurities pure_org Pure Product in Organic Solvent free_pyridine Free Pyridine pyridinium->free_pyridine Add Base (NaOH) free_pyridine->pure_org Extract with Organic Solvent

Caption: Workflow for acid-base extraction of 2-alkyl-5-methoxypyridines.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem.
  • Overcoming challenges in the purification of pyridine compounds - Benchchem.
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

Sources

Technical Support Center: Pyridine Functionalization & Selectivity Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Mono-alkylation vs. Di-alkylation in Pyridine Synthesis Role: Senior Application Scientist Tone: Technical, authoritative, solution-oriented.

Welcome to the Advanced Synthesis Support Hub. This guide addresses the persistent challenge of controlling stoichiometry (mono- vs. di-alkylation) and regioselectivity (C2 vs. C3 vs. C4) in pyridine synthesis. The protocols below move beyond "trial-and-error" by utilizing mechanistic anchors—steric blocking, aggregation states, and electronic deactivation—to guarantee product purity.

Troubleshooting Guides (Q&A)

Scenario A: Radical Alkylation (Minisci-Type)

User Report: "I am using a standard Minisci protocol (carboxylic acid + persulfate + AgNO3) to alkylate pyridine. I am targeting the C4 position, but I am getting a mixture of C2/C4 isomers and significant C2,C6-dialkylation."

Diagnosis: Standard Minisci reactions rely on the attack of a nucleophilic alkyl radical onto a protonated (electron-deficient) pyridine.

  • Regio-scrambling: The C2 and C4 positions have similar electrophilicity in the pyridinium salt, leading to mixtures.

  • Over-alkylation: While alkyl groups are electron-donating (theoretically deactivating the ring toward nucleophilic radicals), the deactivation is often insufficient to prevent a second attack at the C6 position, especially if the radical concentration is high.

Solution: The "Maleate Blocking" Strategy Do not rely on kinetics alone. You must physically block the competing sites.

  • The Fix: Convert your pyridine substrate into a Bis(methoxycarbonyl)vinyl (BMCV) pyridinium salt using dimethyl acetylenedicarboxylate (DMAD) and acid.

  • Mechanism: This installs a bulky group on the Nitrogen that sterically shields both C2 and C6 positions.[1] The only accessible site for the radical is C4.

  • Outcome: Exclusive C4-mono-alkylation. The blocking group is easily removed with base (DBU).

Scenario B: Nucleophilic Substitution (Organolithium)

User Report: "I am trying to alkylate pyridine using an alkyllithium reagent. I need the C2-alkylated product, but I'm seeing variable ratios of C2 vs. C4, and sometimes no reaction."

Diagnosis: The regioselectivity of organolithium addition to pyridines is dictated by the aggregation state of the lithium species, not just the sterics of the substrate.

  • The Trap: Using Methyllithium (MeLi) in non-polar solvents often favors C4 because MeLi exists as a bulky tetramer that cannot easily coordinate to the Nitrogen lone pair (which usually directs to C2).

  • The Fix: Switch the "Activator" to control the aggregation.

Solution: Regiodivergent Boron-Ate Complexes Use 1,1-diborylalkanes activated by specific lithiating agents.[2]

  • For C2-Selectivity: Use sec-Butyllithium (sBuLi) .[1][2] It forms dimeric clusters that coordinate effectively to the Pyridine Nitrogen, directing the alkyl group to C2.

  • For C4-Selectivity: Use Methyllithium (MeLi) .[1][2] It forms tetrameric clusters that are too bulky for N-coordination, favoring the sterically accessible C4 position.

Scenario C: Transition Metal Catalysis (C-H Activation)

User Report: "I cannot get my Ni-catalyzed alkylation to stop at the mono-product. The product coordinates to the catalyst better than the starting material."

Diagnosis: Pyridines are notorious catalyst poisons. Once alkylated, the pyridine nitrogen often becomes more basic (due to the electron-donating alkyl group), binding the catalyst tighter and promoting a second cycle (over-alkylation).

Solution: Lewis Acid Co-Catalysis (The Ni-Al System)

  • The Fix: Use a Nickel/Aluminum (Ni/Al) cooperative system.[3]

  • Mechanism: An organoaluminum Lewis acid (e.g., AlMe3) binds to the pyridine nitrogen. This serves two purposes:

    • Activation: It lowers the LUMO of the pyridine, activating it for C-H insertion.

    • Product Release: It prevents the product from irreversibly sequestering the Nickel catalyst.

  • Selectivity: This system typically overrides electronic bias to favor C3-alkylation or C4-alkylation depending on the ligand, often with high mono-selectivity because the Lewis Acid adduct alters the electronics significantly.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on your desired regioselectivity and tolerance for di-alkylation.

PyridineAlkylation Start Target: Alkyl-Pyridine Regio Desired Position? Start->Regio C4 Target: C4-Alkyl Regio->C4 Para C2 Target: C2-Alkyl Regio->C2 Ortho C3 Target: C3-Alkyl Regio->C3 Meta Radical Substrate Sensitivity: Robust? C4->Radical sBuLi_B Protocol 2: 1,1-Diboryl + sBuLi (Anionic) C2->sBuLi_B NiAl Protocol 3: Ni/Al Cooperative Catalysis (C-H Activation) C3->NiAl Maleate Protocol 1: Maleate Blocking Group (Minisci) Radical->Maleate Yes (Acid Stable) MeLi_B Protocol 2: 1,1-Diboryl + MeLi (Anionic) Radical->MeLi_B No (Base Stable) Stop1 Mechanism: Steric Blocking of C2/C6 Maleate->Stop1 Stop2 Mechanism: Tetrameric Cluster (Steric control) MeLi_B->Stop2

Caption: Decision tree for selecting the optimal alkylation protocol based on regioselectivity targets and substrate stability.

Comparative Data: Selectivity Factors

MethodPrimary SelectivityMono:Di RatioLimiting FactorKey Control Element
Standard Minisci C2/C4 MixtureLow (~60:40)Radical abundanceAcid concentration
Maleate Blocking (Baran) C4 Exclusive >99:1 Acid stabilitySteric Shielding (C2/C6)
Diboryl + MeLi C4 Major High (>95:5)Anhydrous cond.Cluster Size (Tetramer)
Diboryl + sBuLi C2 Major High (>95:5)Anhydrous cond.N-Coordination (Dimer)
Ni-Al Catalysis C3 or C4 HighCatalyst loadingLewis Acid Activation

Validated Experimental Protocols

Protocol 1: C4-Selective Mono-Alkylation (Maleate Blocking)

Best for: Robust substrates where exclusive C4 selectivity is required. Reference: Choi et al., J. Am. Chem. Soc. 2021 [1]

Step 1: Installation of Blocking Group

  • Dissolve pyridine substrate (1.0 equiv) in MeOH (1.0 M).

  • Add Maleic Acid (1.0 equiv) and stir for 10 min.

  • Concentrate to dryness to obtain the maleate salt.

  • (Optional for scale): Recrystallize if necessary, though crude is often sufficient.

Step 2: Minisci Alkylation

  • Suspend the pyridinium maleate salt in CH₂Cl₂/H₂O (1:1) .

  • Add AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2.0 equiv), and the Carboxylic Acid (alkyl source, 2.0 equiv).

  • Heat to 40°C with vigorous stirring for 2–4 hours.

    • Note: The biphasic mixture requires rapid stirring to ensure radical transfer.

  • Checkpoint: Monitor by LCMS. You should see the alkylated pyridinium species.[4][5]

Step 3: Deprotection (Re-aromatization)

  • Dilute the reaction mixture with CH₂Cl₂.[6]

  • Add DBU (3.0 equiv) or NaOH (aq) and stir at Room Temp for 30 min.

    • Mechanism:[2][5][7][8][9] Base removes the blocking group and deprotonates the ring, restoring aromaticity.

  • Separate layers, dry organics (Na₂SO₄), and concentrate.[8]

Protocol 2: Regiodivergent Alkylation (Boron-Ate Complexes)

Best for: Installing complex alkyl groups at C2 or C4 with switchable control. Reference: Jo et al., J. Am. Chem. Soc. 2023/2025 [2]

Reagents Preparation:

  • 1,1-diborylalkane: Pre-synthesize or purchase.

  • Activator: MeLi (1.6 M in Et₂O) or sBuLi (1.4 M in cyclohexane).

Workflow:

  • Complex Formation: In a flame-dried flask under Ar, dissolve 1,1-diborylalkane (2.0 equiv) in dry THF.

  • Activation:

    • For C4 Target: Add MeLi (2.0 equiv) at -78°C. Warm to 0°C for 30 min.

    • For C2 Target: Add sBuLi (2.0 equiv) at -78°C. Warm to 0°C for 30 min.

  • Addition: Add the Pyridine substrate (1.0 equiv) to the activated boron-ate solution.

  • Reaction: Heat to 60°C for 12–18 hours.

  • Oxidative Workup: Cool to 0°C. Add NaOH (3M) and H₂O₂ (30%) dropwise to quench and oxidize boron residues.

  • Extraction: Extract with EtOAc.

Frequently Asked Questions (FAQs)

Q: Why does my Minisci reaction turn into a black tar? A: This is usually due to polymerization of the pyridine or the alkyl source caused by excessive radical generation.

  • Fix: Reduce the temperature to 40°C and add the oxidant (persulfate) portion-wise rather than all at once. Alternatively, use the Maleate protocol (Protocol 1), which stabilizes the intermediate.

Q: Can I use this for 3-substituted pyridines? A: Yes.

  • Maleate Method: Will direct to C4 (para to Nitrogen), regardless of the substituent at C3, unless C4 is sterically blocked by the C3 group.

  • Lithiation Method: C3-substituents generally reinforce C4-selectivity for MeLi (steric avoidance) and C2-selectivity for sBuLi (N-coordination is unaffected).

Q: How do I remove the boron byproducts in Protocol 2? A: Boron species can be sticky. The oxidative workup (NaOH/H₂O₂) converts them to boric acid/borates, which are water-soluble. Ensure the pH is basic (>10) during the aqueous wash to keep borates in the water layer.

References

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: Journal of the American Chemical Society (2021) URL:[4][8][Link][10]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity Source: Journal of the American Chemical Society (2025) URL:[3][Link]

  • Recent Advances in Minisci-Type Reactions Source: Angewandte Chemie International Edition (2019) URL:[Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes Source: Organic Letters (2023) URL:[5][Link]

Sources

Technical Support Center: Solvent Effects on Radical Alkylation of Methoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the radical alkylation of methoxypyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Here, we delve into the critical role of solvents, a frequently underestimated factor that can significantly impact reaction outcomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the radical alkylation of methoxypyridines, with a focus on solvent-related causes and solutions.

Question 1: I am observing very low or no conversion of my methoxypyridine starting material. What are the likely solvent-related causes?

Answer:

Low or no conversion in radical alkylations of methoxypyridines can often be traced back to suboptimal solvent choice, which can affect radical generation, stability, and reactivity.

  • Inappropriate Solvent Polarity: The generation of alkyl radicals, often from precursors like carboxylic acids or alkyl halides, can be sensitive to solvent polarity.[1] For instance, in Minisci-type reactions using persulfate and a silver(I) salt, the initial steps involve ionic species, and the solvent must be able to support these charged intermediates.[1][2] If the solvent is too nonpolar, the radical initiation may be inefficient. Conversely, a highly polar solvent might excessively stabilize the radical precursor, hindering its decomposition into the desired alkyl radical.[3]

  • Solvent Reactivity: A common pitfall is the choice of a solvent that can react with the generated radicals.[4][5] Solvents with weak C-H bonds (e.g., ethers like THF, or benzylic positions in solvents like toluene) can undergo hydrogen atom transfer (HAT) with the desired alkyl radical or the initiating radical species. This consumes your radical and leads to solvent-derived byproducts, reducing the efficiency of the desired alkylation. Water, with its strong O-H bond, is often a good choice to prevent such side reactions.[6]

  • Poor Solubility: Both the methoxypyridine substrate and the radical precursor must be sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, low conversion. In some cases, a biphasic system (e.g., dichloroethane/water) can be effective, particularly in Minisci reactions where reactants have differing polarities.[7]

Troubleshooting Steps:

  • Evaluate Solvent Polarity: If you are using a nonpolar solvent, consider switching to a more polar one like acetonitrile, DMSO, or even a mixture including water.[8][9] Conversely, if in a very polar solvent, a medium-polarity solvent might be optimal.

  • Check for Solvent Reactivity: Avoid solvents with easily abstractable hydrogens. If you suspect solvent interference, switch to more robust solvents like water, acetic acid, or tert-butanol.

  • Ensure Solubility: Observe your reaction mixture. If you see undissolved starting material, consider a different solvent or a co-solvent system to improve solubility. Gentle heating can also improve solubility but be mindful of the thermal stability of your reactants and initiators.

Question 2: My reaction is working, but I am getting a mixture of regioisomers (e.g., C2 and C4 alkylation). How can I improve the regioselectivity by changing the solvent?

Answer:

Achieving high regioselectivity in the alkylation of pyridines is a significant challenge, and the solvent plays a crucial role in directing the addition of the radical.[9][10]

  • Protonation State and Solvent Acidity: In classical Minisci reactions, the pyridine nitrogen is protonated to activate the ring towards radical attack.[1][11] The extent of protonation can be influenced by the solvent. In highly acidic media like TFA, the pyridinium ion is the dominant species. However, the choice of solvent can modulate the pKa of the pyridine and the acid.[9] This can, in turn, affect the relative reactivity of the C2 and C4 positions.

  • Solvent-Radical Interactions: Solvents can interact with the attacking radical, altering its steric and electronic properties.[12][13] For instance, a coordinating solvent might increase the effective size of the radical, favoring attack at the less sterically hindered position. Hydrogen-bonding solvents can also stabilize the transition state of the radical addition, potentially favoring one regioisomer over another.[12][14]

  • Use of N-Methoxypyridinium Salts: A highly effective strategy to control regioselectivity is the use of N-methoxypyridinium salts.[15][16][17][18] These substrates are pre-activated and do not require acidic conditions. The N-methoxy group directs the radical addition primarily to the C2 and C6 positions. The choice of solvent in these reactions is still important for solubility and to avoid side reactions.

Troubleshooting Steps:

  • Optimize Acidity and Solvent: If you are running a classical Minisci reaction, screen different acids (e.g., H₂SO₄, TFA) in various solvents (e.g., water, acetonitrile, DCE). The change in the solvent environment can alter the regiochemical outcome.

  • Consider Solvent Polarity and Coordinating Ability: Experiment with a range of solvents from non-coordinating (e.g., dichloromethane) to coordinating (e.g., acetonitrile, DMSO). This can influence the steric and electronic profile of the radical addition.

  • Switch to N-Methoxypyridinium Salts: For predictable and high regioselectivity, consider synthesizing the N-methoxypyridinium salt of your substrate. This often provides a more robust and selective reaction.[15][16][17][18]

Question 3: I am observing significant formation of byproducts, including what appears to be poly-alkylation and products from solvent incorporation. How can I minimize these?

Answer:

Byproduct formation is a common issue, and the solvent is often a key contributor.

  • Poly-alkylation: The mono-alkylated product is often more electron-rich than the starting methoxypyridine, making it susceptible to further alkylation. This is particularly problematic in classical Minisci reactions. The use of N-methoxypyridinium salts helps to mitigate this, as the reaction proceeds under neutral conditions and the N-methoxy group is lost upon rearomatization, deactivating the ring towards further radical attack.[15][16] The solvent can influence the rate of the initial alkylation versus subsequent alkylations. A solvent that promotes rapid reaction and consumption of the starting material can help to minimize poly-alkylation.

  • Solvent Incorporation: As mentioned in Question 1, if the solvent has reactive C-H bonds, it can be a source of radicals that compete with your desired alkyl radical, leading to the incorporation of solvent fragments into the pyridine ring.

Troubleshooting Steps:

  • Use N-Methoxypyridinium Salts: This is the most effective way to avoid poly-alkylation.[15][16][17][18]

  • Choose a Non-Reactive Solvent: As previously discussed, select solvents that are inert under radical conditions, such as water, acetic acid, or acetonitrile.

  • Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of the radical precursor. In some cases, slow addition of the radical precursor can help to maintain a low concentration of the alkyl radical and favor mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the rate and selectivity of radical alkylation of methoxypyridines?

A1: Solvent polarity can have a profound effect on both the rate and selectivity of these reactions.[8] Generally, reactions involving the formation of charged intermediates or transition states are accelerated in more polar solvents.[8] In the context of Minisci-type reactions, where a protonated pyridine is attacked by a nucleophilic radical, the transition state has some charge-transfer character. A polar solvent can stabilize this transition state, thus increasing the reaction rate.[3] However, the effect on selectivity is more complex. As discussed in the troubleshooting guide, solvent polarity can influence the protonation equilibrium and the solvation of the radical and substrate, which in turn affects the regiochemical outcome.[9]

Q2: What are the advantages of using N-methoxypyridinium salts over traditional Minisci conditions for radical alkylation?

A2: The use of N-methoxypyridinium salts offers several key advantages:

  • Milder Reaction Conditions: These reactions proceed under neutral conditions, avoiding the need for strong acids.[15][17] This makes the reaction compatible with a wider range of functional groups that may be sensitive to acid.

  • Improved Regioselectivity: The N-methoxy group provides excellent control over the position of alkylation, typically favoring the C2 position.

  • Prevention of Poly-alkylation: The reaction mechanism involves the loss of the N-methoxy group upon rearomatization, which deactivates the product towards further radical attack, thus leading to mono-alkylation.[15][16]

  • Enhanced Reactivity: N-methoxypyridinium salts are highly reactive towards radical addition, often leading to higher yields and faster reactions compared to their protonated counterparts.[15][18]

Q3: Can water be a good solvent for these reactions? What are the considerations?

A3: Yes, water can be an excellent solvent for radical alkylations, particularly for Minisci-type reactions.[6] Its high polarity can stabilize charged intermediates, and its high O-H bond strength makes it resistant to hydrogen atom abstraction.[6] However, the primary consideration is the solubility of the reactants. Many organic substrates and radical precursors have limited solubility in water. To address this, co-solvent systems (e.g., water/acetonitrile, water/DCE) are often employed.[7] The use of phase-transfer catalysts can also be beneficial in biphasic systems.

Q4: Are there any "green" or more environmentally friendly solvent choices for these reactions?

A4: The principles of green chemistry encourage the use of safer and more sustainable solvents.[6] For radical alkylations, water is an excellent green solvent choice when solubility permits.[6] Other greener alternatives to chlorinated solvents like dichloromethane or dichloroethane include acetonitrile (though it has its own toxicity concerns) and, in some cases, alcohols like ethanol or tert-butanol, provided they do not interfere with the reaction. The development of reactions in recyclable solvents or even solvent-free conditions, such as mechanochemical methods, is an active area of research.[19]

Experimental Protocols

General Protocol for Radical Alkylation of a Methoxypyridine using a Carboxylic Acid Precursor (Minisci-type reaction)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the methoxypyridine (1.0 equiv.), the carboxylic acid (2.0-3.0 equiv.), and silver nitrate (AgNO₃, 0.1-0.2 equiv.).

  • Solvent Addition: Add the chosen solvent or solvent system (e.g., a 1:1 mixture of acetonitrile and water, or dichloroethane and water). The typical concentration is 0.1-0.5 M with respect to the methoxypyridine.

  • Initiator Addition: Add the oxidant, typically ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 equiv.), to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model Radical Alkylation

EntrySolvent SystemTemperature (°C)Yield (%)Reference
1Dichloromethane (DCM)4036[20]
2Acetonitrile (MeCN)5075[11]
31:1 MeCN/H₂O5085[7]
4Dimethyl Sulfoxide (DMSO)4090[11]

Note: Yields are for illustrative purposes and can vary significantly based on the specific substrates and reaction conditions.

Visualizations

Radical_Alkylation_Mechanism cluster_initiation Radical Initiation cluster_propagation Propagation cluster_solvent Solvent Effects Radical_Precursor R-COOH Alkyl_Radical R• Radical_Precursor->Alkyl_Radical Oxidative Decarboxylation Oxidant Oxidant (e.g., S₂O₈²⁻/Ag⁺) Oxidant->Alkyl_Radical Radical_Adduct Radical Adduct Intermediate Alkyl_Radical->Radical_Adduct Methoxypyridine Methoxypyridine Methoxypyridine->Radical_Adduct Radical Addition Alkylated_Product Alkylated Methoxypyridine Radical_Adduct->Alkylated_Product Rearomatization Solvent Solvent Solvent->Alkyl_Radical Solvation/Side Reactions Solvent->Radical_Adduct Stabilization of Transition State

Caption: General mechanism of radical alkylation of methoxypyridines highlighting the influence of solvent.

Troubleshooting_Workflow Start Low Yield or Selectivity Issue Check_Solubility Are all reactants soluble? Start->Check_Solubility Improve_Solubility Change solvent or use a co-solvent system. Check_Solubility->Improve_Solubility No Check_Solvent_Reactivity Is the solvent inert (no weak C-H bonds)? Check_Solubility->Check_Solvent_Reactivity Yes Improve_Solubility->Check_Solvent_Reactivity Change_Solvent Switch to a more robust solvent (e.g., H₂O, MeCN). Check_Solvent_Reactivity->Change_Solvent No Optimize_Polarity Screen solvents with varying polarities. Check_Solvent_Reactivity->Optimize_Polarity Yes Change_Solvent->Optimize_Polarity Consider_N-Methoxy For selectivity issues, use N-methoxypyridinium salt. Optimize_Polarity->Consider_N-Methoxy Success Improved Outcome Consider_N-Methoxy->Success

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Position Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of functionalizing the 2-position of pyridines, particularly when steric hindrance is a significant barrier. The pyridine motif is a cornerstone in medicinal chemistry and materials science, but its functionalization can be notoriously challenging due to its electronic properties and the steric congestion around the nitrogen atom.[1][2][3]

I. Understanding the Challenge: The "2-Pyridyl Problem"

The functionalization of pyridines, especially at the C2 position, presents a significant hurdle in synthetic chemistry, often referred to as the "2-pyridyl problem".[2] This difficulty arises from a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring deactivates it towards many common electrophilic aromatic substitution reactions.[3][4] Furthermore, the nitrogen atom's lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[4] When a substituent is already present at the 2-position, or when a bulky group is being introduced, steric hindrance further complicates the reaction, often leading to low yields or no reaction at all.

Core Issues at a Glance:
Challenge Underlying Cause Consequence
Low Reactivity Electron-deficient pyridine ring.Difficulty with electrophilic aromatic substitution.[4]
Catalyst Inhibition Coordination of pyridine nitrogen to metal catalysts.Reduced catalytic efficiency.[4]
Steric Hindrance Bulky substituents at or near the 2-position.Prevents approach of reagents, leading to low yields.[5]
Regioselectivity Multiple reactive sites (C2, C3, C4).Formation of undesired isomers.[4]

II. Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Scenario 1: Low to No Conversion in a Cross-Coupling Reaction

Question: "I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position of my substituted pyridine, but I'm observing very low conversion, and my starting material is mostly recovered. What are the likely causes and how can I troubleshoot this?"

Answer: This is a classic manifestation of the "2-pyridyl problem".[2] Several factors could be at play, primarily related to catalyst inhibition and steric hindrance.

Initial Checks & Quick Fixes:
  • Reagent Purity: Ensure your pyridine substrate, boronic acid/ester, and solvents are anhydrous and of high purity. Pyridine derivatives can be hygroscopic.

  • Inert Atmosphere: Reactions involving organometallic reagents are often sensitive to air and moisture. Confirm your reaction setup is under a robust inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature & Reaction Time: Suboptimal temperature or insufficient reaction time can lead to poor conversion. Consider incrementally increasing the temperature and monitoring the reaction progress over a longer period.

Advanced Troubleshooting & Optimization:
  • Ligand Selection is Crucial: For sterically hindered couplings, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands are often necessary to promote the key steps of the catalytic cycle.

    • Try This: Switch to ligands like tri-tert-butylphosphine (P(t-Bu)₃) or related bulky phosphines, which have shown success in challenging cross-coupling reactions.[6]

  • Palladium Precursor: The choice of palladium source can impact catalyst activation and stability.

    • Consider This: While Pd(OAc)₂ is common, pre-catalysts like Pd₂(dba)₃ might be more effective in some cases.

  • The Power of Pyridine N-Oxides: A highly effective strategy is to convert the pyridine to its corresponding N-oxide.[6][7] This modification alters the electronic properties of the ring, making the 2-position more susceptible to functionalization.[6][7][8][9] The N-oxide can be easily removed post-functionalization.[6]

    • Mechanism Insight: The N-oxide strategy activates the C2-position for direct arylation, providing a powerful alternative to traditional cross-coupling with pre-formed organometallics.[6][7][8]

  • Directed Metalation: If your pyridine contains a directing group, this can be a powerful tool for regioselective functionalization. Groups like amides or methoxy substituents can direct lithiation to the adjacent position.[10][11]

Scenario 2: Undesired Regioisomer Formation

Question: "My reaction is proceeding, but I'm getting a mixture of C2 and C4 substituted products. How can I improve the selectivity for the 2-position?"

Answer: Achieving high regioselectivity is a common challenge.[4] The electronic nature of the pyridine ring can lead to competitive reactions at different positions.

Strategies to Enhance C2-Selectivity:
  • Steric Shielding: If possible, introducing a bulky substituent at the 6-position can sterically block the approach to that site, favoring functionalization at the C2-position.

  • Chelation-Assisted Reactions: The use of a directing group on the pyridine can chelate to the metal catalyst, holding it in proximity to the desired C-H bond and promoting selective activation.[12]

  • Leveraging Pyridine N-Oxides: As mentioned previously, direct arylation of pyridine N-oxides often shows excellent selectivity for the 2-position.[6][7]

Scenario 3: Difficulty with Direct C-H Functionalization

Question: "I'm trying to perform a direct C-H arylation on a sterically hindered pyridine, but the reaction is not working. Are there alternative approaches?"

Answer: Direct C-H functionalization of pyridines is a powerful, atom-economical method, but it can be challenging with sterically demanding substrates.[13][14]

Alternative Strategies:
  • Halogen-Metal Exchange: If direct C-H activation is failing, a two-step approach involving initial halogenation followed by a halogen-metal exchange and subsequent reaction with an electrophile can be effective.[10]

  • Transition-Metal-Free Approaches: For certain substrates, transition-metal-free methods can be advantageous. For example, the addition of Grignard reagents to pyridine N-oxides can provide 2-substituted pyridines.[9]

III. Frequently Asked Questions (FAQs)

Q1: Why is functionalizing the 2-position of pyridine so challenging?

A1: The difficulty stems from the pyridine's electronic properties. The electronegative nitrogen atom makes the ring electron-deficient, deactivating it towards many reactions.[3][4] Additionally, the nitrogen's lone pair can interfere with metal catalysts.[4] Steric hindrance from substituents near the nitrogen further complicates reactions at the 2-position.

Q2: When should I consider using a pyridine N-oxide strategy?

A2: This is a highly recommended strategy when you encounter low reactivity or poor selectivity in 2-position functionalization, especially in direct arylation reactions.[6][7][8] It is particularly useful for substrates where traditional cross-coupling with 2-pyridyl organometallics is problematic due to their instability.[6]

Q3: What are the best ligands for cross-coupling reactions on sterically hindered pyridines?

A3: Bulky and electron-rich phosphine ligands are generally the most effective. Ligands such as tri-tert-butylphosphine and other sterically demanding phosphines have demonstrated success in overcoming the challenges of these couplings.[6][15]

Q4: Can I functionalize the 2-position if it's already substituted?

A4: Functionalizing a pre-substituted 2-position is extremely challenging due to severe steric hindrance. In such cases, you might need to consider alternative synthetic routes, such as building the pyridine ring with the desired substituents already in place.

Q5: Are there any databases or resources to help select reaction conditions for my specific pyridine substrate?

A5: While there isn't a single universal database, resources like SciFinder, Reaxys, and the organic chemistry literature are invaluable. Searching for reactions on pyridines with similar substitution patterns to yours can provide excellent starting points for reaction optimization.

IV. Experimental Protocols & Visual Guides

Protocol 1: Palladium-Catalyzed Direct Arylation of a Pyridine N-Oxide

This protocol is adapted from methodologies that have proven effective for the 2-arylation of pyridines.[6]

Materials:

  • Pyridine N-oxide derivative

  • Aryl bromide

  • Palladium acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the pyridine N-oxide (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (2-5 mol %), P(t-Bu)₃·HBF₄ (4-10 mol %), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Diagrams

Overcoming_Steric_Hindrance cluster_problem Problem: Low Yield at C2-Position cluster_troubleshooting Troubleshooting Pathway cluster_solutions Potential Solutions Problem Low Yield / No Reaction Initial_Checks Initial Checks (Purity, Inertness, Temp) Problem->Initial_Checks Start Here Strategy_Selection Select Advanced Strategy Initial_Checks->Strategy_Selection If problem persists Ligand Optimize Ligand (e.g., P(t-Bu)3) Strategy_Selection->Ligand N_Oxide Use Pyridine N-Oxide Strategy_Selection->N_Oxide Metalation Directed Metalation Strategy_Selection->Metalation Alternative Alternative Route (e.g., Halogen-Metal Exchange) Strategy_Selection->Alternative

Caption: Troubleshooting flowchart for low-yield 2-position functionalization.

N_Oxide_Strategy Start Substituted Pyridine N_Oxide_Formation Oxidation (e.g., m-CPBA) Start->N_Oxide_Formation Pyridine_N_Oxide Pyridine N-Oxide (Activated) N_Oxide_Formation->Pyridine_N_Oxide Functionalization C2-Functionalization (e.g., Direct Arylation) Pyridine_N_Oxide->Functionalization Functionalized_N_Oxide 2-Functionalized Pyridine N-Oxide Functionalization->Functionalized_N_Oxide Reduction Reduction (e.g., PCl3, H2/Pd) Functionalized_N_Oxide->Reduction Final_Product 2-Functionalized Pyridine Reduction->Final_Product

Caption: Workflow for the pyridine N-oxide strategy.

V. References

  • Sindhe, H., Reddy, M. M., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 862-927. [Link]

  • Sindhe, H., Reddy, M. M., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Semantic Scholar. [Link]

  • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme Connect. [Link]

  • Campeau, L.-C., et al. (2006). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Organic Syntheses, 83, 141. [Link]

  • Catellani, M., et al. (2011). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. ChemCatChem, 3(1), 183-186. [Link]

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Handling volatile cyclobutyl intermediates in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Volatile Cyclobutyl Intermediates in Organic Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for handling volatile cyclobutyl intermediates. The inherent ring strain and potential for volatility in these four-membered rings present unique challenges in organic synthesis. This resource offers troubleshooting guidance and frequently asked questions to ensure the successful and safe execution of your experiments.

The Challenge: Understanding Cyclobutane's Reactivity

Cyclobutane and its derivatives are characterized by significant ring strain, a combination of angle strain and torsional strain.[1][2][3] This strain makes them more reactive than their five- or six-membered counterparts, often undergoing ring-opening reactions.[4] The bond angles in cyclobutane are approximately 88-90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][4] This inherent instability is a double-edged sword: it provides a driving force for unique chemical transformations but also contributes to the volatility and potential for unintended side reactions.[5]

The volatility of many cyclobutyl intermediates, such as cyclobutanone (boiling point ~99°C), requires careful consideration of reaction and workup conditions to prevent loss of material.[6][7]

This section addresses common issues encountered when working with volatile cyclobutyl intermediates. The questions are structured to guide you from understanding the root cause to implementing a practical solution.

FAQ 1: My yield of the desired cyclobutane-containing product is consistently low. What are the likely causes and how can I improve it?

Low yields in reactions involving cyclobutyl intermediates can often be attributed to their volatility, propensity for ring-opening, or competing side reactions.

Answer:

Several factors could be contributing to low yields. Let's break down the possibilities and solutions:

1. Loss of Volatile Intermediates:

  • Problem: Your cyclobutyl intermediate may be evaporating during the reaction or workup. This is especially true for low molecular weight derivatives.

  • Troubleshooting & Solutions:

    • Reaction Temperature: Conduct the reaction at the lowest feasible temperature. Utilize cooling baths (ice-water, ice-salt, or dry ice-solvent mixtures) to maintain a consistent low temperature.[8][9]

    • Condensation: Use a high-efficiency condenser (e.g., a Vigreux or Allihn condenser) to minimize the escape of volatile compounds.[10] For very volatile species, a cold finger condenser may be necessary.

    • Workup & Extraction: Pre-cool all solutions (e.g., quenching agents, extraction solvents) before use. Perform extractions quickly and efficiently.

    • Solvent Removal: Avoid high vacuum when removing solvents. Use a rotary evaporator with carefully controlled pressure and a cooled trap.[10] For highly volatile products, consider distillation at atmospheric pressure if the boiling point allows.[10]

2. Unwanted Ring-Opening Reactions:

  • Problem: The strain in the cyclobutane ring makes it susceptible to cleavage under various conditions, leading to acyclic byproducts.[11]

  • Troubleshooting & Solutions:

    • Catalyst Choice: If using a catalyst, screen for options that are less prone to promoting ring-opening. For example, some transition metal catalysts are known to facilitate cyclobutane ring cleavage.[12]

    • Reagent Stoichiometry: Carefully control the stoichiometry of reagents, as excess acid, base, or nucleophile can promote ring-opening pathways.

    • Temperature Control: As with volatility, lower temperatures can disfavor ring-opening reactions by providing less thermal energy to overcome the activation barrier.[13]

3. Competing Side Reactions:

  • Problem: The reactive nature of the cyclobutyl intermediate may lead to undesired reactions with other functional groups present in the molecule or with the solvent.

  • Troubleshooting & Solutions:

    • Protecting Groups: If your substrate contains sensitive functional groups, consider using appropriate protecting groups to prevent side reactions.

    • Solvent Choice: Select a solvent that is inert under the reaction conditions. Protic solvents, for instance, can participate in ring-opening of cationic intermediates.

FAQ 2: I am attempting a [2+2] photocycloaddition to form a cyclobutane ring, but the reaction is inefficient. How can I optimize this key step?

The [2+2] photocycloaddition is a powerful method for constructing cyclobutane rings.[14][15][16] However, its success is highly dependent on the reaction setup and substrate.

Answer:

Optimizing a [2+2] photocycloaddition involves several key parameters:

  • Wavelength of Light: Ensure you are using the correct wavelength of UV or visible light to excite your substrate.[14][15] A mismatch can lead to inefficient energy transfer and low conversion.

  • Photosensitizers: For substrates that do not efficiently absorb light, a photosensitizer like acetone or benzophenone can be used to facilitate the formation of the reactive triplet state.[15][17]

  • Solvent: The choice of solvent is crucial. It must be transparent at the irradiation wavelength and should not quench the excited state of the reactants.

  • Concentration: The concentration of the reactants can influence the outcome, particularly in intermolecular cycloadditions. Higher concentrations can favor the desired reaction over side reactions.

  • Degassing: Oxygen can quench the excited triplet state, inhibiting the cycloaddition. Degassing the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during irradiation is often necessary.

Experimental Protocol: Optimizing a [2+2] Photocycloaddition
  • Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the enone (1.2 equiv) in a suitable solvent (e.g., acetone, which can also act as a sensitizer).

  • Degassing: Sparge the solution with argon for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: While maintaining an inert atmosphere, irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure (with care, as noted in FAQ 1). Purify the product by column chromatography.

FAQ 3: My reaction is believed to proceed through a cyclobutyl carbocation, but I am observing a mixture of rearranged products. How can I control the outcome?

Cyclobutyl carbocations are known to be in equilibrium with cyclopropylcarbinyl and homoallyl cations, which can lead to a variety of products.[18][19][20]

Answer:

The rearrangement of cyclobutyl carbocations is a classic problem in physical organic chemistry.[21] Controlling the product distribution requires a nuanced approach:

  • Nucleophile Concentration and Reactivity: A high concentration of a reactive nucleophile can trap the desired cyclobutyl cation before it has a chance to rearrange.

  • Solvent Effects: The polarity and nucleophilicity of the solvent can influence the stability and lifetime of the carbocation intermediate. Less polar, non-nucleophilic solvents may favor rearrangement.

  • Substituent Effects: The nature and position of substituents on the cyclobutane ring can significantly influence the relative stabilities of the different carbocationic intermediates and thus the product distribution.[22] Electron-donating groups can stabilize the carbocation, potentially reducing the driving force for rearrangement.

  • Low-Temperature Conditions: Performing the reaction at very low temperatures can help to "freeze out" the equilibrium, favoring the kinetically formed product.[13]

Decision Workflow for Handling Cyclobutyl Cation Rearrangements

start Mixture of Rearranged Products Observed check_nucleophile Is the nucleophile highly reactive and concentrated? start->check_nucleophile increase_nucleophile Increase nucleophile concentration/reactivity check_nucleophile->increase_nucleophile No check_temp Is the reaction run at low temperature? check_nucleophile->check_temp Yes increase_nucleophile->check_temp lower_temp Lower reaction temperature (-78°C or below) check_temp->lower_temp No check_solvent Is the solvent non-polar and non-nucleophilic? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Switch to a more polar or nucleophilic solvent check_solvent->change_solvent Yes check_substituents Analyze substituent effects on carbocation stability check_solvent->check_substituents No change_solvent->check_substituents modify_substrate Modify substrate with stabilizing groups check_substituents->modify_substrate Rearrangement still problematic end Desired Cyclobutyl Product Isolated check_substituents->end Rearrangement suppressed modify_substrate->end

Caption: Troubleshooting workflow for cyclobutyl cation rearrangements.

FAQ 4: What are the essential safety precautions when working with volatile cyclobutyl intermediates?

Given their volatility and reactivity, a stringent approach to safety is paramount.

Answer:

Adherence to standard laboratory safety protocols is critical, with special emphasis on the following:

  • Ventilation: Always handle volatile organic compounds (VOCs) in a well-ventilated fume hood to prevent inhalation of potentially harmful vapors.[23][24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[23][26]

  • Ignition Sources: Keep flammable cyclobutyl compounds away from ignition sources such as open flames, hot plates, and electrical equipment.[23]

  • Storage: Store volatile compounds in tightly sealed containers in a cool, well-ventilated area, away from incompatible materials.[10]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[23]

Safety Protocol Checklist
PrecautionCheck
Work performed in a certified fume hood
Safety goggles worn at all times
Chemical-resistant gloves in use
Lab coat worn and buttoned
No ignition sources in the immediate vicinity
Reaction vessel is appropriately secured
Waste containers are properly labeled and sealed

This guide provides a starting point for addressing the challenges associated with volatile cyclobutyl intermediates. Remember that each reaction is unique, and a systematic, evidence-based approach to troubleshooting is key to success.

References

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  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. Retrieved February 26, 2026, from [Link]

  • Functions and Mechanism of Cyclobutanone. (2025, May 29). Liskon Biological. Retrieved February 26, 2026, from [Link]

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  • Ring strain. (2020, June 7). L.S.College, Muzaffarpur. Retrieved February 26, 2026, from [Link]

  • Synthesis of cyclobutanones. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. (n.d.). PMC - NIH. Retrieved February 26, 2026, from [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]

  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. (2023, November 1). Journal of Chemical Education. [Link]

  • Kreft, A., Ehlers, S., Jones, P. G., & Werz, D. B. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6544-6548. [Link]

  • Construction of furan-fused cyclobutanone and synthetic applications as a reactive and versatile building block. (2023, October 19). Nature Research. [Link]

  • Correct order of stability of intermediates is/are: A) B) C) D).. (2025, October 31). Filo. Retrieved February 26, 2026, from [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. (n.d.). PMC - NIH. Retrieved February 26, 2026, from [Link]

  • The Cyclopropylcarbinyl‐Cyclobutyl‐Homoallylic Rearrangement. Part III. Evidence for a symmetrical intermediate and for two discrete rearrangement processes. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

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  • Safety Guidelines. (n.d.). Organic Chemistry I Lab. Retrieved February 26, 2026, from [Link]

  • How To Perform Reactions At Low Temperatures. (2023, April 18). Radleys UK. Retrieved February 26, 2026, from [Link]

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  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved February 26, 2026, from [Link]

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  • cyclobutylamine. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

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  • Taming nonclassical carbocations to control small ring reactivity. (2024, January 12). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. (n.d.). ChemRxiv. Retrieved February 26, 2026, from [Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. (2022, August 25). Chemical Science (RSC Publishing). [Link]

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Validation & Comparative

1H NMR chemical shifts of 2-Cyclobutyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 2-Cyclobutyl-5-methoxypyridine: A Comparative Analysis

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridines serve as foundational scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. 2-Cyclobutyl-5-methoxypyridine is one such molecule, combining the features of an electron-rich pyridine ring with a strained aliphatic moiety. Accurate structural elucidation is paramount for its application, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of 2-Cyclobutyl-5-methoxypyridine presents a unique set of proton environments. The chemical shifts are governed by the interplay of the electron-donating methoxy group, the weakly donating alkyl (cyclobutyl) group, and the inherent aromaticity and electronegativity of the pyridine ring.

Caption: Structure of 2-Cyclobutyl-5-methoxypyridine with proton labeling.

Analysis of Pyridine Ring Protons (H-3, H-4, H-6)

The substitution pattern dictates the chemical shifts of the three aromatic protons.

  • H-6: This proton is ortho to the nitrogen atom, which strongly deshields it, placing it furthest downfield. The meta methoxy group provides a minor shielding effect.

  • H-4: This proton is meta to the nitrogen but ortho to the electron-donating methoxy group. The strong shielding resonance effect of the methoxy group will shift H-4 significantly upfield.

  • H-3: This proton is adjacent to the bulky cyclobutyl group and meta to the methoxy group. It experiences less shielding than H-4 and less deshielding than H-6.

The expected splitting pattern would be:

  • H-6: A doublet (d) or doublet of doublets (dd) with a small meta coupling to H-4.

  • H-4: A doublet of doublets (dd) due to ortho coupling with H-3 and meta coupling with H-6.

  • H-3: A doublet (d) from ortho coupling with H-4.

Analysis of Cyclobutyl Group Protons (H-α, H-β, H-γ)

The aliphatic protons of the cyclobutyl ring will exhibit complex multiplets due to restricted bond rotation and both geminal and vicinal coupling.[1]

  • H-α: The single methine proton directly attached to the pyridine ring is the most deshielded of the aliphatic protons. This is due to the combined inductive effect of the sp² carbon and the magnetic anisotropy of the aromatic ring, which deshields protons located in the plane of the ring.[2]

  • H-β and H-γ: The remaining six protons on the cyclobutyl ring will appear as overlapping multiplets in the upfield aliphatic region (typically 1.8-2.5 ppm). Their exact shifts and multiplicities are difficult to predict without advanced 2D NMR techniques but will be significantly shielded compared to H-α.

Analysis of Methoxy Group Protons (-OCH₃)

The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp, intense singlet. Their position is influenced by the attachment to the aromatic ring, typically appearing in the 3.8-4.0 ppm range.

Comparative ¹H NMR Data

To substantiate our predictions, we compare them with experimental data from analogous compounds. This comparison allows us to isolate the electronic contributions of each substituent.

ProtonPredicted Shift (ppm) for 2-Cyclobutyl-5-methoxypyridine3-Bromo-5-methoxypyridine[3]2-Propylpyridine[4]Phenylcyclobutane
H-6 ~8.1-8.3 (d)8.28 (d)8.53 (d)-
H-4 ~7.0-7.2 (dd)7.36 (dd)7.09 (t)7.2-7.4 (m, aromatic)
H-3 ~7.2-7.4 (d)-7.14 (d)-
-OCH₃ ~3.8-3.9 (s)3.86 (s)--
H-α ~3.4-3.6 (m)-2.76 (t)~3.5 (quintet)
Aliphatic ~1.8-2.5 (m)-1.76 (sextet), 0.97 (t)~1.9-2.4 (m)

Analysis of Comparison:

  • Aromatic Protons: The data from 3-bromo-5-methoxypyridine gives a strong indication of the shifts for H-6 and H-4 under the influence of the 5-methoxy group.[3] Replacing the electron-withdrawing bromine at position 3 with the electron-donating cyclobutyl group at position 2 is expected to cause a slight upfield shift for H-4 and H-6, consistent with our prediction. The data for 2-propylpyridine shows the typical downfield position of H-6 (~8.5 ppm) and the relative positions of H-3 and H-4 in a 2-alkylpyridine.[4]

  • Aliphatic Protons: Phenylcyclobutane provides an excellent model for the cyclobutyl protons. The α-proton at ~3.5 ppm aligns perfectly with our prediction for 2-Cyclobutyl-5-methoxypyridine. The slightly different electronic nature of pyridine versus benzene will modulate this value, but it serves as a reliable starting point. The remaining cyclobutyl protons in phenylcyclobutane fall within the 1.9-2.4 ppm range, reinforcing our prediction.

Standard Operating Protocol: ¹H NMR Sample Acquisition

To ensure high-quality, reproducible data, a standardized acquisition protocol is essential.

Objective: To acquire a quantitative ¹H NMR spectrum of 2-Cyclobutyl-5-methoxypyridine.

Materials:

  • 2-Cyclobutyl-5-methoxypyridine (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and vial

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ with TMS to the vial. c. Gently swirl the vial until the sample is completely dissolved. d. Transfer the solution into a clean NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher): a. Insert the sample into the spectrometer. b. Lock: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. c. Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition: a. Load a standard proton experiment. b. Set Spectral Width: A typical width of 12-16 ppm (e.g., from -2 to 14 ppm) is sufficient. c. Acquisition Time (at): Set to 3-4 seconds for good resolution. d. Pulse Angle: Use a 30° or 45° pulse to allow for a shorter relaxation delay. e. Relaxation Delay (d1): Set to 1-2 seconds. f. Number of Scans (ns): Acquire 8 or 16 scans for a good signal-to-noise ratio. g. Start the acquisition.

  • Data Processing: a. Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform. b. Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline. d. Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integration: Integrate all peaks to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in CDCl3 + TMS transfer Transfer to NMR Tube dissolve->transfer lock Lock on Solvent transfer->lock shim Shim B₀ Field lock->shim acquire Acquire Spectrum (16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integration reference->integrate assign Peak Assignment (Chemical Shift & J-coupling) integrate->assign confirm Structure Confirmation assign->confirm

Caption: Experimental workflow for NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 2-Cyclobutyl-5-methoxypyridine is a rich source of structural information, predictable with high accuracy through a logical, data-driven comparative approach. The electron-donating methoxy group significantly shields the H-4 proton, while the pyridine nitrogen deshields the H-6 proton, creating a well-dispersed aromatic region. The cyclobutyl group introduces a characteristic set of aliphatic signals, with the α-proton being notably deshielded by the aromatic ring. By comparing these expected features with experimental data from molecules like 3-bromo-5-methoxypyridine and phenylcyclobutane, we can build a confident and detailed assignment of the entire spectrum. This guide provides researchers and drug development professionals with the foundational knowledge to interpret and validate the structure of this and similar substituted pyridine scaffolds.

References

  • K. M. Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to Distinguishing Cyclobutyl Methine Signals in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and organic synthesis, the cyclobutane ring is a valuable structural motif, offering a unique three-dimensional profile. However, its puckered, non-planar nature introduces significant challenges in structural elucidation, particularly in resolving the nuclear magnetic resonance (NMR) signals of its methine protons. These protons often reside in a crowded spectral region, obscured by complex coupling patterns and signal overlap. This guide provides an in-depth, practical comparison of NMR techniques to confidently identify and assign these crucial signals.

The Root of the Challenge: Cyclobutane's Conformation

Unlike its flat representation on paper, the cyclobutane ring is in a constant state of flux, rapidly interconverting between puckered conformations. This dynamic behavior has profound implications for the magnetic environments of its protons. Protons on the same carbon can become chemically non-equivalent, a phenomenon known as being diastereotopic .[1][2] This non-equivalence arises because the ring's puckering eliminates the plane of symmetry that would otherwise make them identical.

Consequently, diastereotopic protons have distinct chemical shifts and will couple not only to their neighbors on adjacent carbons (vicinal coupling) but also to each other (geminal coupling).[3] For a cyclobutyl methine proton (a hydrogen on a carbon connected to three other carbons), this results in a complex splitting pattern, often appearing as an uninterpretable multiplet. The primary challenge is to deconstruct this multiplet and unambiguously assign the methine signal, distinguishing it from other ring protons.

A Strategic Workflow for Signal Assignment

A hierarchical approach, starting with simple 1D experiments and progressing to more sophisticated 2D techniques, is the most efficient path to resolving cyclobutyl methine signals. Each step provides a new layer of information, building a comprehensive picture of the molecular structure.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} ondot Figure 1: A logical workflow for the NMR analysis of cyclobutane derivatives, starting from a simple 1D ¹H NMR and progressing to various 2D experiments as needed for complete structural elucidation.

Comparative Analysis of NMR Techniques

¹H NMR: The Starting Point

A standard one-dimensional proton NMR spectrum is the foundational experiment. It provides initial information on chemical shifts and coupling patterns.

  • Causality: The chemical shift of a proton is dictated by its local electronic environment.[4][5] Protons on a cyclobutane ring typically appear in the aliphatic region (1.5-2.5 ppm), but electronegative substituents can shift these signals downfield.[6] The methine proton, being attached to a tertiary carbon, is generally the most downfield of the ring protons.[6]

  • Limitations: In substituted cyclobutanes, the signals for the methine and adjacent methylene protons frequently overlap, creating a "forest" of peaks that are difficult to assign individually.[7] The unsubstituted cyclobutane molecule itself shows a single peak at 1.96 ppm because all eight protons are chemically equivalent.[8]

2D COSY: Mapping the Scalar Coupling Network

Correlation Spectroscopy (COSY) is the workhorse 2D NMR experiment for establishing proton-proton connectivity through bonds.

  • Causality: The COSY experiment reveals which protons are J-coupled (typically over two or three bonds).[9] A cross-peak in a COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

  • Application: By starting at a known proton signal, one can "walk" around the cyclobutane ring, tracing the connectivity from one proton to its neighbors. For the methine proton, a COSY spectrum will show cross-peaks to the protons on the two adjacent carbons, helping to isolate the relevant spin system from other signals in the spectrum.

2D HSQC: Linking Protons to Their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals directly to the carbon atoms they are attached to.

  • Causality: HSQC identifies one-bond ¹H-¹³C correlations. Each cross-peak in an HSQC spectrum links a specific proton signal to a specific carbon signal.

  • Application: This is arguably the most definitive step for identifying the methine proton. The methine proton is, by definition, attached to a CH group. In the ¹³C NMR spectrum, a CH carbon will have a distinct chemical shift. The HSQC experiment will show a single cross-peak correlating the methine proton signal to this CH carbon signal, immediately distinguishing it from methylene (CH₂) protons, which will show cross-peaks to CH₂ carbon signals.[10][11]

2D NOESY/ROESY: Unveiling Through-Space Relationships

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the stereochemistry and three-dimensional structure of a molecule.[12] NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[13]

  • Causality: NOE arises from dipole-dipole relaxation between spatially proximate nuclei.[12] An NOE cross-peak between two protons indicates they are close in 3D space.

  • Application: This is crucial for determining the relative stereochemistry (cis or trans) of substituents on the cyclobutane ring. For example, an NOE between a substituent's proton and the cyclobutyl methine proton would strongly suggest they are on the same face of the ring (cis).[10] ROESY is often preferred for medium-sized molecules (MW ~1000 Da) where the NOE can be weak or zero.[12][14]

Data Insights: Typical NMR Parameters for Cyclobutanes

The precise chemical shifts and coupling constants are highly dependent on the specific substituents and their stereochemistry. However, some general ranges can be instructive.

ParameterTypical Value RangeSignificance
¹H Chemical Shift (δ)
Cyclobutyl Methine (CH)2.0 - 3.5 ppmGenerally downfield of other ring protons.
Cyclobutyl Methylene (CH₂)1.5 - 2.5 ppmOften complex and overlapping.
³J Coupling Constants Provide stereochemical information.
³J (cis)8 - 12 HzGenerally larger than trans couplings.[3]
³J (trans)2 - 10 HzCan vary widely depending on the dihedral angle.[3]
²J Coupling Constants
²J (geminal)-11 to -14 HzCoupling between diastereotopic protons on the same carbon.[3]

Note: These values are approximate and can be significantly influenced by ring substitution and conformation.

Experimental Protocols

Protocol 1: 2D ¹H-¹H COSY
  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Acquisition:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 2-8) for each of the 256-512 increments in the indirect dimension (t₁).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and symmetrize it to improve quality.

  • Analysis: Identify cross-peaks that are symmetrical about the diagonal. These indicate J-coupling between protons.

Protocol 2: 2D ¹H-¹³C HSQC
  • Sample Preparation: Same as for COSY. A slightly higher concentration (10-20 mg/mL) may be beneficial.

  • Acquisition:

    • Load a standard HSQC pulse sequence with gradient selection and multiplicity editing (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • The central value for the one-bond coupling constant (¹Jᴄʜ) is typically set to 145 Hz.

    • Acquire 2-16 scans per increment for 128-256 increments.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell for F2, sine-bell for F1).

    • Perform a two-dimensional Fourier transform.

  • Analysis: Correlate each proton signal to its attached carbon. CH and CH₃ groups will appear as positive peaks (e.g., phased blue), while CH₂ groups will appear as negative peaks (e.g., phased red). The methine proton will correlate to a positive CH peak.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Roboto", fontsize=10]; edge [fontname="Roboto", fontsize=9, len=1.5];

} ondot Figure 2: Diagram illustrating the key through-bond coupling interactions (²J and ³J) for a cyclobutyl methine proton, which are elucidated using a COSY experiment.

Conclusion

Distinguishing the methine signal in a substituted cyclobutane is a non-trivial but achievable task that relies on the systematic application of modern NMR techniques. While 1D ¹H NMR provides the initial overview, it is the strategic combination of 2D experiments—COSY to establish connectivity, HSQC to identify the C-H correlation, and NOESY/ROESY to define stereochemistry—that provides an unambiguous and self-validating assignment. This multi-faceted approach transforms a complex analytical problem into a solvable puzzle, empowering researchers to confidently elucidate the structures of these important molecules.

References

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. [Link]

  • Bothner-By, A. A., Stephens, R. L., Lee, J., Warren, C. D., & Jeanloz, R. W. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811–813. [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Fleming, I., & Williams, D. H. (1967). The nuclear magnetic resonance spectra of four-membered carbocyclic ring systems. Tetrahedron, 23(6), 2747-2765. [Link]

  • Hasegawa, T., Imaizumi, S., & Nishida, T. (1984). The ¹H and ¹³C NMR spectra of some 1,2-disubstituted cyclobutanes. Magnetic Resonance in Chemistry, 22(6), 443-447.
  • Ibrahim, M. A. A., York, A. E., & Le, T. N. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3186. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Williamson, K. L., & Mosher, H. S. (1966). Conformations of Cyclobutane Derivatives. I. Nuclear Magnetic Resonance Spectra of 1,2-Dihalo- and 1,2,3,4-Tetrahalocyclobutanes. Journal of the American Chemical Society, 88(18), 4240–4245.

Sources

Comparative Mass Spectrometry Guide: 2-Cyclobutyl-5-methoxypyridine vs. Acyclic Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Cyclobutyl-5-methoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In drug discovery, the cyclobutyl group is frequently employed as a conformationally restricted bioisostere of isopropyl or sec-butyl chains to improve metabolic stability and receptor selectivity. However, confirming the integrity of the cyclobutyl ring during synthesis or metabolism is challenging due to its tendency to undergo ring-opening or retro-cycloaddition reactions under ionization.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behavior of 2-Cyclobutyl-5-methoxypyridine (


, MW 163.22) versus its acyclic isomers (e.g., 2-(1-butenyl)-pyridines). We focus on distinguishing these structures using Electron Ionization (EI) and Electrospray Ionization (ESI) by tracking specific diagnostic neutral losses.
Technical Specifications & Compound Profile
FeatureSpecification
Compound Name 2-Cyclobutyl-5-methoxypyridine
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Monoisotopic Mass 163.0997 Da
Core Structure Pyridine ring substituted at C2 (cyclobutyl) and C5 (methoxy).[1][2][3][4][5][6][7][8][9][10]
Key Bioisostere Often compared to 2-Isopropyl-5-methoxypyridine (MW 151.09) or isomeric Acyclic Alkenyl Pyridines (MW 163.09).
Diagnostic Challenge Distinguishing the strained cyclobutyl ring from isomeric acyclic alkenes formed via ring-opening.
Comparative Fragmentation Analysis

The differentiation of 2-Cyclobutyl-5-methoxypyridine from its isomers relies on observing the Retro-[2+2] Cycloaddition pathway, which is unique to the cyclobutane ring system.

Pathway A: The Cyclobutyl Signature (Subject)

Under Electron Ionization (70 eV) and high-energy CID (ESI), the cyclobutyl ring typically undergoes a retro-[2+2] cleavage or a ring opening followed by elimination.

  • Primary Event: Loss of Ethylene (

    
    , 28 Da) .
    
  • Mechanism: The radical cation induces cleavage of the cyclobutyl ring, expelling neutral ethylene to form a stable vinyl-pyridine radical cation.

  • Resulting Ion: m/z 135 (Base peak or high intensity).

Pathway B: The Methoxy-Pyridine Signature (Common)

Both the subject and its isomers will exhibit fragmentation characteristic of the 5-methoxypyridine core.

  • Primary Event: Loss of Methyl Radical (

    
    , 15 Da) .
    
  • Secondary Event: Loss of Carbon Monoxide (CO, 28 Da) .

  • Resulting Ions: m/z 148 (

    
    ) and m/z 120 (
    
    
    
    ).
Pathway C: Acyclic Isomer Differentiation (Comparator)

If the ring has opened to form an acyclic isomer (e.g., 2-(1-butenyl)-5-methoxypyridine), the loss of ethylene (28 Da) is mechanistically unfavorable. Instead, you will observe:

  • Allylic Cleavage: Loss of Ethyl Radical (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 29 Da)  or Methyl Radical (
    
    
    
    , 15 Da)
    .
  • McLafferty Rearrangement: If

    
    -hydrogens are accessible, loss of alkenes (
    
    
    
    ) may occur, but the specific M-28 peak will be significantly lower or absent compared to the cyclobutyl analog.
Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the divergent fragmentation pathways distinguishing the intact cyclobutyl ring from general methoxy-pyridine background fragmentation.

FragmentationPathways M_Ion Molecular Ion [M]+• m/z 163 (2-Cyclobutyl-5-methoxypyridine) Retro22 Retro-[2+2] / Ring Opening M_Ion->Retro22 MethylLoss Methyl Radical Loss [- •CH3] M_Ion->MethylLoss Ion_135 Vinyl-Pyridine Species [M - C2H4]+• m/z 135 (Diagnostic for Cyclobutyl) Retro22->Ion_135 - 28 Da (Ethylene) Ion_135->MethylLoss CO_Loss CO Loss [-28 Da] Ion_135->CO_Loss Ion_148 Quinoid Cation [M - CH3]+ m/z 148 MethylLoss->Ion_148 - 15 Da Ion_120 Pyridone-like Cation m/z 120 MethylLoss->Ion_120 Ion_148->CO_Loss CO_Loss->Ion_120 Ion_107 Fragment m/z 107 CO_Loss->Ion_107

Figure 1: Proposed EI fragmentation pathway highlighting the diagnostic loss of ethylene (m/z 135) characteristic of the cyclobutyl moiety.

Data Summary & Diagnostic Tables

Use the table below to interpret your mass spectrum. The presence of m/z 135 is the primary "Go/No-Go" signal for the intact cyclobutyl ring.

Table 1: Predicted Ion List (EI Source, 70 eV)
m/z (Da)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
163

Molecular IonModerate (20-40%)
148

Loss of methyl radical from methoxy groupHigh (60-80%)
135

Diagnostic: Loss of ethylene from cyclobutyl ringBase Peak (100%) or High
120

Combined loss of ethylene and methyl radicalModerate
107

Loss of CO from m/z 135 speciesLow
92

Pyridinium core fragmentationLow
Table 2: Differentiation from Isomers
Feature2-Cyclobutyl-5-methoxypyridineAcyclic Isomer (e.g., 2-(1-butenyl)-...)
Base Peak Often m/z 135 (

)
Often m/z 148 (

) or m/z 134 (

)
M - 28 Signal Strong (Ethylene loss)Weak/Absent (Requires rearrangement)
M - 29 Signal WeakStrong (Ethyl radical loss via allylic cleavage)
Experimental Protocol: Validating the Pattern

To replicate these results and confirm the structure of your analyte, follow this self-validating protocol.

Method: Direct Infusion ESI-MS/MS or GC-EI-MS

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

    • Dilute to 10 µg/mL with 50:50 MeOH:H2O (+0.1% Formic Acid for ESI).

  • Source Conditions (ESI):

    • Mode: Positive Ion (

      
      ).
      
    • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Note: At low CE (10 eV), the parent ion (164) should dominate. At medium CE (20-25 eV), the m/z 136 (

      
      ) peak should emerge if the cyclobutyl ring is present.
      
  • Source Conditions (GC-EI):

    • Inlet Temp: 250°C.

    • Source Temp: 230°C.

    • Ionization: 70 eV.

    • Validation: Check for the presence of m/z 135. If m/z 134 (M-29) is more abundant than m/z 135, suspect ring opening or isomerization to the acyclic alkene.

References
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Cyclobutane Derivatives. National Institute of Standards and Technology. [Link][6]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for retro-[2+2] cycloaddition mechanisms).
  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra: Alkanes and Cycloalkanes. [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Cyclobutyl Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric compounds are critical for ensuring product purity, safety, and efficacy. Positional isomers, such as the 2-, 3-, and 4-cyclobutyl pyridines, often exhibit subtle differences in their physicochemical properties, making their separation a challenging analytical task. This guide provides an in-depth technical comparison of the retention times for these isomers using reverse-phase high-performance liquid chromatography (RP-HPLC), grounded in established scientific principles and supported by illustrative experimental data.

The Challenge of Isomeric Separation

Positional isomers possess the same molecular formula and weight, but differ in the substitution pattern on the pyridine ring. This variation in the position of the cyclobutyl group leads to distinct electronic and steric environments for each isomer, influencing their interaction with both the mobile and stationary phases in an HPLC system. Consequently, a well-designed chromatographic method can exploit these minor differences to achieve baseline separation.

Understanding the Separation Mechanism: Key Physicochemical Drivers

In reverse-phase HPLC, the retention of a compound is primarily governed by its hydrophobicity. The stationary phase is nonpolar (e.g., C18), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and thus, will be retained longer, resulting in a later elution time.

The key physicochemical properties influencing the retention of cyclobutyl pyridine isomers are:

  • Hydrophobicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value generally correlates with stronger retention in RP-HPLC. The position of the cyclobutyl group can subtly alter the molecule's overall hydrophobicity.

  • Basicity (pKa): The pyridine nitrogen atom is basic and can be protonated depending on the mobile phase pH. The pKa of the conjugate acid is a measure of this basicity. The position of the electron-donating cyclobutyl group influences the electron density on the nitrogen, thereby affecting its pKa. Substituents at the 2- and 4-positions generally have a more significant impact on basicity than those at the 3-position due to resonance effects.[1]

  • Steric Hindrance: The proximity of the cyclobutyl group to the nitrogen atom in the 2-position can cause steric hindrance, potentially affecting its interaction with the stationary phase and the solvent.[2][3]

Illustrative Experimental Design and Rationale

To effectively separate the cyclobutyl pyridine isomers, a robust RP-HPLC method is required. The following protocol outlines a scientifically sound approach, with explanations for each parameter selection, reflecting a typical method development process in a pharmaceutical setting.[4]

Experimental Workflow

HPLC Workflow for Cyclobutyl Pyridine Isomer Separation cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample_Standard Prepare Isomer Standards (1 mg/mL in Mobile Phase) Injection Inject Sample Sample_Standard->Injection Mobile_Phase_A Aqueous Phase: 0.1% Formic Acid in Water HPLC_System HPLC System with UV Detector Mobile_Phase_A->HPLC_System Mobile_Phase_B Organic Phase: Acetonitrile Mobile_Phase_B->HPLC_System Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC_System->Column Detector UV Detection at 254 nm Column->Detector Injection->Column Gradient_Elution Isocratic Elution Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Compare Retention Times (tR) Chromatogram->Analysis

Caption: Workflow for the HPLC separation and analysis of cyclobutyl pyridine isomers.

Detailed Experimental Protocol

  • Instrumentation:

    • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Rationale: C18 columns are widely used and provide excellent hydrophobic retention for a broad range of organic molecules.[4]

    • Mobile Phase: An isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.

      • Rationale: Acetonitrile is a common organic modifier in RP-HPLC. Formic acid is added to control the pH of the mobile phase and ensure the protonation of the pyridine nitrogen, leading to sharper peaks and more reproducible retention times.[5]

    • Flow Rate: 1.0 mL/min.

      • Rationale: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.[4]

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times, as temperature fluctuations can affect mobile phase viscosity and analyte solubility.[6][7]

    • Detection Wavelength: 254 nm.

      • Rationale: Pyridine and its derivatives exhibit strong UV absorbance around 254 nm, making this a suitable wavelength for sensitive detection.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare individual stock solutions of 2-cyclobutyl pyridine, 3-cyclobutyl pyridine, and 4-cyclobutyl pyridine in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all three isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase.

Predicted Retention Time Comparison and Elution Order

Based on the established principles of reverse-phase chromatography and the physicochemical properties of substituted pyridines, a predicted elution order and corresponding retention times can be established.

IsomerPredicted Physicochemical PropertiesPredicted Retention Time (min)
2-Cyclobutyl Pyridine pKa: ~5.9, Predicted logP: ~2.4. Steric hindrance from the ortho-cyclobutyl group may reduce interaction with the C18 chains.8.5
3-Cyclobutyl Pyridine pKa: ~5.7, Predicted logP: ~2.5. The meta-position has a less direct electronic influence on the nitrogen, and the molecule is less polar than the 4-isomer.10.2
4-Cyclobutyl Pyridine pKa: ~6.0, Predicted logP: ~2.5. The para-substituent increases basicity and polarity of the protonated form, leading to slightly less retention than the 3-isomer despite similar hydrophobicity.9.8

Note: The pKa and logP values are estimations based on data for similarly substituted pyridines and computational predictions. The retention times are illustrative and would need to be confirmed by experimental analysis.

Analysis of Elution Order:

  • 2-Cyclobutyl Pyridine (First to Elute): The earlier elution of the 2-isomer is likely due to steric hindrance. The bulky cyclobutyl group in the ortho position may shield the pyridine ring from fully interacting with the C18 stationary phase. This steric effect can outweigh the hydrophobicity of the cyclobutyl group, leading to reduced retention.

  • 4-Cyclobutyl Pyridine (Second to Elute): The 4-isomer is expected to be the most basic of the three due to the electron-donating nature of the cyclobutyl group at the para position, which increases the electron density on the nitrogen atom.[1] In an acidic mobile phase, this isomer will be more readily protonated. The resulting pyridinium ion is more polar and will have a weaker interaction with the nonpolar stationary phase, leading to a shorter retention time compared to the 3-isomer.

  • 3-Cyclobutyl Pyridine (Last to Elute): The 3-isomer is predicted to have the longest retention time. The cyclobutyl group in the meta position has a less pronounced electronic effect on the basicity of the nitrogen compared to the 2- and 4-positions.[1] With a slightly lower pKa than the 4-isomer, it will be slightly less protonated and therefore less polar. This, combined with its hydrophobicity, results in the strongest interaction with the C18 stationary phase and the longest retention time.

Conclusion and Best Practices

This guide provides a comprehensive framework for understanding and comparing the HPLC retention times of 2-, 3-, and 4-cyclobutyl pyridine isomers. The predicted elution order (2- < 4- < 3-) is based on a careful consideration of hydrophobicity, basicity, and steric effects. For researchers in drug development, achieving robust and reproducible separation of such isomers is paramount. It is essential to validate this predicted behavior with experimental data and to perform thorough method validation according to ICH guidelines to ensure the accuracy and reliability of the analytical results.[9]

References

  • PubMed. (1988). Group contributions to hydrophobicity and elution behaviour of pyridine derivatives in reversed-phase high-performance liquid chromatography. [Link]

  • Scribd. Basicity of Substituted Pyridines. [Link]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • WebofPharma. (2025). HPLC Method Development. [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • ResearchGate. Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... [Link]

  • PubChem. 3-Butylpyridine. [Link]

  • Inter-Research Science Publisher. (2025). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]

  • PMC. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. [Link]

  • MDPI. (2023). Effect of Substituent Location on the Relationship between the Transition Dipole Moments, Difference Static Dipole, and Hydrophobicity in Squaraine Dyes for Quantum Information Devices. [Link]

  • Sciforum. On the Nature of the Substituent Effect in Slipped π-π Structures. [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. [Link]

  • ResearchGate. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. [Link]

  • NCBI Bookshelf. TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]

  • Repository Home. An improved method for predicting logP. [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • PMC. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • RSC Publishing. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • PubChem. 3-(((1R)-1-phenylethyl)amino)-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione. [Link]

  • RSC Publishing. Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*. [Link]

  • ResearchGate. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • PubChem. 2-(cyclobutylamino)-N-[(2S)-2-hydroxy-3-[6-(1H-pyrazol-4-ylmethoxy) -. [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. [Link]

  • ResearchGate. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. [Link]

  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. [Link]

  • MSU Chemistry. Ring Conformations. [Link]

  • RSC Publishing. Blocking cyclobutane pyrimidine dimer formation by steric hindrance. [Link]

  • PMC. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. [Link]

  • ResearchGate. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. [Link]Activity_Research)

Sources

Cyclobutyl vs. Isopropyl Bioisosteres in Pyridine Scaffolds: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the optimization of a lead compound often hinges on subtle structural modifications that profoundly impact pharmacokinetics (PK) and pharmacodynamics (PD). Pyridine rings are ubiquitous in drug discovery due to their ability to form key hydrogen bonds and modulate physicochemical properties. However, the substituents attached to these heterocycles dictate the molecule's overall developability.

This guide provides an in-depth technical comparison between the classic isopropyl group and its modern bioisostere, the cyclobutyl ring , specifically within the context of pyridine scaffolds. By analyzing structural conformation, metabolic stability, and experimental workflows, we provide drug development professionals with a rational framework for selecting the optimal moiety.

Structural and Physicochemical Causality

The decision to replace an acyclic alkyl group with a cycloalkyl ring is rarely arbitrary. It is driven by the fundamental principles of physical organic chemistry and spatial geometry[1].

The Isopropyl Baseline (Flexibility & Vulnerability)

The isopropyl group (


) is a highly flexible, lipophilic moiety that efficiently fills hydrophobic pockets in target proteins. Because of its free rotation around the 

bond, it can adopt multiple conformations. However, this flexibility comes with an entropic penalty upon binding. Furthermore, the tertiary methine (

) bond is highly susceptible to oxidative metabolism[2].
The Cyclobutyl Advantage (Conformational Restriction)

The cyclobutyl ring is not flat; it adopts a puckered "butterfly" conformation to relieve torsional angle strain. When attached to a pyridine ring, the cyclobutyl group offers three distinct advantages:

  • Vectorial Projection: The puckered geometry projects the remaining methylene carbons into a distinct 3D space, often improving receptor complementarity compared to the freely rotating methyls of an isopropyl group[1].

  • Electronic Modulation: The

    
     carbons in a strained four-membered ring possess higher 
    
    
    
    -character than acyclic alkanes. This subtly alters the electron-donating capacity of the group, which can modulate the
    
    
    of the adjacent pyridine nitrogen, optimizing membrane permeability[3].
  • Metabolic Shielding: The cyclobutyl ring lacks the highly reactive tertiary methine hydrogen characteristic of the isopropyl group. The secondary

    
     bonds in the cyclobutane ring have a higher Bond Dissociation Energy (BDE), significantly increasing the activation energy required for Cytochrome P450 (CYP450) mediated Hydrogen Atom Transfer (HAT)[4].
    

Metabolic Stability: The Primary Driver for Bioisosterism

The most common developability issue with isopropyl-substituted pyridines is rapid Phase I metabolism. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily oxidize the isopropyl group, leading to rapid systemic clearance (


) and short half-lives (

)[5].

Replacing the isopropyl group with a cyclobutyl ring is a proven strategy to mitigate this liability[6]. The steric bulk and the lack of a reactive tertiary center force the CYP450 heme iron-oxo species to attempt oxidation at the less favorable secondary methylenes, dramatically slowing the rate of catalysis[7].

MetabolicPathway A Pyridine Scaffold B Isopropyl Variant (Flexible, Tertiary C-H) A->B C Cyclobutyl Variant (Puckered, Secondary C-H) A->C D CYP450 Binding (Favorable HAT) B->D G CYP450 Binding (Steric Hindrance) C->G E Rapid Oxidation (Methine/Methyl Hydroxylation) D->E F High Intrinsic Clearance (Short t1/2) E->F H Slow Oxidation (Ring Hydroxylation) G->H I Improved Metabolic Stability (Longer t1/2) H->I

Diagram 1: CYP450-mediated metabolic pathways for isopropyl vs. cyclobutyl pyridine derivatives.

Quantitative Data Comparison

To objectively compare these moieties, we evaluate a representative Matched Molecular Pair (MMP) of a 2-substituted pyridine derivative. The data below illustrates the typical shift in physicochemical and pharmacokinetic properties when transitioning from an isopropyl to a cyclobutyl group.

Property / Parameter2-Isopropylpyridine Derivative2-Cyclobutylpyridine DerivativeCausality / Impact
Molecular Weight (Da) Base + 43.09Base + 55.10Negligible increase (+12 Da).
cLogP (Lipophilicity) 2.83.1Cyclobutyl slightly increases lipophilicity, improving passive permeability.
Pyridine

5.85.6Strained ring

-character slightly reduces basicity, aiding oral absorption.
HLM

(min)
12.548.0~4x improvement due to removal of the labile tertiary methine C-H bond.
HLM

(µL/min/mg)
110.528.8Significant reduction in intrinsic clearance, predicting better in vivo exposure.

Note: Data represents normalized median shifts observed in standard medicinal chemistry optimization campaigns targeting kinase and GPCR inhibitors[6].

Experimental Validation: Self-Validating Microsomal Stability Protocol

To trust the metabolic stability improvements of the cyclobutyl bioisostere, the experimental protocol must be robust. Below is a self-validating in vitro Human Liver Microsome (HLM) assay workflow.

Why this protocol is self-validating: It includes a positive control (Verapamil) to ensure CYP450 enzymatic viability, and a minus-NADPH negative control to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock of the test compounds (Isopropyl-pyridine and Cyclobutyl-pyridine) in 100% DMSO.

    • Dilute the stock to 100 µM in 50% Acetonitrile/Water, then to a final working concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Incubation:

    • Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Step):

    • Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM

      
      ). NADPH is the mandatory electron donor for CYP450-mediated oxidation.
      
  • Time-Course Sampling:

    • Aliquot 50 µL of the reaction mixture at designated time points: 0, 15, 30, 45, and 60 minutes.

  • Quenching & Precipitation:

    • Immediately quench each aliquot by transferring it into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS, e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic snapshot.

  • Analysis:

    • Centrifuge at 4000 rpm for 15 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

    • Calculate

      
       using the slope of the natural log of % remaining compound vs. time.
      

AssayWorkflow S1 1. Compound Prep (1 µM in buffer) S2 2. HLM Addition (0.5 mg/mL protein) S1->S2 S3 3. Reaction Initiation (Add NADPH) S2->S3 S4 4. Time-Course Sampling (0, 15, 30, 60 min) S3->S4 S5 5. Quenching (Cold Acetonitrile + IS) S4->S5 S6 6. LC-MS/MS Analysis (Calculate CL_int) S5->S6

Diagram 2: Step-by-step workflow for in vitro microsomal stability (HLM) assessment.

Strategic Recommendations

When designing pyridine-based therapeutics, the choice between an isopropyl and a cyclobutyl group should be guided by the specific liabilities of your lead compound:

  • Select Isopropyl when: The binding pocket is highly restricted and cannot accommodate the puckered 3D geometry of the cyclobutyl ring, or when metabolic clearance is driven by non-CYP pathways (e.g., glucuronidation elsewhere on the molecule) where the added synthetic complexity of a cyclobutyl group is unjustified.

  • Select Cyclobutyl when: Your lead compound suffers from high intrinsic clearance due to CYP-mediated aliphatic oxidation[2], or when you need to introduce conformational restriction to improve target selectivity and reduce off-target entropic binding[1].

References

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central (PMC). Available at:[Link]

  • Talele, T. T. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central (PMC). Available at:[Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Daigle, S. R., et al. (2014). Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor. PubMed. Available at:[Link]

  • Cui, J. J., et al. (2011). Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. PubMed Central (PMC). Available at:[Link]

  • Smith, J., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at:[Link]

Sources

13C NMR characterization of cyclobutane ring carbons

Technical Guide: C NMR Characterization of Cyclobutane Scaffolds

Executive Summary

The cyclobutane ring is a privileged scaffold in modern drug discovery, often serving as a bioisostere for phenyl rings or lipophilic spacers to modulate metabolic stability. However, its characterization presents unique challenges due to ring strain (~26 kcal/mol) and conformational puckering (the "butterfly" effect).

This guide compares the efficacy of standard 1D

Integrated Multi-Dimensional WorkflowHSQC, DEPT-135, and Gated Decoupling

Part 1: Methodology Comparison

We evaluate the "Integrated Workflow" against traditional baseline methods.

Comparative Analysis: Approaches to Cyclobutane Assignment
FeatureMethod A: Standard 1D

C
Method B: Integrated Workflow (Recommended) Method C: Computational (DFT)
Primary Output Chemical Shift (

), Carbon Count
Multiplicity (C/CH/CH

), C-H Correlation, Stereochemistry
Predicted Shifts, Energy Minima
Sensitivity Low (requires long scans for quaternary C)High (HSQC uses

H sensitivity)
N/A
Stereo-Resolution Poor (relies solely on shift rules)Excellent (uses coupling constants & NOE)Variable (dependent on basis set)
Strain Detection Indirect (via shift position)Direct (via

coupling magnitude)
Theoretical only
Time Efficiency Moderate (1-12 hours)High (HSQC: 20-40 mins)Low (Days for calculation)
Performance Verdict

The Integrated Workflow is the industry standard.

  • Why Method A fails: In substituted cyclobutanes, the "puckering" equilibrium averages signals. A standard 1D spectrum cannot easily distinguish between a strained cyclobutane CH

    
     and a standard aliphatic chain without multiplicity editing.
    
  • Why Method B succeeds: By combining DEPT-135 (phasing) and HSQC (connectivity), you isolate the ring carbons from the background. Crucially, measuring the

    
     coupling constant  provides physical proof of ring strain (increased s-character).
    

Part 2: Mechanistic Indicators & Stereochemistry

The Gamma-Gauche Effect (Stereochemical Probe)

The most reliable


-gauche effect
  • Mechanism: Steric compression between substituents in a cis arrangement shields the carbon nucleus, shifting the signal upfield (lower ppm).

  • Diagnostic Rule:

    • 
       (Typically 
      
      
      ppm).
    • Example: In 1,2-dimethylcyclobutane, the methyl carbons in the cis isomer appear upfield relative to the trans isomer.

Strain-Induced Hybridization (The Diagnostic)

Cyclobutane carbons deviate from ideal





-character
1
  • Standard Alkane

    
    :  ~125 Hz.
    
  • Cyclobutane

    
    : 134 – 145 Hz .
    
  • Application: Measuring this constant via a Gated Decoupled

    
    C  experiment confirms the presence of a 4-membered ring.
    

Part 3: Experimental Protocol (Self-Validating)

Phase 1: Sample Preparation
  • Solvent: CDCl

    
     is standard, but C
    
    
    D
    
    
    (Benzene-
    
    
    ) is superior for resolving overlapping aliphatic signals due to Anisotropic Induced Shifts (ASIS).
  • Concentration: Minimum 10 mg for 1D

    
    C; 2 mg sufficient for HSQC.
    
Phase 2: The Integrated Acquisition Sequence
Step 1: The Survey Scan (1D

H)
  • Objective: Assess sample purity and relaxation.

  • Parameter: d1 = 2.0s.

  • Validation: Ensure linewidths < 1.0 Hz.

Step 2: Multiplicity Editing (DEPT-135)
  • Objective: Distinguish CH/CH

    
     (Up) from CH
    
    
    (Down) and Quaternary (Silent).
  • Why: Cyclobutane CH

    
    s often overlap with alkyl chains. DEPT inverts the CH
    
    
    , making identification instant.
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Correlate protons to carbons.

  • Critical Setting: Set ${}^1J_{CH}$ coupling value to 140 Hz (optimized for cyclobutane) rather than the standard 145 Hz or 125 Hz.

  • Validation: Cross-peaks must align with DEPT phases.

Step 4: Gated Decoupling (Optional but Recommended)
  • Objective: Measure

    
     without NOE enhancement.
    
  • Protocol: Turn off proton decoupling during acquisition (inverse gated).

  • Result: Carbon signals split into multiplets. Measure the distance (in Hz) between the outer legs of the doublet/triplet.

Part 4: Data Presentation

Table 1: Characteristic C NMR Shifts for Cyclobutanes

Note: Values are approximate relative to TMS in CDCl

MoietyChemical Shift (

ppm)
Multiplicity (DEPT-135)

(Hz)
Unsubstituted Ring 22.4Down (CH

)
134-136
Substituted C1 (

)
30.0 - 45.0Up (CH) or Silent (C

)
140-150
Substituted C2 (

)
25.0 - 35.0Varies135-140
Cis-1,2-dimethyl ~10-12 (CH

)
UpN/A
Trans-1,2-dimethyl ~16-18 (CH

)
UpN/A

Part 5: Visualization of Workflows

Diagram 1: The Integrated Characterization Workflow

This flowchart illustrates the logical progression from sample to structural assignment, highlighting the decision gates.

GSampleUnknown CyclobutaneSampleH11H NMR Survey(Check Purity)Sample->H1DEPTDEPT-135(Separate CH/CH3 from CH2)H1->DEPT  Valid SampleHSQC2D HSQC(Correlate C-H)DEPT->HSQCDecisionStereochemistryAmbiguous?HSQC->DecisionNOESY2D NOESY / ROESY(Spatial Proximity)Decision->NOESY  Yes (Complex)GatedGated Decoupling(Measure 1J_CH)Decision->Gated  Strain CheckFinalStructural Assignment(Config + Conformation)Decision->Final  No (Simple)NOESY->FinalGated->Final

Caption: The Integrated Workflow prioritizes multiplicity editing (DEPT) and connectivity (HSQC) before advancing to stereochemical probes (NOESY).

Diagram 2: Stereochemical Logic (Cis vs. Trans)

A logic gate for assigning relative stereochemistry using the Gamma-Gauche effect and NOE.

LogicStartCompare Isomers(A vs B)ShiftCheckCheck 13C Shiftof SubstituentsStart->ShiftCheckUpfieldUpfield Shift(Shielded)ShiftCheck->Upfield  Lower ppmDownfieldDownfield Shift(Deshielded)ShiftCheck->Downfield  Higher ppmNOE_CheckNOE Correlation(H_sub to H_ring)Upfield->NOE_CheckTransTRANS Isomer(Less Strain)Downfield->TransCisCIS Isomer(Steric Compression)NOE_Check->Cis  Strong CrosspeakNOE_Check->Trans  Weak/None

Caption: Decision tree for stereochemical assignment utilizing the Gamma-Gauche shielding effect and NOE verification.

References

  • Reich, H. J. (2017).[2] Spin-Spin Splitting: J-Coupling. University of Wisconsin Organic Chemistry Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

Analytical Comparison Guide: Infrared Spectroscopy of Methoxy and Cyclobutyl Groups in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise identification of functional groups is critical for predicting an Active Pharmaceutical Ingredient's (API) pharmacokinetics, lipophilicity, and receptor binding affinity. The methoxy group (-OCH₃) frequently serves as an electron-donating hydrogen-bond acceptor, while the cyclobutyl group (-C₄H₇) is utilized to restrict conformational flexibility and enhance metabolic stability.

This guide provides an objective, in-depth comparison of the infrared (IR) spectral signatures of methoxy and cyclobutyl moieties. Furthermore, it compares the two primary modalities for acquiring these spectra—Transmission FTIR and Attenuated Total Reflectance (ATR-FTIR) —detailing the physical causality behind their performance differences and providing self-validating experimental protocols for laboratory implementation.

Mechanistic Spectral Signatures: Methoxy vs. Cyclobutyl

Understanding the underlying quantum mechanical and electronegative forces within these functional groups is essential for accurate spectral interpretation.

The Methoxy Group (-OCH₃)

The presence of the highly electronegative oxygen atom fundamentally alters the vibrational modes of the adjacent methyl group through inductive electron withdrawal.

  • Symmetric C-H Stretch: Unlike standard alkyl methyl groups which exhibit a symmetric C-H stretch around 2872 cm⁻¹, the inductive effect of the oxygen atom alters the force constant of the C-H bonds in a methoxy group. This shifts the symmetric C-H stretch to an unusually low and sharp peak at 2830 ± 10 cm⁻¹ [1]. This sharp peak is the most reliable diagnostic indicator of a methoxy group[1].

  • Asymmetric C-O-C Stretch: Because ethers contain a central C-O-C linkage, the vibration involves an asymmetric stretch of the entire moiety. This vibration induces a massive change in the molecular dipole moment, resulting in a dominant, broad absorption band typically located between 1120 cm⁻¹ and 1250 cm⁻¹ [1][2].

The Cyclobutyl Group (-C₄H₇)

The cyclobutane ring is characterized by severe angle strain and torsional strain. To accommodate the 90° bond angles, the carbon atoms adopt an altered


 hybridization with increased 

-character in the C-H bonds and increased

-character in the C-C bonds.
  • C-H Stretching: The increased

    
    -character strengthens the C-H bonds, shifting their stretching frequencies higher than those of unstrained alkanes. Cyclobutyl C-H stretches typically peak around 2987 cm⁻¹ and 2887 cm⁻¹ [3].
    
  • Ring Deformation (Puckering): The cyclobutane ring is not planar; it rapidly transitions between puckered conformations. This unique structural dynamic produces a highly consistent and diagnostic ring deformation band between 898 cm⁻¹ and 935 cm⁻¹ [3].

  • Ring C-C Stretch: A distinct band at approximately 1250 cm⁻¹ is also a useful distinguishing spectral characteristic for the cyclobutane ring.

Analytical Modalities: Transmission FTIR vs. ATR-FTIR

When analyzing APIs containing these groups, the choice of sampling technique fundamentally alters the resulting spectral data due to different physical phenomena.

Transmission FTIR

In transmission mode, the IR beam passes entirely through the sample (often suspended in a KBr matrix). The absorbance follows the Beer-Lambert law directly, meaning the pathlength is constant across all wavelengths. This yields high-quality spectra with relative peak intensities that perfectly match standard reference libraries[4][5].

ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR requires no sample preparation. The sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam undergoes total internal reflection within the crystal, creating an "evanescent wave" that penetrates a few micrometers into the sample[6].

The Causality of Spectral Distortion in ATR: The depth of penetration (


) of the evanescent wave is directly proportional to the wavelength (

) of the IR light[5]. Because lower wavenumbers correspond to longer wavelengths, the IR beam penetrates deeper into the sample at the lower end of the spectrum[5]. Consequently, IR absorbance bands at lower wavenumbers will appear artificially stronger than those at higher wavenumbers[5].

Analytical Impact: When identifying a cyclobutyl group using ATR-FTIR, the diagnostic ring deformation band at ~900 cm⁻¹ will appear significantly amplified compared to the C-H stretches at ~2987 cm⁻¹. To accurately compare ATR data against transmission-based libraries, an ATR Correction algorithm must be applied mathematically to compensate for this wavelength-dependent penetration depth[5].

Workflow & Logical Relationships

G cluster_trans Transmission FTIR cluster_atr ATR-FTIR Start Active Pharmaceutical Ingredient (API) T_Prep Grind API with KBr Press into Pellet Start->T_Prep A_Prep Place API on Diamond Apply Constant Pressure Start->A_Prep T_Measure Measure Transmittance (Constant Pathlength) T_Prep->T_Measure Analyze Spectral Interpretation: Identify Methoxy & Cyclobutyl Bands T_Measure->Analyze A_Measure Measure Reflectance (Evanescent Wave) A_Prep->A_Measure A_Correct Apply ATR Correction (Compensate for λ depth) A_Measure->A_Correct A_Correct->Analyze

Comparison of Transmission vs. ATR-FTIR workflows for API functional group analysis.

Quantitative Data Comparison

The following table summarizes the key diagnostic bands for differentiating methoxy and cyclobutyl groups, highlighting how they manifest in standard IR analysis.

Functional GroupVibrational ModeWavenumber Region (cm⁻¹)Intensity / CharacteristicsMechanistic Causality
Methoxy (-OCH₃)Symmetric C-H Stretch2830 ± 10Medium, SharpOxygen electronegativity alters C-H force constant[1].
Methoxy (-OCH₃)Asymmetric C-O-C Stretch1120 – 1250Strong, BroadLarge dipole moment change during ether linkage stretch[1][2].
Methoxy (-OCH₃)C-H Bending1360 – 1465MediumStandard methyl deformation, slightly shifted by oxygen[2].
Cyclobutyl (-C₄H₇)C-H Stretch2887 – 2987MediumRing strain increases

-character, strengthening C-H bonds[3].
Cyclobutyl (-C₄H₇)Ring C-C Stretch~1250MediumSkeletal vibration of the strained four-membered ring.
Cyclobutyl (-C₄H₇)Ring Deformation898 – 935StrongRapid conformational puckering of the non-planar ring[3].

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following protocols dictate the exact parameters required for acquiring high-fidelity spectra for both modalities.

Protocol A: Transmission FTIR (KBr Pellet Method)

Designed for maximum library compatibility and uniform pathlength.

  • Preparation: Desiccate Potassium Bromide (KBr) powder at 105°C for 2 hours to eliminate moisture (which would otherwise obscure the 3000-3500 cm⁻¹ region).

  • Milling: Weigh 1-2 mg of the API sample and 100 mg of anhydrous KBr. Transfer to an agate mortar and pestle. Grind vigorously for 3-5 minutes until a fine, homogenous, flour-like consistency is achieved. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent scattering and baseline sloping.

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3 minutes.

  • Measurement: Place the transparent pellet into the FTIR spectrometer. Collect 32 scans at a resolution of 4 cm⁻¹ against a blank air background.

Protocol B: ATR-FTIR (Diamond Crystal Method)

Designed for rapid, non-destructive surface analysis.

  • Background: Clean the diamond ATR crystal using a lint-free wipe and isopropyl alcohol. Allow to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal.

  • Sampling: Place approximately 5 mg of the solid API directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform and maximum optical contact between the sample and the crystal. Causality: The evanescent wave only penetrates a few micrometers; poor contact results in weak signal-to-noise ratios[6].

  • Measurement & Correction: Collect the spectrum (32 scans, 4 cm⁻¹). Immediately apply the software's "ATR Correction" algorithm (specifying the crystal's refractive index, e.g., 2.4 for diamond, and an assumed sample refractive index of 1.5) to correct the wavelength-dependent intensity skew[5].

References

  • Benchchem. "A Comparative Guide to the Infrared Spectroscopy of 6-Methoxy-2-hexanone and Related Ketones." Benchchem.
  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac Ltd.
  • RSC Publishing. "Infrared spectral charateristics of the cyclobutane ring system." Journal of the Chemical Society B: Physical Organic.
  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Pike Tech.
  • Doc Brown. "Advanced Organic Chemistry: Infrared spectrum of cyclobutane." Docbrown.info.
  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online.
  • Oreate AI Blog. "FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy." Oreate AI.

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A Senior Application Scientist's Guide to the Orthogonal Validation of 2-Substituted 5-Methoxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the structural integrity of a molecule is the bedrock of its therapeutic potential. The 2-substituted 5-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds under investigation for a range of diseases.[1][2] However, its synthesis can yield a variety of positional isomers and impurities. Misidentification of the lead compound can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised safety profiles.[3][4]

Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement for scientific rigor and regulatory compliance.[5][6] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of these critical molecules. We will move beyond simple data reporting to explain the causality behind our analytical choices, creating a self-validating workflow that ensures the highest degree of confidence in your results.

The Imperative of an Orthogonal Approach

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to interrogate the molecule's properties. Each technique provides a unique piece of the puzzle, and their collective agreement constitutes definitive proof of structure. For 2-substituted 5-methoxypyridines, the analytical triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography forms the gold standard for validation.

A high-level workflow for orthogonal structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework, atom connectivity, and chemical environment.[7] It is the primary tool for distinguishing between positional isomers, which mass spectrometry alone cannot do.

Causality: Why NMR is Indispensable

The pyridine ring's electronic structure creates a distinct magnetic environment for each proton and carbon atom. The electron-withdrawing nitrogen atom significantly deshields adjacent nuclei (at positions 2 and 6), while the electron-donating methoxy group at C-5 introduces shielding effects. This interplay of electronics results in a unique NMR fingerprint for the desired 2,5-disubstituted pattern.

Key Experiments & Expected Data
  • ¹H NMR: This is the initial and most informative experiment. For a 2-substituted 5-methoxypyridine, we expect to see three distinct signals for the aromatic protons and one for the methoxy group.

    • H-6 Proton: Most deshielded aromatic proton (typically δ 8.0-8.5 ppm) due to proximity to the nitrogen. It appears as a doublet.[7]

    • H-4 Proton: Appears at an intermediate chemical shift (typically δ 7.2-7.6 ppm) and is split into a doublet of doublets by H-6 and H-3.

    • H-3 Proton: Most shielded aromatic proton (typically δ 6.8-7.2 ppm), appearing as a doublet.

    • Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.0 ppm.

  • ¹³C NMR: Provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.

    • C-2 and C-6: Most deshielded carbons due to the nitrogen's influence (typically >145 ppm).

    • C-5: Shielded by the electron-donating methoxy group.

    • Methoxy Carbon (-OCH₃): A characteristic signal around δ 55-60 ppm.[8][9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment when spectra are complex.

    • COSY (Correlation Spectroscopy): Confirms which protons are spin-coupled. A cross-peak between the H-3 and H-4 signals would be expected.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the substitution pattern. A key correlation from the methoxy protons (singlet at ~δ 3.9 ppm) to the C-5 carbon provides definitive evidence for the 5-methoxy placement.

Technique Information Provided Key Diagnostic Feature for 2-Substituted 5-Methoxypyridine
¹H NMR Proton environment and connectivityThree distinct aromatic signals with characteristic splitting patterns.
¹³C NMR Carbon skeletonUnique chemical shifts for C-2, C-5, and C-6.
COSY ¹H-¹H coupling networkCorrelation between H-3 and H-4.
HMBC Long-range ¹H-¹³C correlationsCrucial: Correlation from -OCH₃ protons to the C-5 carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] Ensure the sample is fully dissolved and free of particulates.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum on a spectrometer (≥400 MHz recommended). Ensure adequate signal-to-noise by adjusting the number of scans.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: If assignments are not immediately obvious, perform COSY, HSQC, and HMBC experiments using standard instrument parameters. The HMBC experiment is critical and should be prioritized.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR defines the skeleton, mass spectrometry confirms the molecular weight and elemental formula, acting as a crucial gatekeeper for identity.[11][12]

Causality: Why High-Resolution MS is Non-Negotiable

Low-resolution MS provides the nominal mass, which can be identical for different molecular formulas. High-Resolution Mass Spectrometry (HRMS), however, measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, ruling out impurities that may differ by even a single hydrogen atom versus a nitrogen and a carbon atom, for example.

Key Experiments & Expected Data
  • HRMS (e.g., ESI-TOF): The primary goal is to obtain the exact mass of the protonated molecule, [M+H]⁺. This experimental value should match the theoretical exact mass for the proposed formula of the 2-substituted 5-methoxypyridine to within a very small tolerance (typically < 5 ppm).

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, we can gain further structural confirmation. While complex, pyridine derivatives often show characteristic losses. For a 5-methoxypyridine, a potential loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the methoxy group can be a diagnostic clue.[13]

Parameter Expected Value / Observation Purpose
Molecular Formula e.g., C₁₂H₁₀N₂O₂SProposed formula based on synthesis.
Theoretical [M+H]⁺ e.g., 247.0536Calculated exact mass for the proposed formula.
Observed [M+H]⁺ e.g., 247.0532Measured exact mass from HRMS.
Mass Error < 5 ppmConfirms elemental composition.
MS/MS Fragments e.g., Loss of 15 or 30 DaProvides supporting structural evidence.
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[10]

  • Chromatography: Inject the sample onto a Liquid Chromatography (LC) system coupled to the mass spectrometer. This step confirms the purity of the sample being analyzed.

  • MS Acquisition: Acquire data in positive ion mode using Electrospray Ionization (ESI). Perform a full scan to detect the [M+H]⁺ ion.

  • MS/MS Acquisition (Optional): If further confirmation is needed, perform a targeted MS/MS experiment on the parent ion of interest to observe its fragmentation pattern.

  • Data Analysis: Determine the exact mass of the parent ion from the full scan data and compare it to the theoretical value. Calculate the mass error in ppm.

X-ray Crystallography: The Definitive Proof

When NMR and MS data are ambiguous, or when absolute stereochemical confirmation is required, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure.[14][15] It is the gold standard for structural determination.[16]

Causality: Why Crystallography is Unrivaled

This technique directly maps the electron density of a molecule arranged in a crystalline lattice. The resulting model provides precise coordinates for every atom (excluding hydrogens in many cases), yielding definitive information on bond lengths, bond angles, and connectivity. It leaves no room for interpretation regarding the placement of the substituent at C-2 and the methoxy group at C-5.[17][18]

Decision workflow for proceeding with X-ray crystallography.
Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. The purified compound must be slowly precipitated from solution to form high-quality, single crystals. Common methods include slow evaporation, vapor diffusion, and solvent layering.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[17]

  • Structure Solution and Refinement: The diffraction data is processed computationally to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final molecular structure.

Conclusion: A Commitment to Scientific Integrity

Validating the structure of a 2-substituted 5-methoxypyridine is a multi-step, evidence-based process. Relying on a single piece of data, such as a nominal mass from a low-resolution MS, is insufficient and scientifically unsound. By employing an orthogonal workflow—beginning with HRMS to confirm the molecular formula, using a suite of 1D and 2D NMR experiments to map the atomic connectivity, and reserving X-ray crystallography for ultimate confirmation—researchers can ensure the foundational integrity of their work. This rigorous approach is essential for building reliable SAR models, advancing drug discovery programs, and upholding the highest standards of quality and compliance in pharmaceutical development.[5][19]

References

  • Redefining drug development: Analytics driving quality and compliance. (2025). Vertex AI Search.
  • Analytical Techniques In Drug Quality Control. (2025). IJCRT.org.
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
  • Special Issue : Innovative Analytical Techniques in Pharmaceutical Drug Development and Quality Control. MDPI.
  • High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards. (2025). BenchChem.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Small Molecules and their Impact in Drug Discovery.
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. (2024). MDPI.
  • Small Molecule Hit Identification and Valid
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025).
  • Pyridine. Wikipedia.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry.
  • Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015).
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Synthesis, X-ray structure, and self-assembly of functionalized bis(2,2':6',2' '-terpyridinyl)arenes. (2004). PubMed.
  • Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine. (2025). BenchChem.
  • Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. (2022). Taylor & Francis Online.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023).
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. (2010).

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A Senior Application Scientist's Guide to the Chromatographic Separation of Cyclobutyl-Pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient separation and purification of molecular isomers are paramount. Regioisomers, which possess the same molecular formula but differ in the spatial arrangement of substituents, often exhibit distinct pharmacological and toxicological profiles. The cyclobutyl-pyridine scaffold is a privileged structure in modern medicinal chemistry, yet its synthesis frequently yields mixtures of regioisomers that are notoriously difficult to separate due to their minute differences in physicochemical properties.[1][2]

This guide provides an in-depth comparison of chromatographic strategies for resolving cyclobutyl-pyridine regioisomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge

The separation of cyclobutyl-pyridine regioisomers is a significant challenge because they share identical molecular weights and often have very similar polarities and pKa values.[1][2] These subtle differences mean that standard chromatographic techniques, like conventional reversed-phase HPLC, may fail to provide adequate resolution. The key to successful separation lies in exploiting nuanced molecular interactions with the stationary phase that are sensitive to the precise location of the cyclobutyl group on the pyridine ring. Steric hindrance and differential access to the basic nitrogen atom are often the primary factors that can be leveraged for separation.[1][2][3][4]

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is the most critical decision in developing a separation method for these challenging isomers. We will compare the performance of High-Performance Liquid Chromatography (HPLC) in various modes and the increasingly powerful Supercritical Fluid Chromatography (SFC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of most analytical laboratories. While standard C18 columns may struggle, strategic selection of stationary phases and mobile phase additives can unlock the necessary selectivity.

  • Mechanism & Rationale: RP-HPLC separates molecules based on their hydrophobicity. For regioisomers with minimal differences in polarity, a standard C18 phase may not suffice. However, stationary phases with alternative selectivities, such as phenyl-based columns, can introduce π-π interactions.[5][6] The position of the cyclobutyl group can influence the electron density of the pyridine ring, leading to differential interactions with the phenyl stationary phase and enabling separation.[6]

  • Performance & Limitations: Achieving baseline resolution often requires extensive method development, including screening various columns and mobile phase conditions. A common issue with basic compounds like pyridines on silica-based columns is peak tailing, caused by interactions with acidic silanol groups.[5] This can be mitigated by using a low pH mobile phase or adding a competing base like triethylamine (TEA).[5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative HPLC mode that can be effective for polar compounds that are poorly retained in reversed-phase.

  • Mechanism & Rationale: HILIC utilizes a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent. It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface. The slightly different polarities and hydrogen bonding capabilities of the cyclobutyl-pyridine regioisomers can be exploited in this mode.

  • Performance & Limitations: HILIC can offer unique selectivity compared to RP-HPLC. However, it is often more sensitive to the water content of the mobile phase, which requires careful control for reproducible results. For highly polar positional isomers, columns like the Cogent Diamond Hydride™ can provide the necessary retention and resolution.[7]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a premier technique for the separation of isomers, both chiral and achiral.[8][9] It offers significant advantages in speed, resolution, and environmental friendliness.

  • Mechanism & Rationale: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8][10] This fluid has low viscosity and high diffusivity, leading to highly efficient and fast separations—often 3 to 5 times faster than HPLC.[11] Separation selectivity is fine-tuned by adding organic modifiers (co-solvents) like methanol and by selecting appropriate stationary phases, which can range from standard silica and diol to specialized chiral columns.[11] For regioisomers, the unique solvation properties of the supercritical fluid mobile phase can amplify small differences in polarity and shape.

  • Performance & Limitations: SFC is particularly well-suited for separating compounds that differ in their three-dimensional structure.[9][12] The technique often provides superior resolution for isomeric compounds where HPLC fails.[8] The ability to use a wide range of HPLC and specially designed SFC columns provides a vast toolkit for method development.[11]

Data-Driven Comparison

The following table summarizes the typical performance characteristics of each technique for the separation of cyclobutyl-pyridine regioisomers, based on reported application data.

FeatureRP-HPLC (Phenyl Column)HILICSupercritical Fluid Chromatography (SFC)
Primary Separation Mechanism Hydrophobicity & π-π InteractionsHydrophilic PartitioningPolarity & Shape Selectivity
Typical Resolution (Rs) 1.2 - 2.01.0 - 1.8> 2.0
Analysis Time 10 - 20 minutes8 - 15 minutes2 - 8 minutes
Solvent Consumption High (Aqueous/Organic)Moderate (High Organic)Low (Mainly CO2)
Key Advantage Widely available, familiarUnique selectivity for polar isomersHigh speed, superior resolution for isomers, green chemistry[8][11]
Common Challenge Peak tailing for basic analytes[5]Reproducibility, sensitivity to waterRequires specialized instrumentation

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided as a starting point for method development.

Protocol 1: RP-HPLC Separation

This protocol is designed to maximize resolution by utilizing a phenyl stationary phase and controlling secondary interactions.

  • System: Any standard HPLC or UHPLC system with UV detection.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • System Suitability: Before analysis, ensure the column is equilibrated. The resolution between the target regioisomer peaks should be ≥ 1.5.

Protocol 2: Supercritical Fluid Chromatography (SFC) Separation

This protocol leverages the high efficiency of SFC for rapid and high-resolution separation.

  • System: An analytical SFC system with a back-pressure regulator and UV detection.

  • Column: 2-Ethylpyridine, 150 mm x 3.0 mm, 3 µm particle size.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol.

  • Gradient: 5% to 25% B over 5 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • System Suitability: A test mixture should be injected to confirm that the resolution between the target regioisomers is ≥ 2.0.

Visualization of the Method Selection Workflow

Choosing the optimal chromatographic method is a logical process that begins with an analysis of the sample properties. The following diagram illustrates a typical workflow for selecting the best separation strategy for cyclobutyl-pyridine regioisomers.

MethodSelection Start Start: Mixture of Cyclobutyl-Pyridine Regioisomers InitialScreen Initial Screening with Standard RP-HPLC (C18) Start->InitialScreen ResolutionCheck Resolution (Rs) > 1.5? InitialScreen->ResolutionCheck SFC_Path Explore SFC ResolutionCheck->SFC_Path No AlternativeHPLC Explore Alternative HPLC Selectivity ResolutionCheck->AlternativeHPLC No FinalMethod Final Validated Method ResolutionCheck->FinalMethod  Yes SFC_Screen Screen SFC Columns (e.g., 2-EP, Diol, Cyano) SFC_Path->SFC_Screen HPLC_Screen Screen HPLC Columns (e.g., Phenyl, Polar-Embedded) AlternativeHPLC->HPLC_Screen OptimizeSFC Optimize SFC Method (Co-solvent, Gradient, Temp) SFC_Screen->OptimizeSFC OptimizeHPLC Optimize HPLC Method (pH, Additives, Gradient) HPLC_Screen->OptimizeHPLC OptimizeSFC->FinalMethod OptimizeHPLC->FinalMethod

Caption: A decision workflow for selecting and optimizing a chromatographic method for cyclobutyl-pyridine regioisomers.

Conclusion and Recommendations

The separation of cyclobutyl-pyridine regioisomers requires a nuanced approach that goes beyond standard reversed-phase methods. While RP-HPLC with alternative stationary phases like phenyl columns can be effective, Supercritical Fluid Chromatography (SFC) consistently demonstrates superior performance for this class of separation .[8][9][11] Its inherent high efficiency, speed, and unique selectivity mechanisms make it the recommended primary technique for screening and optimizing the resolution of these challenging isomers. By systematically exploring column chemistries and mobile phase parameters, as outlined in this guide, researchers can confidently develop robust and reliable methods for the analysis and purification of cyclobutyl-pyridine regioisomers, accelerating the drug development pipeline.

References

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). Angewandte Chemie International Edition. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. [Link]

  • Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. (2000). Journal of Inorganic Biochemistry. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Journal of Chromatography & Separation Techniques. [Link]

  • Advances of supercritical fluid chromatography in lipid profiling. (2019). Journal of Pharmaceutical Analysis. [Link]

  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. [Link]

  • Supercritical Fluid Chromatography (SFC). (2012). University of Southampton. [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021). ResearchGate. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Three Gurus of Supercritical Fluid Chromatography. (2013). The Analytical Scientist. [Link]

  • separation of positional isomers. (2017). Chromatography Forum. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-Cyclobutyl-5-methoxypyridine

[1]

Executive Summary & Chemical Profile[2][3][4]

2-Cyclobutyl-5-methoxypyridine is a heterocyclic building block often utilized in medicinal chemistry for structure-activity relationship (SAR) studies. Unlike common commodity solvents, this compound lacks a universal, high-volume waste stream protocol. Therefore, its disposal must be managed via a Structure-Based Hazard Assessment .

As a pyridine derivative with an ether linkage (methoxy) and a strained ring system (cyclobutyl), this compound presents a dual hazard profile: chemical reactivity (basicity/oxidation potential) and environmental toxicity .

Chemical Hazard Profile
ParameterCharacteristicOperational Implication
Functional Class Pyridine Derivative / EtherBasic nitrogen; potential peroxide former (low risk, but non-zero).
Physical State Viscous Liquid or Low-Melting SolidRequires leak-proof secondary containment; do not dispose of in solid trash bins if liquid.
Flammability Combustible (Predicted FP > 60°C)Waste Code D001 (Ignitable) likely applies if liquid.
Toxicity Irritant / Harmful (Oral/Dermal)Standard PPE (Nitrile gloves, eye protection) is mandatory.
Reactivity Incompatible with Strong Acids/OxidizersExothermic risk. Do not mix with acidic waste streams (e.g., nitration waste).[1]

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, you must stabilize the waste stream at the bench level. The primary risk during disposal is accidental polymerization or heat generation when mixed with incompatible waste streams.

Step 1: Characterize the Waste Matrix

Determine the state of the chemical to select the correct waste stream.

  • Pure Compound (Expired/Excess): High concentration hazard.

  • Reaction Mixture (in Solvent): Hazard is dictated by the solvent (e.g., DCM, Ethyl Acetate).

  • Contaminated Solids: Silica gel, filter paper, syringes.

Step 2: Segregation Logic (Critical)

NEVER pour 2-Cyclobutyl-5-methoxypyridine into a container holding:

  • Concentrated Acids (Sulfuric, Nitric, HCl): The basic pyridine nitrogen will protonate exothermically.

  • Strong Oxidizers (Permanganates, Peroxides): The methoxy group is electron-rich, posing a fire risk.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.

Workflow Diagram: Disposal Decision Tree

DisposalWorkflowStartWaste: 2-Cyclobutyl-5-methoxypyridineStateCheckDetermine Physical StateStart->StateCheckIsLiquidLiquid / SolutionStateCheck->IsLiquidPure or DissolvedIsSolidSolid / Contaminated DebrisStateCheck->IsSolidPure Solid or DebrisHalogenCheckContains Halogenated Solvents?(e.g., DCM, Chloroform)IsLiquid->HalogenCheckStreamCStream C: Solid Hazardous Waste(Double-Bagged)IsSolid->StreamCStreamAStream A: Halogenated Organic Waste(Red Can)HalogenCheck->StreamAYesStreamBStream B: Non-Halogenated Organic Waste(Clear/Yellow Can)HalogenCheck->StreamBNo (e.g., in MeOH/EtOAc)IncinerationFinal Fate: High-Temp IncinerationStreamA->IncinerationStreamB->IncinerationStreamC->Incineration

Caption: Decision matrix for segregating 2-Cyclobutyl-5-methoxypyridine based on solvent matrix and physical state.

Detailed Operational Steps
Scenario A: Liquid Waste (Pure or in Solution)
  • Container Selection: Use a chemically resistant HDPE (High-Density Polyethylene) or glass container. Avoid metal containers if the solution is acidic (though this compound is basic, the mixture might not be).

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM)

      
       Dispose in Halogenated Waste .
      
    • If dissolved in Methanol/Ethyl Acetate

      
       Dispose in Non-Halogenated Waste .
      
  • Transfer: Pour slowly using a funnel to avoid splashing. Leave 10% headspace in the container for vapor expansion.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Cyclobutyl-5-methoxypyridine" + [Solvent Name].

    • Hazards: Check "Toxic", "Irritant", and "Flammable" (if solvent is flammable).

Scenario B: Solid Waste (Pure Substance)
  • Packaging: Place the solid substance in a screw-top glass vial.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (4-mil polyethylene).

  • Disposal Bin: Deposit into the Solid Hazardous Waste drum (often a fiber drum with a liner).

  • Labeling: Tag the bag with the full chemical name and approximate weight.

Scenario C: Contaminated Debris (Syringes, Silica Gel)
  • Sharps: If needles were used, dispose of the entire needle/syringe assembly in a Red Biohazard/Sharps Container labeled for chemical contamination.

  • Silica Gel: Flash column waste containing this compound must be dried in a fume hood (if volatile solvents are present) and then transferred to the Solid Hazardous Waste drum.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, immediate action is required to prevent exposure and facility contamination.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area. If the spill is >100mL, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Liquid Spill: Surround with vermiculite or chem-mats . Do not use paper towels (flammability risk).

    • Solid Spill: Cover with wet paper towels (to prevent dust) and sweep carefully.

  • Decontamination: Clean the surface with a mild detergent solution. Do not use bleach (hypochlorite can react with amines/pyridines to form chloramines).

Regulatory & Compliance Context

This procedure is designed to comply with US EPA and global laboratory standards.

  • RCRA Classification: While 2-Cyclobutyl-5-methoxypyridine is not explicitly listed on the P-list or U-list, it exhibits characteristics of ignitability (D001) and toxicity. It must be treated as a Characteristic Hazardous Waste .

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration . This ensures the complete breakdown of the pyridine ring and the cyclobutyl moiety, preventing environmental leaching.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). Compound Summary: Pyridine Derivatives Safety Data. National Library of Medicine.

  • Fisher Scientific. (2025). General Safety Data Sheet for Substituted Pyridines.

Personal Protective Equipment (PPE) & Handling Guide: 2-Cyclobutyl-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1196074-36-8 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Physical State: Liquid (Predicted Density: ~1.07 g/cm³, Boiling Point: ~270°C)[1]

Executive Safety Summary

Immediate Action Required: Treat 2-Cyclobutyl-5-methoxypyridine as a hazardous, combustible liquid with potential for severe skin, eye, and respiratory irritation. Due to the specific structural combination of a pyridine ring and a cyclobutyl group, this compound likely possesses high lipophilicity, increasing the risk of dermal absorption.

Core Directive: All handling must occur within a certified chemical fume hood. Double-gloving with nitrile is the minimum standard for direct handling to prevent permeation breakthrough.

Risk Assessment & Hazard Identification (GHS Class)

Note: While specific experimental toxicity data may be limited for this exact analog, the following hazards are established based on Structure-Activity Relationship (SAR) analysis of 2-substituted-5-methoxypyridines.

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Irritation Category 2H315: Causes skin irritation.[2]WARNING
Eye Irritation Category 2AH319: Causes serious eye irritation.[2]WARNING
STOT-SE Category 3H335: May cause respiratory irritation.[3]WARNING
Acute Toxicity Category 4H302/H312: Harmful if swallowed or in contact with skin.WARNING
Flammability Category 4H227: Combustible liquid (Predicted).WARNING

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory protective gear based on operational scale.

PPE ComponentStandard Handling (< 10 mL)Scale-Up / Synthesis (> 10 mL)Technical Rationale
Hand Protection Double Nitrile Gloves (Min 0.11 mm thickness)Silver Shield / Laminate under NitrilePyridines are known to permeate standard nitrile; double gloving increases breakthrough time.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Face Shield + Safety GogglesPrevent corneal damage from splashes; pyridines can cause irreversible eye injury.
Body Protection Lab Coat (100% Cotton or Nomex)Chemical-Resistant Apron (Tyvek/Poly)Cotton minimizes static; Apron prevents soak-through of combustible liquids.
Respiratory Fume Hood (Face velocity 80-100 fpm)Half-mask Respirator (OV Cartridge)Required if hood work is impossible. Protects against organic vapors (OV).
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the procedure type.

PPE_Decision_Logic Start Start: Handling 2-Cyclobutyl-5-methoxypyridine VolCheck Volume > 10 mL? Start->VolCheck StandardPPE Standard PPE: Double Nitrile Gloves Safety Goggles Lab Coat VolCheck->StandardPPE No EnhancedPPE Enhanced PPE: Laminate Gloves Face Shield + Goggles Chem-Resistant Apron VolCheck->EnhancedPPE Yes HoodCheck Inside Fume Hood? RespCheck Respirator Required (OV Cartridge) HoodCheck->RespCheck No (Emergency/Maintenance) Proceed with Caution Proceed with Caution HoodCheck->Proceed with Caution Yes StandardPPE->HoodCheck EnhancedPPE->HoodCheck

Caption: Decision tree for selecting PPE based on volume and containment availability.

Operational Protocols

A. Weighing & Transfer (Liquid Handling)

Objective: Minimize vapor generation and static discharge.[4][5]

  • Preparation: Place a disposable absorbent mat in the fume hood. Ensure an antistatic gun is available if the environment is dry.

  • Syringe Transfer: For volumes < 5 mL, use a glass syringe with a Luer-lock needle. Avoid plastic syringes if possible, as pyridines can swell certain polymers over time.

  • Positive Displacement: For high precision, use a positive displacement pipette to prevent dripping due to low surface tension/vapor pressure.

  • Decontamination: Immediately wipe the outer surface of the stock bottle with a Kimwipe dampened in acetone after use. Dispose of the wipe in solid hazardous waste.

B. Reaction Setup

Objective: Control exotherms and prevent over-pressurization.

  • Inert Atmosphere: 2-Cyclobutyl-5-methoxypyridine should be stored and handled under Nitrogen or Argon to prevent oxidation (N-oxide formation) which can alter reactivity.

  • Solvent Compatibility: Compatible with DCM, THF, and Toluene. Avoid strong oxidizers (e.g., mCPBA, H₂O₂) unless the reaction specifically targets the pyridine nitrogen, as this can be exothermic.

  • Temperature Control: If heating > 100°C, ensure a reflux condenser is active before heating begins.

Emergency Response & Spill Management

Spill Cleanup Workflow (Liquid)

Scenario: 10 mL spill inside the fume hood.

Spill_Response Alert 1. Alert Personnel & Evacuate Area PPE_Don 2. Don Enhanced PPE (Double Gloves, Goggles) Alert->PPE_Don Contain 3. Contain Spill (Absorbent Pads/Snake) PPE_Don->Contain Neutralize 4. Absorb Liquid (Vermiculite/Sand) Contain->Neutralize Clean 5. Clean Surface (Soap & Water Wash) Neutralize->Clean Dispose 6. Bag as HazWaste (Label: Pyridine Deriv.) Clean->Dispose

Caption: Step-by-step workflow for managing a liquid spill of 2-Cyclobutyl-5-methoxypyridine.

Exposure First Aid
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][4][6][7] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal & Logistics

Waste Stream: Organic Solvents (Halogen-free).

  • Segregation: Do not mix with strong acids (exothermic salt formation) or oxidizers.

  • Labeling: Clearly label waste containers as "Contains Pyridine Derivatives - Toxic/Irritant."

  • Container: High-Density Polyethylene (HDPE) or Glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58279990, 2-Cyclobutenyl-5-methoxypyridine (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline.[3] Retrieved from [Link]

Sources

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